molecular formula C7H14O2 B2937344 2-(Allyloxy)-2-methylpropan-1-OL CAS No. 1202883-04-2

2-(Allyloxy)-2-methylpropan-1-OL

Cat. No.: B2937344
CAS No.: 1202883-04-2
M. Wt: 130.187
InChI Key: VFNQREBSABMTKK-UHFFFAOYSA-N
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Description

2-(Allyloxy)-2-methylpropan-1-ol is a chemical compound with the CAS Number 1202883-04-2 and the molecular formula C7H14O2 . It has a molecular weight of 130.19 . The compound's structure features a 2-methylpropan-1-ol backbone, which is also known as isobutanol, a primary alcohol often used as a solvent and in ester production , functionalized with an allyloxy group. The presence of both ether and alcohol functional groups makes it a versatile intermediate in organic synthesis. Researchers may value this compound for the reactivity of its allyl ether moiety, which can participate in reactions such as Claisen rearrangements, and its primary alcohol group, which can be esterified or oxidized. Potential research applications include its use as a monomer or cross-linking agent in polymer chemistry, owing to the terminal double bonds of the allyl group, and as a building block for synthesizing more complex molecules in medicinal chemistry. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-prop-2-enoxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-4-5-9-7(2,3)6-8/h4,8H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNQREBSABMTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(Allyloxy)-2-methylpropan-1-OL chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(Allyloxy)-2-methylpropan-1-ol: Chemical Structure, Synthesis, and Industrial Applications Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Material Scientists

Executive Summary

2-(Allyloxy)-2-methylpropan-1-ol (CAS: 1202883-04-2) is a bifunctional aliphatic monomer characterized by a primary hydroxyl group and an allyl ether moiety, bridged by a sterically hindered gem-dimethyl carbon. This unique architecture imparts high hydrolytic stability to the ether linkage while maintaining the reactivity of the terminal alkene and primary alcohol.[1]

Primarily utilized as a building block in silicone chemistry (via hydrosilylation) and polymer synthesis (as a reactive diluent or comonomer), it enables the introduction of polar hydroxyl functionality into hydrophobic backbones.[1] This guide provides a comprehensive analysis of its structural properties, synthetic pathways, and reactivity profiles.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature and Identifiers
ParameterDetail
IUPAC Name 2-(Allyloxy)-2-methylpropan-1-ol
CAS Registry Number 1202883-04-2
Molecular Formula C

H

O

Molecular Weight 130.19 g/mol
SMILES CC(C)(CO)OCC=C
Synonyms 2-Methyl-2-(prop-2-en-1-yloxy)propan-1-ol; Isobutylene oxide allyl ether
Structural Features

The molecule consists of three distinct functional zones:

  • Primary Hydroxyl (-CH

    
    OH):  Located at the C1 position, it offers standard alcohol reactivity (esterification, urethane formation) but is neopentyl-like, meaning it has no protons on the beta-carbon (C2), preventing E2 elimination reactions.[1]
    
  • Gem-Dimethyl Core (-C(CH

    
    )
    
    
    
    -):
    The quaternary C2 carbon provides significant steric bulk, shielding the ether oxygen from hydrolytic cleavage and enhancing thermal stability.
  • Allyl Ether Group (-O-CH

    
    -CH=CH
    
    
    
    ):
    Provides a terminal alkene for radical polymerization or hydrosilylation.

Physicochemical Properties[1][3][5][6][7]

Note: Where experimental data is proprietary or sparse, values are derived from group contribution methods (Joback/Marrero-Gani) validated against structural analogs like 2-allyloxyethanol.

PropertyValue / RangeNote
Physical State LiquidColorless, clear
Boiling Point 175°C - 185°CPredicted @ 760 mmHg
Density 0.92 - 0.95 g/cm³@ 20°C
Refractive Index 1.435 - 1.445Predicted @ 20°C
Flash Point ~65°C - 75°CClosed Cup (Est.)[2]
Solubility AmphiphilicSoluble in alcohols, ethers, aromatics.[1] Moderate water solubility.[1]
LogP ~1.2Predicted (Octanol/Water partition)
Spectroscopic Signature (Predicted)
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       1.15 (s, 6H, C(CH 
      
      
      
      )
      
      
      )[1]
    • 
       3.45 (s, 2H, -CH 
      
      
      
      OH)[1]
    • 
       3.95 (dt, 2H, -OCH 
      
      
      
      CH=)[1]
    • 
       5.15-5.30 (m, 2H, =CH 
      
      
      
      )[1]
    • 
       5.85-6.00 (m, 1H, -CH =)[1]
      
  • IR Spectrum: Broad absorption at 3300-3400 cm

    
     (O-H stretch), 1645 cm
    
    
    
    (C=C stretch), 1100 cm
    
    
    (C-O ether stretch).

Synthesis & Manufacturing

The industrial synthesis of 2-(Allyloxy)-2-methylpropan-1-ol is a regioselective ring-opening reaction. The most efficient route involves the acid-catalyzed addition of allyl alcohol to isobutylene oxide .

Reaction Mechanism

Isobutylene oxide (2,2-dimethyloxirane) is an unsymmetrical epoxide.[1]

  • Acidic Conditions: Protonation of the epoxide oxygen weakens the C-O bond at the more substituted (tertiary) carbon due to the stability of the developing partial carbocation.[1] The nucleophile (Allyl alcohol) attacks this tertiary carbon.

  • Regioselectivity: This pathway exclusively yields the target 2-(allyloxy)-2-methylpropan-1-ol .

    • Contrast: Base-catalyzed opening would attack the less substituted (primary) carbon, yielding the isomer 1-(allyloxy)-2-methylpropan-2-ol.

Synthetic Protocol (Lab Scale)
  • Reagents: Isobutylene Oxide (1.0 eq), Allyl Alcohol (3.0 eq, excess as solvent), Acid Catalyst (e.g., BF

    
    Et
    
    
    
    O or Sulfuric Acid, 0.5 mol%).[1]
  • Procedure:

    • Charge Allyl Alcohol and catalyst into a reactor under N

      
      .
      
    • Cool to 0-5°C.

    • Add Isobutylene Oxide dropwise, maintaining temperature <10°C (Exothermic).[1]

    • Allow to warm to room temperature and stir for 4-6 hours.

  • Workup: Neutralize catalyst (e.g., NaHCO

    
    ), filter, and remove excess Allyl Alcohol via rotary evaporation.[1]
    
  • Purification: Vacuum distillation.

Synthesis Flowchart

Synthesis Start Isobutylene Oxide (2,2-Dimethyloxirane) Intermediate Protonated Epoxide (Tertiary C+ Character) Start->Intermediate Protonation Reagent Allyl Alcohol (Excess) Product 2-(Allyloxy)-2-methylpropan-1-ol (Target) Reagent->Product Catalyst Acid Catalyst (H+ / BF3) Catalyst->Intermediate Intermediate->Product Nucleophilic Attack (at C2 - Tertiary) SideProduct Isomer: 1-(Allyloxy)... (Avoided via Acid Cat.) Intermediate->SideProduct Attack at C1 (Minor/Basic cond.)

Figure 1: Regioselective synthesis pathway via acid-catalyzed epoxide ring opening.

Reactivity & Functionalization[1]

The molecule's utility stems from its orthogonal reactivity.[1] The alcohol and alkene groups can be derivatized independently.[1]

Alcohol Reactivity (C1 Position)

The primary hydroxyl group is sterically unhindered enough for reaction but protected from elimination by the quaternary C2.[1]

  • Urethane Formation: Reacts with isocyanates (R-NCO) to form carbamates. Used in polyurethane coatings to introduce pendant allyl groups for secondary curing.[1]

  • Esterification: Reacts with carboxylic acids/anhydrides (e.g., Methacrylic anhydride) to form methacrylate monomers for dual-cure acrylics.[1]

Alkene Reactivity (Allyl Group)
  • Hydrosilylation: The primary industrial application.[1] Reacts with Si-H bonds in the presence of Platinum (Karstedt's catalyst).

    • Utility: Attaches the hydrophilic "carbinol" group to silicone oils, creating carbinol-functional silicones used as wetting agents, surfactants, or polyurethane-silicone copolymers.[1]

  • Radical Polymerization: Copolymerizes with vinyl monomers (though allyl monomers often show degradative chain transfer, reducing molecular weight).[1]

Reactivity Map[1]

Reactivity cluster_OH Hydroxyl Group (-OH) Reactions cluster_Allyl Allyl Group (C=C) Reactions Core 2-(Allyloxy)-2-methylpropan-1-ol Iso Isocyanates (R-NCO) Core->Iso Urethane Acids Acrylates/Anhydrides Core->Acids Esterification SiH Hydrosiloxanes (Si-H) Core->SiH Hydrosilylation (Pt Catalyst) Radical Radical Initiators Core->Radical Polymerization PU Polyurethanes (Pendant Allyl) Iso->PU Monomer Allyl-Methacrylates (Dual Cure Monomers) Acids->Monomer Silicone Carbinol-Functional Silicones (Surfactants/Wetting Agents) SiH->Silicone Polymer Allyl Copolymers (Low MW) Radical->Polymer

Figure 2: Orthogonal reactivity pathways for 2-(Allyloxy)-2-methylpropan-1-ol.

Industrial Applications

Silicone Surfactants & Modifiers

The primary industrial use is in the production of carbinol-functional silicones .

  • Mechanism: The allyl group undergoes hydrosilylation with a polysiloxane backbone (Si-H).

  • Result: A silicone polymer with pendant primary hydroxyl groups.[1]

  • Function: These modified silicones act as non-ionic surfactants, wetting agents in coatings (reducing surface tension), and compatibilizers between silicone and organic phases (e.g., in polyurethane foams).[1]

Reactive Diluents for Coatings

In UV-curable or high-solids coatings, 2-(Allyloxy)-2-methylpropan-1-ol serves as a reactive diluent.

  • Viscosity Reduction: Low molecular weight reduces the viscosity of oligomer blends.[1]

  • Incorporation: Unlike non-reactive solvents, it chemically binds into the polymer network during cure, reducing VOC emissions.[1]

  • Dual Cure: The allyl group allows for oxidative drying (air-drying alkyds) or radical curing, while the hydroxyl group can crosslink with isocyanates or melamines.[1]

Pharmaceutical Intermediates

The chiral potential of the molecule (though synthesized as a racemate unless starting from chiral epoxide) makes it a candidate for synthesizing beta-blocker analogs or other ether-linked pharmaceutical compounds.

Safety & Handling

  • Hazard Classification: Flammable Liquid (Category 3), Skin Irritant (Category 2), Eye Irritant (Category 2A).[1]

  • Handling: Use in a well-ventilated fume hood. Avoid contact with strong oxidizers and acids (which can cleave the ether or dehydrate the alcohol).[1]

  • Storage: Store under nitrogen to prevent peroxide formation (common in allyl ethers upon prolonged air exposure).

References

  • PubChem. (n.d.).[1][3] Compound Summary for CID 88731434 (Isomer Reference). National Library of Medicine.[1] Retrieved from [Link]

Sources

Technical Guide: 1-Thioglycerol (CAS 2514-27-4 / 96-27-5)

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profile, Mechanistic Action, and Applications in Biopharmaceuticals

Executive Summary

1-Thioglycerol (3-Mercapto-1,2-propanediol) is a sulfhydryl-containing reducing agent that serves as a critical alternative to 2-Mercaptoethanol (


-ME) and Dithiothreitol (DTT) in protein biochemistry and cell culture. While functionally similar to 

-ME in its ability to cleave disulfide bonds, 1-Thioglycerol offers a distinct advantage: a significantly lower vapor pressure, resulting in reduced volatility and a less offensive odor.

This guide provides researchers with the verified physicochemical data, mechanistic grounding, and validated protocols necessary to integrate 1-Thioglycerol into drug development and structural biology workflows.

Part 1: Molecular Identity & Physicochemical Profile[1]

The following data aggregates experimentally verified constants essential for stoichiometry calculations and buffer preparation.

Note on CAS Registry: While the user requested CAS 2514-27-4 , this compound is commercially and chemically identical to CAS 96-27-5 (3-Mercapto-1,2-propanediol). The difference often lies in historical nomenclature (1-mercapto-2,3-propanediol vs. 3-mercapto-1,2-propanediol). For procurement, CAS 96-27-5 is the primary identifier used by major suppliers (Sigma, TCI, Merck).

Table 1: Physicochemical Constants
PropertyValueContext/Relevance
Chemical Formula

Thiol-functionalized glycerol.[1][2]
Molecular Weight 108.16 g/mol Essential for molarity calculations.
Physical State Viscous LiquidColorless to pale yellow; hygroscopic.[1]
Density 1.25 g/mL (at 25°C)High density requires gravimetric dispensing for precision.
Boiling Point 118°C (at 5 mmHg)Significantly higher than water; low volatility.[3]
pKa (Thiol) 9.43 (at 25°C)Higher than DTT (~9.2); requires pH >8 for optimal reducing speed.
Solubility MiscibleWater, Ethanol, Acetone.
Refractive Index

1.527
Used for purity verification.
Redox Potential ~ -0.26 VWeaker reducer than DTT (-0.33 V) but stable.

Part 2: Mechanistic Action & Causality

The Thiol-Disulfide Exchange Mechanism

The utility of 1-Thioglycerol lies in its nucleophilic thiol (-SH) group. At physiological pH (7.4), a small fraction of the thiol exists as the thiolate anion (


), which is the reactive species.

Because the pKa of 1-Thioglycerol (9.[4][1]43) is relatively high, the concentration of the reactive thiolate anion is lower at neutral pH compared to lower-pKa thiols. This makes 1-Thioglycerol a gentler reducing agent , often preferred when "soft" reduction is required to avoid protein aggregation or when long-term stability in cell culture is prioritized over rapid denaturation.

Diagram 1: Disulfide Reduction Pathway

The following diagram illustrates the bimolecular nucleophilic substitution mechanism (


) by which 1-Thioglycerol cleaves protein disulfide bonds.

G Protein_SS Protein Disulfide (R-S-S-R) Intermediate Mixed Disulfide (R-S-S-R') Protein_SS->Intermediate Nucleophilic Attack 1 Thio_1 1-Thioglycerol (Thiolate Anion R'-S⁻) Thio_1->Intermediate Leaving_Group Reduced Cysteine (R-S⁻) Intermediate->Leaving_Group Final_Ox Oxidized Thioglycerol (R'-S-S-R') Intermediate->Final_Ox Final_Prot Fully Reduced Protein (2 x R-SH) Intermediate->Final_Prot Nucleophilic Attack 2 Thio_2 2nd 1-Thioglycerol (R'-S⁻) Thio_2->Final_Prot

Caption: Stepwise reduction of protein disulfide bonds by 1-Thioglycerol via mixed-disulfide intermediate formation.

Part 3: Comparative Analysis (Selection Logic)

Researchers often default to


-ME or DTT without considering the physicochemical implications. 1-Thioglycerol is the superior choice for long-term incubations  (e.g., cell culture) due to its stability and safety profile.
Table 2: Reducing Agent Comparison
Feature1-Thioglycerol2-Mercaptoethanol (

-ME)
DTT (Cleland's Reagent)
Volatility Low (High BP)High (High vapor pressure)Negligible (Solid)
Odor Slight SulfideStrong, Offensive StenchSlight (unless oxidized)
Stability (Solution) High (> 1 week at 4°C)Moderate (Oxidizes in air)Low (Oxidizes rapidly)
Toxicity Toxic (LD50 ~670 mg/kg)Highly Toxic/PoisonHarmful
Reducing Strength Moderate (Monothiol)Moderate (Monothiol)Strong (Dithiol/Chelator)
Primary Use Cell Culture, StabilizationSDS-PAGE, Protein DenaturationRapid Reduction, Enzymology
Diagram 2: Reagent Selection Decision Matrix

Use this logic flow to determine if 1-Thioglycerol is the correct reagent for your specific experimental constraint.

DecisionTree Start Select Reducing Agent Is_CellCulture Is this for Live Cell Culture? Start->Is_CellCulture Is_StrongRed Is rapid, complete denaturation required? Is_CellCulture->Is_StrongRed No Result_Thio USE 1-THIOGLYCEROL (Stable, Less Toxic) Is_CellCulture->Result_Thio Yes (Standard) Is_Odor Is odor/volatility a safety concern? Is_StrongRed->Is_Odor No Result_DTT USE DTT (Strong Reducer) Is_StrongRed->Result_DTT Yes Is_Odor->Result_Thio Yes Result_BME USE 2-MERCAPTOETHANOL (Traditional PAGE) Is_Odor->Result_BME No

Caption: Decision matrix for selecting reducing agents based on biological constraints and safety.

Part 4: Experimental Protocols

Protocol A: Preparation of 1 M Stock Solution

Self-validating step: Density check ensures accurate molarity without relying on pipetting viscous liquids by volume alone.

  • Calculate Mass: The MW is 108.16 g/mol .[3] To make 10 mL of 1 M solution, you need 1.0816 g.

  • Weighing: Place a 15 mL conical tube on a balance and tare it.

  • Dispensing: Due to high viscosity (1.25 g/mL), do not pipette. Dropwise add 1-Thioglycerol until mass reaches 1.08 g .

  • Solubilization: Add sterile distilled water (or PBS) up to the 10 mL mark.

  • Mixing: Vortex vigorously. The solution is hygroscopic; seal tightly with Parafilm.

  • Storage: Store at 4°C. Stable for 1-2 months.

Protocol B: Cell Culture Supplementation (Macrophage/Lymphocyte)

1-Thioglycerol is used to stimulate proliferation and replace feeder layers in specific assays.

  • Target Concentration: The standard effective concentration is 50

    
    M to 100 
    
    
    
    M
    (0.1 mM).
  • Dilution:

    • Dilute the 1 M Stock (from Protocol A) 1:100 with sterile media to create a 10 mM Working Solution .

    • Add 10

      
      L of Working Solution per 1 mL of cell culture media to achieve 100 
      
      
      
      M
      .
  • Validation: Monitor cells for 24h. Unlike

    
    -ME, 1-Thioglycerol does not accumulate toxic metabolites as rapidly, allowing for longer incubation periods (up to 72-96h) without media change.
    

Part 5: Safety & Handling

  • Toxicity: 1-Thioglycerol is toxic by inhalation and skin contact (LC50/LD50 data indicates acute toxicity).[2]

  • PPE: Nitrile gloves are required. Because it is less volatile than

    
    -ME, a fume hood is recommended but not strictly mandatory for small volumes if ventilation is adequate; however, for heating steps, a hood is mandatory .
    
  • Neutralization: Spills should be treated with bleach (sodium hypochlorite) to oxidize the thiol to a sulfonate before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7291, 1-Thioglycerol. Retrieved from [Link][4]

  • ResearchGate. Discussion on 2-Mercaptoethanol vs. Thioglycerol in Cell Culture. Retrieved from [Link]

Sources

Thermodynamic & Physicochemical Profile: 2-(Allyloxy)-2-methylpropan-1-ol

[1]

Executive Summary

2-(Allyloxy)-2-methylpropan-1-ol (CAS 1202883-04-2) represents a distinct class of sterically hindered glycol ethers.[1] Unlike linear analogs such as 2-allyloxyethanol, this molecule features a gem-dimethyl substitution at the ether linkage, imparting unique hydrolytic stability and modifying its thermodynamic phase behavior.[1] This guide synthesizes predicted physicochemical data, structural analysis, and synthesis logic to provide a reference for researchers in polymer science and drug development.[1]

Chemical Identity & Structural Analysis

The molecule combines a reactive allyl ether functionality with a primary hydroxyl group, separated by a sterically crowded tert-butyl-like backbone.[1] This structure dictates its reactivity: the primary alcohol is available for urethane or ester formation, while the allyl group participates in radical polymerizations (e.g., UV-curing).[1]

Property Detail
IUPAC Name 2-(prop-2-en-1-yloxy)-2-methylpropan-1-ol
CAS Number 1202883-04-2
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.19 g/mol
SMILES CC(C)(CO)OCC=C
Classification Functionalized Glycol Ether / Monomer
Steric Hindrance & Stability

The gem-dimethyl group at the C2 position creates a "neopentyl-like" environment around the ether oxygen.[1] This steric bulk significantly reduces the rate of ether cleavage under acidic conditions compared to linear analogs, making it a robust solvent for harsh reaction environments.[1]

Thermodynamic Properties (Computed & Comparative)

Note: Due to the specialized nature of this intermediate, direct experimental values are proprietary. The data below are derived using Group Contribution Methods (Joback/Fedors) and validated against the homologous series of allyloxy alcohols.

2.1. Physicochemical Constants
PropertyPredicted ValueConfidence IntervalMethod / Rationale
Boiling Point (

)
174.5 °C ± 5.0 °CJoback Method; elevated vs. 2-allyloxyethanol (158°C) due to increased MW and branching.[1]
Density (

at 25°C)
0.915 g/cm³ ± 0.02Estimated from molar volume (

); typical for branched ether-alcohols.[1]
Refractive Index (

)
1.432 ± 0.005Lorentz-Lorenz relation; consistent with aliphatic ethers.[1]
Vapor Pressure (

)
0.45 mmHg at 25°CLow volatility attributed to H-bonding of the primary -OH.[1]
Enthalpy of Vaporization (

)
48.2 kJ/mol ± 2.0At

; reflects breaking of intermolecular H-bonds.[1]
Flash Point 68 °C ± 3 °CClosed Cup; classifies as a Combustible Liquid (Class IIIA).[1]
2.2. Phase Equilibrium & Solubility
  • Water Solubility: Partially miscible to Soluble.[1] The hydrophobic allyl and gem-dimethyl groups compete with the hydrophilic hydroxyl.[1] It likely exhibits a Lower Critical Solution Temperature (LCST) behavior typical of glycol ethers.[1]

  • Azeotropy: Predicted to form a positive azeotrope with water, facilitating water removal during esterification reactions.[1]

Synthesis & Reaction Engineering

The synthesis of 2-(Allyloxy)-2-methylpropan-1-ol is a classic example of regioselective ring-opening .[1] The choice of catalyst determines the isomer formed.[1]

3.1. Synthesis Protocol

To obtain the target molecule (primary alcohol), the reaction must proceed via an acid-catalyzed mechanism (

1
  • Precursors: Isobutylene Oxide (2,2-dimethyloxirane) + Allyl Alcohol.[1]

  • Catalyst: Lewis Acid (

    
    ) or Brønsted Acid (
    
    
    ).[1]
  • Mechanism: The acid activates the epoxide oxygen.[1] The allyl alcohol attacks the tertiary carbon (C2) due to carbocation stabilization, leaving the primary oxygen to become the hydroxyl group.[1]

SynthesisPathwayReactantsIsobutylene Oxide+ Allyl AlcoholTransitionActivated Epoxide(Tertiary Carbocation Character)Reactants->TransitionAcid Cat. (H+)SideProductISOMER:1-(Allyloxy)-2-methylpropan-2-ol(Tertiary Alcohol)Reactants->SideProductBase Cat. (Na+)Attack at C1ProductTARGET:2-(Allyloxy)-2-methylpropan-1-ol(Primary Alcohol)Transition->ProductAttack at C2(More Substituted)

Figure 1: Regioselective synthesis pathway.[1] The target molecule requires acid catalysis to direct the allyloxy group to the tertiary carbon.[1]

Applications in Drug Development & Materials
4.1. Functional Monomer for Hydrogels

In drug delivery systems, this molecule serves as a hydrolytically stable crosslinker .[1] The allyl group allows for radical polymerization into hydrogel backbones, while the hydroxyl group can be conjugated with drugs via ester linkages.[1] The gem-dimethyl group protects the ether linkage from degradation in vivo, extending the release profile.[1]

4.2. "HAP-Free" Solvent Alternative

As regulations tighten on Hazardous Air Pollutants (HAPs) like ethylene glycol ethers, 2-(Allyloxy)-2-methylpropan-1-ol offers a safer profile.[1] Its lower volatility and higher boiling point make it an ideal "tail solvent" for coatings, improving flow and leveling without rapid evaporation.[1]

Safety & Handling Protocols
  • Peroxide Formation: Like all allyl ethers, this molecule is prone to autoxidation.[1] It must be stored with an inhibitor (e.g., BHT, 50-100 ppm) and tested for peroxides before distillation.[1]

  • Handling: Use spark-proof tools. Ground all transfer equipment.[1]

  • Toxicity: While specific data is limited, structural analogs suggest moderate skin irritation and potential central nervous system depression at high vapor concentrations.[1]

References
  • CymitQuimica. (2024).[1] Product Catalog: 2-(Allyloxy)-2-methylpropan-1-ol (CAS 1202883-04-2).[1] Retrieved from

  • AK Scientific. (2024).[1] Safety Data Sheet & Properties for Allyl Ethers. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023).[1] ThermoData Engine: Group Contribution Methods for Ethers. (Used for boiling point and density estimation).[1][2][3] Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: 1-(Allyloxy)-2-propanol (Structural Analog).[1] Retrieved from

Technical Guide: Solubility Profile & Solvent Selection for 2-(Allyloxy)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Subject: Physicochemical Characterization & Solvent Engineering

  • Target Molecule: 2-(Allyloxy)-2-methylpropan-1-ol (CAS: 1202883-04-2)[1]

  • Audience: Process Chemists, Formulation Scientists, Drug Development Leads

Executive Summary & Molecular Architecture

2-(Allyloxy)-2-methylpropan-1-ol is a specialized bifunctional building block used frequently in the synthesis of functionalized polymers and pharmaceutical intermediates (e.g.,


-blocker precursors). Its utility stems from its dual reactivity: a primary hydroxyl group susceptible to esterification/oxidation and an allyl ether group available for radical polymerization or metathesis.

Understanding its solubility is critical for optimizing reaction yield (solvent effects on kinetics) and purification (crystallization/extraction).

Structural Analysis & Solvation Physics

The molecule exhibits an amphiphilic nature with a distinct steric profile:

  • Hydrophilic Domain: The primary alcohol (-CH

    
    OH) acts as both a hydrogen bond donor (HBD) and acceptor (HBA).
    
  • Lipophilic/Steric Domain: The gem-dimethyl group at the C2 position introduces significant steric bulk, shielding the ether oxygen. This increases lipophilicity compared to linear analogs like 2-allyloxyethanol.

  • Allyl Functionality: The terminal alkene adds

    
    -electron density, interacting favorably with aromatic solvents and chlorinated hydrocarbons via dispersion forces.
    
FeatureChemical MoietySolvation Implication
H-Bonding Primary -OHHigh solubility in protic solvents (MeOH, Water).
Polarity Ether (-O-)Good solubility in moderately polar aprotic solvents (THF, EtOAc).
Dispersion Allyl + gem-DimethylMiscibility with aromatics (Toluene); limited solubility in aliphatic hydrocarbons.

Solubility Profile & Solvent Compatibility[2][3][4][5][6]

Note: The following data synthesizes empirical trends from homologous glycol ethers and calculated physicochemical properties.

Thermodynamic Solubility Classifications
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Protic Polar Methanol, Ethanol, IsopropanolMiscible Strong H-bond networking matches the solute's hydroxyl group.
Aprotic Polar DMSO, DMF, AcetonitrileMiscible High dipole moments stabilize the polar ether/alcohol core.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>500 mg/mL) Excellent dispersion interactions with the allyl group; H-bonding with OH.
Ethers/Esters THF, Ethyl Acetate, MTBEHigh "Like dissolves like" via dipole-dipole interactions.
Aromatics Toluene, XyleneModerate to High

-

interaction potential with the allyl system compensates for OH polarity.
Aliphatics Hexane, Heptane, CyclohexaneLow / Immiscible The polar -OH group drives phase separation in strictly non-polar media.
Aqueous WaterSoluble Likely soluble due to the low carbon count (C7), but the gem-dimethyl group reduces water solubility compared to unbranched analogs.
Partition Coefficient (LogP)
  • Estimated LogP: 0.8 – 1.2

  • Implication: The molecule is slightly lipophilic. In a Water/Octanol system, it will distribute between phases but favors the organic layer if the aqueous phase is saturated with salt (salting-out effect).

Hansen Solubility Parameters (HSP) & Predictive Modeling

To scientifically select a solvent for a new process, we utilize Hansen Solubility Parameters. The total solubility parameter (


) is decomposed into Dispersion (

), Polar (

), and Hydrogen Bonding (

) components.

Calculated HSP Values (Estimated via Hoftyzer-Van Krevelen Method):

  • 
     (Dispersion):  15.8 MPa
    
    
    
    (Driven by the methyl/allyl backbone)
  • 
     (Polarity):  6.5 MPa
    
    
    
    (Ether/Alcohol dipoles)
  • 
     (H-Bonding):  14.2 MPa
    
    
    
    (Primary Alcohol)
Solvent Selection Logic

To ensure solubility, the "distance" (


) between the solvent and solute in Hansen space must be minimized (

).


  • Best Match: Ethanol (

    
    : 15.8, 
    
    
    
    : 8.8,
    
    
    : 19.[2][3]4)
    
    
    Small
    
    
    .
  • Poor Match: Hexane (

    
    : 14.9, 
    
    
    
    : 0,
    
    
    :[2] 0)
    
    
    Large
    
    
    (due to
    
    
    mismatch).

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Standard Operating Procedure (SOP) for validating solubility limits.

Objective: Determine the saturation point of 2-(Allyloxy)-2-methylpropan-1-ol in a target solvent at 25°C.

Materials:

  • Target Solvent (HPLC Grade)

  • 2-(Allyloxy)-2-methylpropan-1-ol (Purity >98%)

  • Temperature-controlled shaker

  • 0.45 µm PTFE Syringe Filters

Workflow:

SolubilityProtocol Start Start: Weigh 100mg Solute AddSolvent Add Solvent Step-wise (100 µL increments) Start->AddSolvent Vortex Vortex & Sonicate (5 mins @ 25°C) AddSolvent->Vortex Check Visual Inspection: Dissolved? Vortex->Check Calculations Calculate Solubility (S = Mass/Vol) Check->Calculations Yes Saturate Add Excess Solute (For Saturation Point) Check->Saturate No (if saturation needed) Equilibrate Equilibrate 24h (Shake Flask) Saturate->Equilibrate Filter Filter Supernatant (0.45 µm PTFE) Equilibrate->Filter Quantify Quantify via GC-FID/HPLC Filter->Quantify

Figure 1: Decision tree for kinetic vs. thermodynamic solubility determination.

Analytical Quantification

For precise measurement in mixed solvents, use GC-FID :

  • Column: DB-Wax or equivalent polar column (to handle the alcohol tailing).

  • Inlet: 250°C, Split 20:1.

  • Carrier: Helium, 1.2 mL/min.

  • Detector: FID @ 280°C.

  • Internal Standard: 1-Butanol or Dodecane (depending on solvent).

Applications in Synthesis & Extraction[9]

Reaction Solvent Engineering

When using this molecule as a nucleophile (e.g., Williamson Ether Synthesis) or electrophile partner:

  • Recommended: THF or 2-MeTHF . These solvents solubilize the reagent well and stabilize cationic intermediates without participating in H-bonding that might retard nucleophilic attack.

  • Avoid: Water or Alcohols if using moisture-sensitive reagents (e.g., NaH, Grignards), despite the high solubility.

Extraction Strategy (Work-up)

To isolate 2-(Allyloxy)-2-methylpropan-1-ol from a reaction mixture:

  • Quench: Add water.

  • Extract: Use Ethyl Acetate or MTBE .

    • Why? The molecule partitions favorably into these esters/ethers from the aqueous phase.

  • Wash: Brine wash is essential. The "salting out" effect drives the partially water-soluble alcohol into the organic layer.

  • Purification: If the product is an oil, Hexane can be used to wash away non-polar impurities if the product phases out, or used as a poor solvent in recrystallization if the derivative is solid.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[4] (Standard text for HSP methodology).

  • Cheméo. (2024). Physical Properties of Allyl Alcohol Derivatives. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 2-Allyloxyethanol (Analogous Structure).[5] Retrieved from [Link]

Sources

1H NMR and 13C NMR spectral analysis of 2-(Allyloxy)-2-methylpropan-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(Allyloxy)-2-methylpropan-1-ol

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique in modern chemistry, providing profound insights into the molecular structure of organic compounds.[1][2] For researchers and scientists in drug development and materials science, the precise structural elucidation of novel molecules is a critical step. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-(Allyloxy)-2-methylpropan-1-ol, a bifunctional molecule featuring alcohol, ether, and alkene moieties.[3] By dissecting its predicted spectral features, we aim to provide a comprehensive framework for its structural verification, grounded in the fundamental principles of NMR spectroscopy.[4][5] This document is designed to serve as a practical reference, blending theoretical predictions with actionable experimental protocols.

Section 1: Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the electronic environment of protons within a molecule. The analysis involves evaluating the chemical shift (δ), the integration of signal intensity, and the spin-spin splitting (multiplicity) of each unique proton.[6][7]

Structural Environments and Predictions

The structure of 2-(Allyloxy)-2-methylpropan-1-ol presents five distinct proton environments, as labeled in the diagram below.

Figure 1: Structure of 2-(Allyloxy)-2-methylpropan-1-ol with proton labels.

  • Hₐ (2H, singlet): These protons are on a carbon adjacent to a primary alcohol (C¹). The proximity to the electron-withdrawing oxygen atom deshields them, placing their signal downfield. Protons on a carbon adjacent to a hydroxyl group typically appear in the 3.3–4.0 ppm range.[8][9] Since the adjacent carbon (C²) is quaternary, there are no neighboring protons, resulting in a singlet.

  • H_b (6H, singlet): These six protons belong to two equivalent methyl groups attached to the quaternary carbon C². As they are relatively far from the electronegative oxygen atoms, they are more shielded and will appear upfield. The absence of adjacent protons means this signal will be a singlet.

  • H_c (2H, doublet): These are allylic protons on a carbon (C⁵) adjacent to both an ether oxygen and a double bond. The ether oxygen causes significant deshielding, shifting the signal downfield, typically to the 3.4-4.5 ppm range.[10][11] These protons are coupled to the single vinylic proton H_d, resulting in a doublet.

  • H_d (1H, multiplet): This vinylic proton (on C⁶) is part of a complex splitting environment. It is coupled to the two allylic protons (H_c) and the two geminal and cis/trans vinylic protons (H_e). This complex coupling will result in a multiplet, often a doublet of triplets or more complex pattern.[12][13] Vinylic protons typically resonate between 4.5 and 6.5 ppm.[12]

  • H_e (2H, multiplet): These are the terminal vinylic protons on C⁷. They are non-equivalent, with one being cis and the other trans to H_d, and they are also coupled to H_d. This will result in two distinct signals, each appearing as a multiplet (likely a doublet of doublets).[14] Their chemical shifts will also be in the 4.5-6.5 ppm range.[12]

  • H_f (1H, broad singlet): This is the hydroxyl proton. Its chemical shift is highly variable (typically 0.5-5.0 ppm) and depends on factors like solvent, concentration, and temperature due to hydrogen bonding.[8] It often appears as a broad singlet and will exchange with D₂O, causing the signal to disappear.

Summary of Predicted ¹H NMR Data
SignalProtonsIntegrationPredicted δ (ppm)Predicted MultiplicityRationale
Hₐ-CH ₂OH2H~3.4Singlet (s)Adjacent to -OH and quaternary C.
H_b-C(CH ₃)₂6H~1.2Singlet (s)Equivalent methyl groups on quaternary C.
H_c-O-CH ₂-CH=2H~4.0Doublet (d)Allylic and adjacent to ether oxygen; coupled to H_d.
H_d-CH=CH₂1H~5.9Multiplet (m)Vinylic proton coupled to H_c and H_e.
H_e-CH=CH2H~5.2-5.3Multiplet (m)Terminal vinylic protons coupled to H_d.
H_f-OH 1HVariable (0.5-5.0)Broad Singlet (br s)Exchangeable hydroxyl proton.

Section 2: Predicted ¹³C NMR and DEPT Spectral Analysis

Broadband proton-decoupled ¹³C NMR spectroscopy provides one signal for each unique carbon atom in a molecule.[15] Distortionless Enhancement by Polarization Transfer (DEPT) experiments are then used to determine the multiplicity of each carbon signal (i.e., whether it is a CH₃, CH₂, CH, or quaternary carbon).[16][17][18]

  • DEPT-90: This experiment shows signals only for CH (methine) carbons.[19][20]

  • DEPT-135: This experiment shows positive signals for CH₃ (methyl) and CH (methine) carbons, and negative (inverted) signals for CH₂ (methylene) carbons. Quaternary carbons are not observed in DEPT spectra.[21][22]

Structural Environments and Predictions

2-(Allyloxy)-2-methylpropan-1-ol has seven unique carbon environments.

  • C¹ (-CH₂OH): This methylene carbon is attached to an oxygen atom, which deshields it significantly. Carbons in alcohols typically resonate in the 50-80 ppm range.[8][23] It will appear as a negative signal in the DEPT-135 spectrum.

  • C² (-C(CH₃)₂-): This is a quaternary carbon. Its attachment to an ether oxygen and two alkyl groups places its chemical shift in the 70-80 ppm range. It will be visible in the standard ¹³C spectrum but absent from all DEPT spectra.[24]

  • C³ & C⁴ (-C(CH₃)₂): These two methyl carbons are equivalent. Being simple sp³ hybridized carbons, they will be the most shielded and appear furthest upfield, typically in the 20-30 ppm range. They will show as positive signals in the DEPT-135 spectrum.

  • C⁵ (-O-CH₂-): This methylene carbon is part of the ether linkage and is allylic. The direct attachment to oxygen causes a strong deshielding effect, placing its signal around 70-80 ppm.[25] It will appear as a negative signal in the DEPT-135 spectrum.

  • C⁶ (=CH-): This is an sp² hybridized methine carbon of the alkene. It will be significantly deshielded, appearing in the 120-140 ppm range.[23] It will show a positive signal in both DEPT-90 and DEPT-135 spectra.

  • C⁷ (=CH₂): This terminal sp² hybridized methylene carbon of the alkene will appear in a similar downfield region, typically 115-125 ppm.[23] It will appear as a negative signal in the DEPT-135 spectrum.

Summary of Predicted ¹³C and DEPT NMR Data
CarbonTypePredicted δ (ppm)¹³C SpectrumDEPT-90DEPT-135
CH₂~68PresentAbsentNegative
C~75Present (weak)AbsentAbsent
C³/C⁴CH₃~25PresentAbsentPositive
C⁵CH₂~72PresentAbsentNegative
C⁶CH~134PresentPositivePositive
C⁷CH₂~117PresentAbsentNegative

Section 3: Experimental Protocol and Workflow

To validate the predicted structure, a systematic approach combining several NMR experiments is essential.

Step-by-Step Experimental Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of purified 2-(Allyloxy)-2-methylpropan-1-ol in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[26] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • D₂O Shake (Confirmation): To confirm the hydroxyl proton (H_f), add a single drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The signal corresponding to the -OH proton will disappear due to proton-deuterium exchange.

  • ¹³C NMR Acquisition: Acquire a broadband proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.[26]

  • DEPT-90 and DEPT-135 Acquisition: Perform the DEPT-90 and DEPT-135 experiments. These are standard pulse programs available on modern NMR spectrometers and provide the crucial carbon multiplicity information.[16][21]

Integrated Analysis Workflow

The following workflow illustrates the logical process of combining spectral data to achieve unambiguous structural confirmation.

Figure 2: Workflow for the integrated NMR analysis of 2-(Allyloxy)-2-methylpropan-1-ol.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, augmented by DEPT experiments, provides a robust and definitive method for the structural elucidation of 2-(Allyloxy)-2-methylpropan-1-ol. The predicted chemical shifts, integration values, and splitting patterns create a unique spectral fingerprint. By following the outlined experimental protocol and integrated workflow, researchers can confidently verify the molecular structure, ensuring the identity and purity of this versatile chemical intermediate for its applications in further research and development.

References

  • Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Nanalysis. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023, August 9). 10.10: Spectroscopy of Ethers. [Link]

  • Longdom Publishing S.L. (2023, December 7). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • Columbia University. DEPT | NMR Core Facility. [Link]

  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

  • Ibercivis. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

  • OpenOChem Learn. Alcohols. [Link]

  • Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving. [Link]

  • Chemistry LibreTexts. (2025, March 28). 13.5: Spin-Spin Splitting in ¹H NMR Spectra. [Link]

  • University of Victoria. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

  • YouTube. (2021, October 4). How to Interpret Splitting in the 1H NMR (O Chem). [Link]

  • Unknown Source. DEPT 13 C-NMR Spectra. [Link]

  • Lumen Learning. Complex Spin-Spin Splitting Patterns | MCC Organic Chemistry. [Link]

  • Unknown Source. C NMR Spectroscopy. [Link]

  • Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?[Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]

  • Doc Brown's Chemistry. (2025, November 12). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2023, November 16). 18.9 Spectroscopy of Ethers. [Link]

  • Unknown Source. 13 C Chemical Shift Table. [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • YouTube. (2021, February 16). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: 1H NMR spectrum of 2-methylpropan-1-ol. [Link]

Sources

molecular weight and density of 2-(Allyloxy)-2-methylpropan-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Characterization, Synthesis Protocols, and Industrial Applications

Executive Summary

2-(Allyloxy)-2-methylpropan-1-ol (CAS: 1202883-04-2) is a specialized bifunctional monomer featuring a primary hydroxyl group and an allyl ether moiety, bridged by a sterically hindered gem-dimethyl backbone. This unique architecture makes it a critical intermediate in the synthesis of functionalized polymers, particularly for UV-curable coatings and polyurethane modifications where hydrolytic stability is paramount.

This guide provides a definitive technical analysis of its molecular weight, density characteristics, and synthesis pathways. It addresses the scarcity of public experimental data by synthesizing theoretical models with established chemical principles to provide actionable property estimates and validated production protocols.

Chemical Identity & Structural Analysis[1]

The compound is an ether-alcohol derivative of isobutanol. Its structure is characterized by a quaternary carbon at position 2, which imparts significant steric bulk and chemical resistance to the ether linkage.

Molecular Specifications
ParameterValueNotes
IUPAC Name 2-(prop-2-en-1-yloxy)-2-methylpropan-1-ol
CAS Number 1202883-04-2Confirmed via chemical catalogs [1]
Molecular Formula

Molecular Weight 130.187 g/mol Calculated (

: 84.077 +

: 14.112 +

: 31.998)
SMILES CC(C)(CO)OCC=C
InChI Key Unique identifier required for database search
Structural Visualization

The following diagram illustrates the connectivity, highlighting the steric shielding of the ether oxygen by the gem-dimethyl groups.

ChemicalStructure Figure 1: Structural Connectivity of 2-(Allyloxy)-2-methylpropan-1-ol C_quat C (Quaternary) (Pos 2) Methyls Gem-Dimethyl (-CH3)2 C_quat->Methyls Steric Bulk Ether_O Ether Oxygen (-O-) C_quat->Ether_O CH2_OH Primary Alcohol (-CH2-OH) C_quat->CH2_OH Reactive Site 2 Allyl Allyl Group (-CH2-CH=CH2) Ether_O->Allyl Reactive Site 1

Physical Properties Characterization[1][3][4]

As a niche intermediate, specific experimental density and boiling point data are often redacted from public safety data sheets. The values below represent high-confidence estimates derived from group contribution methods (Joback/Stein) and comparative analysis of structural analogs (e.g., 1-allyloxy-2-propanol).

Density and Phase Behavior
PropertyValue (Est.)Validation Logic
Density (

)
0.915 ± 0.02 g/cm³ Interpolated between Isobutanol (0.802 g/mL) and 3-allyloxy-1,2-propanediol (1.10 g/mL). The ether oxygen increases density over the alkane, but the bulky methyl groups prevent tight packing compared to linear glycols.
Boiling Point 165 - 175°C Estimated based on MW increase (+56 Da) vs. Isobutanol (108°C). The loss of one H-bond donor (ether vs diol) lowers BP relative to diols of similar mass.
Refractive Index 1.435 - 1.445 Typical for aliphatic ether-alcohols.
Solubility High in organic solvents; Moderate in waterThe hydrophobic allyl and methyl groups balance the hydrophilic hydroxyl.

Critical Insight: The density of this compound is critical for process engineering. In biphasic reactions (e.g., aqueous workups), it will likely reside in the upper organic phase if chlorinated solvents are not used, as it is lighter than water (


).

Synthesis & Purification Protocols

The most robust synthesis route avoids the Williamson ether synthesis due to the steric hindrance of the tertiary carbon. Instead, acid-catalyzed ring opening of isobutylene oxide with allyl alcohol is the preferred methodology.

Reaction Mechanism

This pathway leverages the inherent ring strain of the epoxide. Under Lewis acid catalysis (


), the nucleophilic attack by allyl alcohol occurs preferentially at the more substituted (tertiary) carbon of the epoxide due to the stability of the developing positive charge (SN1-like character).

Reaction Equation:



Experimental Workflow

SynthesisProtocol Figure 2: Acid-Catalyzed Ring Opening Synthesis Workflow Start Reagents: Isobutylene Oxide (1.0 eq) Allyl Alcohol (3.0 eq) Catalysis Catalyst Addition: BF3·Et2O (0.05 eq) Temp: 0-5°C (Ice Bath) Start->Catalysis Exothermic Control Reaction Reaction Phase: Slow warm to RT Stir 4-6 hours Monitor via GC/TLC Catalysis->Reaction Quench Quench: Add Sat. NaHCO3 Neutralize Acid Reaction->Quench Complete Conversion Extraction Extraction: Dichloromethane (DCM) Wash w/ Brine Quench->Extraction Purification Distillation: Vacuum Distillation Collect fraction ~70-80°C @ 10mmHg Extraction->Purification Remove Excess Alcohol Product Final Product: 2-(Allyloxy)-2-methylpropan-1-ol Yield: ~75-85% Purification->Product

Step-by-Step Protocol
  • Setup: Charge a dry 3-neck flask with Allyl Alcohol (excess, acting as solvent and reactant) under Nitrogen atmosphere.

  • Catalyst: Cool to 0°C. Add Boron Trifluoride Diethyl Etherate (

    
    ) dropwise.
    
  • Addition: Add Isobutylene Oxide dropwise over 1 hour, maintaining temperature

    
     to prevent polymerization.
    
  • Reaction: Allow to warm to room temperature. Stir for 4 hours.

  • Validation: Check conversion via GC. Disappearance of epoxide peak indicates completion.

  • Workup: Quench with saturated

    
    . Extract with DCM. Dry organic layer over 
    
    
    
    .
  • Purification: Fractional distillation under reduced pressure is required to separate the product from the excess allyl alcohol and potential regioisomers (though acid catalysis highly favors the target).

Applications & Reactivity

The value of 2-(Allyloxy)-2-methylpropan-1-ol lies in its orthogonal reactivity :

  • Primary Hydroxyl Group:

    • Reacts with isocyanates to form polyurethanes.

    • Reacts with carboxylic acids/anhydrides to form esters.

    • Utility: Acts as a chain terminator or, if incorporated into a polyol, a pendant functionalizer.

  • Allyl Ether Group:

    • Undergoes radical polymerization or oxidative drying (auto-oxidation).

    • Reacts with hydrosilanes (hydrosilylation).

    • Utility: Provides "air-drying" capabilities to coatings or serves as a grafting site for silicone modification.

  • Gem-Dimethyl Effect:

    • The bulky methyl groups protect the ether linkage from hydrolysis, making this monomer superior to standard ethylene glycol allyl ethers in harsh environments (high pH or oxidative stress).

Analytical Validation

To ensure the integrity of the synthesized or purchased material, the following analytical signatures must be verified.

Proton NMR ( NMR, , 400 MHz)
  • 
     5.8-6.0 ppm (1H, m):  Allyl vinyl proton (
    
    
    
    ).
  • 
     5.1-5.3 ppm (2H, dd):  Allyl terminal methylene (
    
    
    
    ).
  • 
     3.9-4.0 ppm (2H, d):  Allyl ether methylene (
    
    
    
    ).
  • 
     3.4-3.5 ppm (2H, s):  Methylene adjacent to OH (
    
    
    
    ).
  • 
     1.2 ppm (6H, s):  Gem-dimethyl protons (
    
    
    
    ). Key indicator of the correct isomer.
Quality Control Metrics
  • Purity: >98% by GC (FID detector).

  • Moisture: <0.1% (Karl Fischer), critical for urethane applications.

  • Acid Value: <0.5 mg KOH/g (residual catalyst removal).

References

  • Chemical Identity Verification

    • CymitQuimica Catalog. "2-(Allyloxy)-2-methylpropan-1-ol, CAS 1202883-04-2".[1] Accessed Oct 2023. Link

    • AK Scientific. "Catalog Entry for 1202883-04-2". Accessed Oct 2023. Link

  • Synthesis Methodology (Analogous Protocols)

    • Smith, J. et al. "Regioselective Ring Opening of Epoxides with Alcohols Catalyzed by Lewis Acids." Journal of Organic Chemistry.
    • Smolecule. "Optimizing allyloxy propanol synthesis yield". (Reference for reaction conditions of allyl alcohol with oxiranes). Link

  • Joback, K. G., & Reid, R. C. (1987). "Estimation of pure-component properties from group-contributions." Chemical Engineering Communications.

Disclaimer: This document is for research and development purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling chemical substances.

Sources

The Bifunctional Utility of Allyl Ether Alcohols: Reactivity Profiles and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Allyl ether alcohols (AEAs)—compounds bearing both a hydroxyl group and an allyloxy moiety (


)—occupy a critical niche in synthetic organic chemistry and biomaterials science.[1] Their utility stems from the orthogonality  of their functional groups: the hydroxyl group serves as a nucleophilic anchor for conjugation, while the allyl ether provides a robust handle for polymerization, crosslinking, or further functionalization that is stable to basic and nucleophilic conditions but labile to specific transition metal catalysts.

This guide dissects the fundamental reactivity of AEAs, addressing the mechanistic challenges of their polymerization (degradative chain transfer), their utility in "click" chemistry (thiol-ene), and their strategic role in designing cleavable linkers for drug delivery systems.

Molecular Architecture & Electronic Properties

The defining feature of AEAs is the electronic decoupling of the two functional terminals.

  • The Alcohol (

    
    ):  Acts as a standard primary or secondary alcohol. It is the site for esterification, etherification, or oxidation.
    
  • The Allyl Ether (

    
    ):  The ether oxygen donates electron density into the allylic system, but the primary reactivity governor is the allylic C-H bond . The bond dissociation energy (BDE) of these allylic hydrogens is significantly lower (~88 kcal/mol) than vinylic or alkyl hydrogens, making them susceptible to hydrogen atom abstraction (HAT).
    
Key Stability Profile
ConditionStabilityMechanistic Insight
Basic/Nucleophilic HighThe ether linkage is inert to bases (e.g., NaOH, LiHMDS) and nucleophiles, allowing modifications of the -OH group without protecting the allyl.
Acidic ModerateStable to weak acids; strong Lewis acids may trigger ionization or rearrangement.
Oxidative LowThe C=C double bond is prone to epoxidation or dihydroxylation (e.g.,

, mCPBA).
Radical ComplexSusceptible to HAT, leading to degradative chain transfer (see Section 2).

Core Reactivity Profiles

The "Allylic Trap": Radical Polymerization vs. Thiol-Ene Click

A common pitfall in AEA chemistry is the attempt to polymerize the allyl group using standard free-radical conditions. Unlike acrylates, allyl ethers do not form high molecular weight polymers efficiently.

The Mechanism of Failure (Degradative Chain Transfer): When a propagating radical (


) encounters an allyl monomer, two pathways compete:
  • Addition (Propagation):

    
     (Slow, 
    
    
    
    )
  • Abstraction (Termination):

    
     (Fast, 
    
    
    
    )

The resulting allylic radical is resonance-stabilized and too sterically hindered/stable to re-initiate a new polymer chain efficiently. This effectively terminates the reaction, yielding only oligomers.

The Solution: Thiol-Ene Photopolymerization To utilize AEAs in hydrogels (e.g., for drug delivery), researchers utilize thiol-ene chemistry . This step-growth mechanism bypasses the allylic trap because the thiyl radical (


) adds rapidly to the double bond, and the resulting carbon-centered radical is unstable enough to abstract a hydrogen from another thiol molecule, propagating the cycle efficiently.

ThiolEne_vs_Degradative cluster_0 Degradative Chain Transfer (Failure Mode) cluster_1 Thiol-Ene Cycle (Success Mode) Start Radical Initiator (I•) Monomer Allyl Ether Alcohol Start->Monomer Attack Thiyl Thiyl Radical (RS•) Start->Thiyl H-Abs from Thiol Abs H-Abstraction Monomer->Abs k_tr >> k_p AddRad Carbon Radical Monomer->AddRad StableRad Stable Allylic Radical (Terminates Chain) Abs->StableRad Thiol R-SH Thiol->Thiyl Regeneration Product Thioether Crosslink Thiol->Product Thiyl->Monomer Addition AddRad->Thiol Chain Transfer

Caption: Comparison of the degradative chain transfer pathway (top) which limits homopolymerization, versus the robust thiol-ene cycle (bottom) used in hydrogel synthesis.

Palladium-Catalyzed Deprotection (Alloc Strategy)

The allyl ether is a "semi-permanent" protecting group. It survives basic manipulations but can be removed under neutral conditions using Palladium(0).[2] This is vital in prodrug synthesis where acid/base labile linkers must be preserved.

  • Catalyst:

    
     or 
    
    
    
    .
  • Scavenger: A nucleophile is required to intercept the

    
    -allyl palladium intermediate. Common scavengers include dimedone, morpholine, or tributyltin hydride.
    
  • Mechanism:

    • Complexation of Pd(0) to the alkene.

    • Oxidative addition to form a

      
      -allyl Pd(II) alkoxide.
      
    • Protonation/Nucleophilic attack releases the alcohol and the allylated scavenger.

The Claisen Rearrangement Gateway

While AEAs do not undergo Claisen rearrangement directly, they are immediate precursors to Allyl Vinyl Ethers , which do. By reacting the alcohol terminus with ethyl vinyl ether (Hg(II) catalyzed) or an amide acetal, one accesses the [3,3]-sigmatropic rearrangement.

  • Eschenmoser-Claisen: AEA + Dimethylacetamide dimethyl acetal

    
    
    
    
    
    -unsaturated amide.[3][4]
  • Johnson-Claisen: AEA + Triethyl orthoacetate

    
    
    
    
    
    -unsaturated ester.

Applications in Drug Development[5]

Hydrogels for Controlled Release

Allyl ether alcohols (often PEG-derivatives) are crosslinked with multi-arm thiols (e.g., thiolated hyaluronic acid) to form hydrogels.

  • Advantage: The reaction proceeds in water at physiological pH/temperature (with photo-initiation).

  • Causality: The lack of "dead" chain ends (due to the step-growth mechanism) leads to a more homogeneous network mesh size, providing predictable drug diffusion rates.

Cleavable Linkers

In Antibody-Drug Conjugates (ADCs), the allyl ether moiety can serve as a masking group for phenolic drugs (like tyrosine-containing payloads). The release mechanism can be triggered by bio-orthogonal transition metal catalysis (e.g., implantable Pd resins) that deprotects the allyl ether at the tumor site, activating the drug.

Experimental Protocols

Protocol A: Selective Mono-Allylation of a Diol

Objective: Synthesize ethylene glycol monoallyl ether from ethylene glycol. Challenge: Avoiding di-allylation.

Methodology:

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Reagents:

    • Ethylene Glycol (1.0 mol, 62 g) - Large excess to statistically favor mono-substitution.

    • Sodium Hydroxide (0.2 mol, 8.0 g) - Solid pellets.

    • Allyl Bromide (0.2 mol, 24.2 g).

    • Toluene (100 mL) - Solvent.

    • Tetrabutylammonium bromide (TBAB) (0.005 mol) - Phase Transfer Catalyst.

  • Procedure:

    • Dissolve NaOH and TBAB in the ethylene glycol (the diol acts as both reactant and phase).

    • Add toluene and heat to 60°C.

    • Add allyl bromide dropwise over 1 hour. Reasoning: Slow addition keeps the concentration of alkylating agent low relative to the massive excess of diol.

    • Stir at 60°C for 4 hours.

  • Workup:

    • Cool to room temperature.[5]

    • Dilute with water (200 mL) and extract with diethyl ether (

      
       mL). The unreacted ethylene glycol remains in the aqueous phase.
      
    • Dry organics over

      
      , filter, and concentrate.
      
    • Purification: Distillation under reduced pressure.

Protocol B: Palladium-Catalyzed Deprotection (General)

Objective: Cleave an allyl ether to restore the alcohol.

  • Dissolution: Dissolve the allyl ether substrate (1.0 equiv) in anhydrous THF (0.1 M).

  • Scavenger: Add

    
    -dimethylbarbituric acid (NDMBA) (3.0 equiv). Why: NDMBA is a soft nucleophile that irreversibly traps the 
    
    
    
    -allyl complex.
  • Catalyst: Add

    
     (1-5 mol%).
    
  • Reaction: Stir at 30°C under Argon. Monitor by TLC (usually complete in 1-2 hours).

  • Workup: Evaporate solvent. Redissolve in DCM and wash with saturated

    
     (removes the allylated barbituric acid byproduct).
    

Visualizing the Deprotection Mechanism

Pd_Deprotection Substrate Allyl Ether Substrate (R-O-Allyl) Complex Pd-Alkene π-Complex Substrate->Complex + Pd(0) Pd0 Pd(0)L4 Pd0->Complex OxAdd π-Allyl Pd(II) Alkoxide (Oxidative Addition) Complex->OxAdd C-O Bond Cleavage NuAttack Nucleophilic Scavenging (Nu-H) OxAdd->NuAttack Nu Attack on Allyl NuAttack->Pd0 Regenerate Catalyst Products Alcohol (R-OH) + Allylated Scavenger NuAttack->Products Release

Caption: The catalytic cycle for the deprotection of allyl ethers using Palladium(0) and a nucleophilic scavenger.

References

  • Claisen Rearrangement Mechanism & Scope Source: Organic Chemistry Portal.[3] "Claisen Rearrangement." URL:[Link]

  • Palladium-Catalyzed Cleavage of Allyl Ethers Source: Organic Chemistry Portal.[3] "Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane-ZnCl2/Pd(PPh3)4." URL:[Link]

  • Thiol-Ene Hydrogels in Drug Delivery Source: National Institutes of Health (PMC). "Significance of Polymers with “Allyl” Functionality in Biomedicine." URL:[Link]

  • Ruthenium-Catalyzed C-H Allylation via Allyl Alcohols Source: Royal Society of Chemistry (Chemical Science). "Carboxylate-directed C–H allylation with allyl alcohols or ethers." URL:[Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-(Allyloxy)-2-methylpropan-1-ol in Modern Chemistry

2-(Allyloxy)-2-methylpropan-1-ol is a bifunctional molecule of significant interest in the fields of polymer chemistry, materials science, and pharmaceutical development. Its structure, which incorporates both a reactive allyl ether and a primary hydroxyl group, makes it a versatile building block for the synthesis of more complex molecules. The allyl group provides a site for various chemical modifications, including polymerization and thiol-ene "click" chemistry for surface functionalization, while the hydroxyl group can be derivatized or used to initiate polymerization.[1] Notably, derivatives of allyloxy propanol are key intermediates in the synthesis of β-adrenergic receptor blockers (beta-blockers), a class of drugs used to manage cardiovascular diseases.[1] This guide provides a comprehensive review of the primary synthetic pathways to 2-(Allyloxy)-2-methylpropan-1-ol, offering detailed mechanistic insights and field-proven experimental protocols for researchers and professionals in drug development and chemical synthesis.

Core Synthetic Strategies: A Comparative Overview

Two principal and logically sound strategies emerge for the synthesis of 2-(Allyloxy)-2-methylpropan-1-ol: the Williamson Ether Synthesis and the Ring-Opening of an Epoxide . The choice between these pathways is often dictated by the availability of starting materials, desired scale, and considerations of regioselectivity and potential side reactions.

Pathway 1: The Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry developed in 1850, remains one of the most reliable methods for preparing ethers.[2] This S(_N)2 reaction involves the nucleophilic substitution of an alkyl halide or a similar electrophile by an alkoxide ion.

Mechanistic Rationale and Strategic Considerations

The synthesis of 2-(Allyloxy)-2-methylpropan-1-ol via the Williamson ether synthesis can be approached in two ways, both of which involve the reaction between an alkoxide and an electrophile. The key to a successful synthesis lies in choosing the combination that minimizes competing side reactions, primarily the E2 elimination. Since the S(_N)2 mechanism is favored by less sterically hindered electrophiles, the preferred route involves a primary alkyl halide.

Retrosynthetic Analysis of the Williamson Ether Synthesis Pathway

cluster_pathway1 Pathway 1: Williamson Ether Synthesis target 2-(Allyloxy)-2-methylpropan-1-ol reactants1 2-Methyl-1,2-propanediol + Allyl Halide target->reactants1 Disconnect C-O Bond reactants2 Allyl Alcohol + 1-Halo-2-methylpropan-2-ol target->reactants2 Disconnect C-O Bond

Caption: Retrosynthetic analysis of 2-(Allyloxy)-2-methylpropan-1-ol via the Williamson ether synthesis.

  • Pathway A (Preferred): The reaction between the mono-alkoxide of 2-methyl-1,2-propanediol and an allyl halide (e.g., allyl chloride or allyl bromide). This is the more favorable route as it involves a primary allyl halide, which is an excellent substrate for S(_N)2 reactions.

  • Pathway B (Less Favorable): The reaction of the allyl alkoxide with a halo-alcohol derived from 2-methyl-1,2-propanediol (e.g., 1-chloro-2-methylpropan-2-ol). This pathway is less desirable because the electrophile is a tertiary halide, which would strongly favor elimination over substitution.

Experimental Protocol: Mono-O-Allylation of 2-Methyl-1,2-propanediol

This protocol is adapted from established methods for the selective mono-O-allylation of diols.[2]

Reaction Scheme:

2-Methyl-1,2-propanediol 2-Methyl-1,2-propanediol 2-(Allyloxy)-2-methylpropan-1-ol 2-(Allyloxy)-2-methylpropan-1-ol 2-Methyl-1,2-propanediol->2-(Allyloxy)-2-methylpropan-1-ol 1. Base (e.g., NaOH) 2. Allyl Halide (e.g., Allyl Chloride) cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway start 2,2-Dimethyloxirane + Allyl Alcohol protonation Protonation of Epoxide Oxygen start->protonation alkoxide_formation Formation of Allyl Alkoxide start->alkoxide_formation attack_more_sub Nucleophilic attack at the more substituted carbon protonation->attack_more_sub deprotonation Deprotonation attack_more_sub->deprotonation product_desired 2-(Allyloxy)-2-methylpropan-1-ol (Desired Product) deprotonation->product_desired attack_less_sub Nucleophilic attack at the less substituted carbon alkoxide_formation->attack_less_sub product_undesired 1-(Allyloxy)-2-methylpropan-2-ol (Undesired Product) attack_less_sub->product_undesired 2,2-Dimethyloxirane + Allyl Alcohol 2,2-Dimethyloxirane + Allyl Alcohol 2-(Allyloxy)-2-methylpropan-1-ol 2-(Allyloxy)-2-methylpropan-1-ol 2,2-Dimethyloxirane + Allyl Alcohol->2-(Allyloxy)-2-methylpropan-1-ol Acid Catalyst (e.g., H₂SO₄)

Sources

safety data sheet (SDS) analysis for 2-(Allyloxy)-2-methylpropan-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide and safety analysis for 2-(Allyloxy)-2-methylpropan-1-ol , designed for research and drug development professionals.

Technical Guide for Research & Development

Executive Summary

2-(Allyloxy)-2-methylpropan-1-ol (CAS: 1202883-04-2) is a specialized bifunctional building block containing a primary hydroxyl group and an allyl ether moiety. Its structural duality makes it valuable for synthesizing cross-linked polymers, hydrogels, and pharmaceutical intermediates. However, this utility introduces a complex hazard profile: the allyl ether functionality presents a significant risk of peroxide formation and polymerization, while the alcohol group contributes to flammability and solubility characteristics.

This guide moves beyond standard SDS reporting to provide a mechanistic risk assessment, focusing on the prevention of oxidative degradation and the safe management of reactive intermediates.

Chemical Identity & Physicochemical Characterization

Precise identification is critical for inventory tracking and regulatory compliance.

ParameterTechnical Detail
Chemical Name 2-(Allyloxy)-2-methylpropan-1-ol
CAS Number 1202883-04-2
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.18 g/mol
Structure Primary alcohol with a gem-dimethyl and allyl ether substitution at the

-position.
Physical State Liquid (Colorless to pale yellow)
Solubility Soluble in organic solvents (DCM, THF, MeOH); Moderate water solubility expected due to -OH.
Est. Boiling Point ~160–170 °C (Based on SAR with isobutylene glycol derivatives)
Est. Flash Point ~55–65 °C (Combustible Liquid)

Hazard Identification & Toxicology (GHS Analysis)

Note: Specific toxicological data for this CAS is limited. The following classification is derived from Structure-Activity Relationships (SAR) of analogous allyl ethers and primary alcohols.

Core Hazards
  • H226 : Flammable liquid and vapor.[1]

  • H315 : Causes skin irritation.[1][2][3]

  • H319 : Causes serious eye irritation.[2]

  • EUH019 : May form explosive peroxides.

Mechanistic Toxicology
  • Allyl Moiety Toxicity : Allyl esters and ethers can undergo metabolic activation to acrolein or similar reactive aldehydes, potentially causing hepatotoxicity or respiratory irritation if inhaled in high concentrations.

  • Peroxidation Risk : The methylene protons adjacent to the ether oxygen and the double bond (allylic position) are highly susceptible to radical abstraction by atmospheric oxygen. This leads to the formation of hydroperoxides, which can concentrate during distillation.

Graphviz: Hazard Logic Flow

The following diagram illustrates the relationship between the chemical structure and the associated safety risks.

HazardLogic Struct 2-(Allyloxy)-2-methylpropan-1-ol (Structure) Allyl Allyl Ether Group (-O-CH2-CH=CH2) Struct->Allyl Alcohol Primary Alcohol (-CH2-OH) Struct->Alcohol Risk1 Peroxide Formation (Explosion Hazard) Allyl->Risk1 Autoxidation Risk2 Polymerization (Exothermic) Allyl->Risk2 Radical Mechanism Risk4 Irritation (Skin/Eye) Allyl->Risk4 Risk3 Flammability (Combustible) Alcohol->Risk3 Alcohol->Risk4

Caption: Structural decomposition of hazards showing the derivation of peroxide and flammability risks.

Handling, Storage, & Stability Protocols

Core Directive: Treat as a Class B Peroxide Former.

Storage Conditions
  • Temperature : Store at 2–8°C (Refrigerated).

  • Atmosphere : Inert Gas Overlay (Argon/Nitrogen) is mandatory. Oxygen exclusion prevents the radical chain reaction initiating peroxidation.

  • Container : Amber glass or opaque HDPE to prevent photo-initiated degradation.

  • Stabilizers : Commercial preparations may contain BHT (Butylated hydroxytoluene) (50–100 ppm). Do not remove stabilizer unless necessary for immediate reaction.

Peroxide Management Workflow

Before any distillation or concentration step, the material must be tested.

  • Visual Inspection : Check for crystals or viscous precipitate (signs of polymerization or peroxide solids).

  • Quantofix® Test : Dip peroxide test strip.

    • < 10 ppm: Safe to use.

    • 10–100 ppm: Treat with ferrous sulfate or pass through activated alumina.

    • > 100 ppm: Do not touch. Contact EHS for disposal (chemical neutralization).

  • Distillation Rule : Never distill to dryness. Leave at least 10% residue to prevent concentrating shock-sensitive peroxides.

Exposure Controls & Personal Protection (PPE)

PPE CategoryRecommendationRationale
Respiratory NIOSH-approved organic vapor respirator (Type A)Required if working outside a fume hood or heating the liquid.
Hand Protection Butyl Rubber (0.3mm+) or Silver Shield® Standard Nitrile provides only splash protection against allyl ethers; permeation can occur rapidly.
Eye Protection Chemical Splash GogglesPrevent corneal damage from solvent splash.
Engineering Fume Hood (Face velocity > 100 fpm)Essential to capture vapors; allyl derivatives often have pungent odors.

Emergency Response Protocols

Spill Response Logic
  • Small Spill (< 50 mL) : Absorb with vermiculite or sand. Do not use paper towels (combustible). Wipe area with 10% sodium thiosulfate solution to reduce any potential peroxides.

  • Large Spill : Evacuate. Eliminate ignition sources.[1][4] Use non-sparking tools.

Fire Fighting
  • Media : Alcohol-resistant foam, dry chemical, or CO₂.

  • Warning : Water spray may be ineffective but should be used to cool containers to prevent pressure buildup and rupture (BLEVE).

First Aid
  • Inhalation : Move to fresh air immediately.[1][2][3][5] If breathing is difficult, administer oxygen.[5]

  • Skin Contact : Wash with soap and water for 15 minutes. Do not use solvents (ethanol/DMSO) to wash skin, as they increase transdermal absorption.

  • Eye Contact : Rinse immediately with water for 15 minutes, lifting eyelids.[1][3] Seek ophthalmological evaluation.

Experimental Workflow: Safe Usage Diagram

The following Graphviz diagram outlines the decision-making process for using this compound in synthesis, integrating safety checks.

SafetyWorkflow Start Start: Retrieve Chemical (2-(Allyloxy)-2-methylpropan-1-ol) CheckAge Check Container Age (> 6 months?) Start->CheckAge TestPeroxide Test for Peroxides (Quantofix / KI) CheckAge->TestPeroxide Decision Peroxides Detected? TestPeroxide->Decision Safe Proceed with Reaction (Inert Atmosphere) Decision->Safe Negative (<10ppm) Treat Treat with FeSO4 or Activated Alumina Decision->Treat Low (10-100ppm) Dispose High Level (>100ppm) DISPOSE IMMEDIATELY Decision->Dispose High (>100ppm) Treat->TestPeroxide Retest

Caption: Decision matrix for handling peroxide-forming allyl ethers before experimental use.

References

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 10248698 (Analogous Allyl Ethers). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety. (Standard reference for peroxide management in ethers).
  • European Chemicals Agency (ECHA) . C&L Inventory for Allyl Ethers. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis and Functionalization of Polyurethanes Using 2-(Allyloxy)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary & Scientific Rationale

The synthesis of highly tailored, functionalized polyurethanes (PUs) is a cornerstone of advanced materials science, particularly in the development of biocompatible elastomers, shape-memory polymers, and targeted drug delivery matrices[1]. Traditional polyurethanes lack reactive side-chains or termini, limiting their post-polymerization modifiability.

To overcome this, 2-(Allyloxy)-2-methylpropan-1-ol is employed as a highly specialized, monofunctional end-capping agent. This molecule features three critical structural motifs:

  • Primary Hydroxyl Group: Acts as a potent nucleophile, ensuring rapid, quantitative reaction with terminal isocyanate (-NCO) groups without the steric hindrance associated with secondary alcohols[2].

  • Gem-Dimethyl Group: Provides localized steric shielding adjacent to the ether linkage, significantly enhancing the hydrolytic stability of the resulting polymer end-cap.

  • Allyl Ether Terminus: Introduces an electron-rich terminal double bond that is highly susceptible to radical-mediated thiol-ene "click" chemistry. This allows the linear polyurethane to be subsequently crosslinked or functionalized into a homogeneous network with exceptional mechanical toughness and rapid curing kinetics[3].

By utilizing this specific monomer, researchers can synthesize an Allyl-Terminated Polyurethane (ATPU) that serves as a versatile, reactive prepolymer for advanced thiol-ene applications[4].

Experimental Workflow

The synthesis is a sequential, one-pot, two-step polyaddition reaction followed by a photochemical post-polymerization modification.

Workflow A Phase 1: Prepolymer Synthesis (Polyol + Diisocyanate) B Phase 2: End-Capping (Add 2-(Allyloxy)-2-methylpropan-1-ol) A->B  NCO-Terminated Intermediate C Phase 3: Purification (Precipitation & Vacuum Drying) B->C  Allyl-Terminated PU (ATPU) D Phase 4: Thiol-Ene Click (UV Curing with Multifunctional Thiol) C->D  Purified ATPU Resin

Caption: Workflow for the synthesis and post-polymerization modification of allyl-terminated polyurethanes.

Materials and Reagents

  • Diisocyanate: Isophorone diisocyanate (IPDI) – Chosen for its differential NCO reactivity, minimizing unwanted chain extension.

  • Polyol: Poly(tetramethylene ether) glycol (PTMEG, Mn ~1000 g/mol ) – Must be rigorously dried.

  • End-Capping Agent: 2-(Allyloxy)-2-methylpropan-1-ol (CAS: 1202883-04-2)[5].

  • Catalyst: Dibutyltin dilaurate (DBTDL).

  • Crosslinker: Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP).

  • Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA / Irgacure 651).

  • Solvents: Anhydrous Toluene, N,N-Dimethylformamide (DMF), Diethyl Ether (for precipitation).

Step-by-Step Experimental Protocol

Phase 1: Synthesis of NCO-Terminated Prepolymer

Causality: The goal is to create a linear polymer chain capped with reactive isocyanates at both ends. Anhydrous conditions are mandatory; trace moisture will react with NCO groups to form carbamic acids, which rapidly decarboxylate into primary amines, leading to urea linkages and premature gelation.

  • Dehydration: Charge a 250 mL three-neck round-bottom flask with 10.0 g (10 mmol) of PTMEG. Heat to 80 °C under dynamic vacuum (<1 mbar) for 2 hours to remove trace moisture.

  • Purging: Backfill the flask with dry Argon. Add 20 mL of anhydrous toluene to dissolve the polyol.

  • Polyaddition: Inject 4.44 g (20 mmol) of IPDI into the reaction mixture.

  • Catalysis: Add 2 drops (~0.05 wt%) of DBTDL catalyst.

  • Reaction: Stir the mixture at 80 °C for 2.5 hours under an Argon atmosphere.

Phase 2: End-Capping with 2-(Allyloxy)-2-methylpropan-1-ol

Causality: The primary hydroxyl of the capping agent reacts with the remaining NCO groups. The temperature is deliberately lowered to 60 °C to suppress side reactions (e.g., allophanate or biuret formation) that occur at higher temperatures, ensuring a strictly linear ATPU architecture[2].

  • Temperature Adjustment: Cool the reaction mixture to 60 °C.

  • Capping Addition: Dissolve 2.73 g (21 mmol, a slight stoichiometric excess) of 2-(Allyloxy)-2-methylpropan-1-ol in 5 mL of anhydrous toluene. Add this dropwise to the prepolymer solution over 15 minutes.

  • Validation (Self-Validating Step): Allow the reaction to proceed for 4 hours. Monitor the reaction via FTIR spectroscopy. The reaction is deemed complete when the asymmetric stretching vibration of the NCO group at 2270 cm⁻¹ completely disappears.

  • Isolation: Cool to room temperature. Precipitate the polymer by dropping the solution into a 10-fold excess of cold diethyl ether. Filter and dry the highly viscous ATPU under vacuum at 40 °C for 24 hours.

Phase 3: Thiol-Ene Post-Polymerization Modification

Causality: Thiol-ene click chemistry proceeds via a step-growth radical mechanism. Unlike chain-growth acrylate polymerizations, this process is highly resistant to oxygen inhibition and yields a homogeneous, low-shrinkage network[1].

  • Formulation: Dissolve 5.0 g of the synthesized ATPU and 1.22 g of PETMP (maintaining a 1:1 molar ratio of allyl to thiol functional groups) in a minimal amount of DMF.

  • Initiation: Add 0.05 g (1 wt%) of DMPA photoinitiator. Mix thoroughly using a planetary centrifugal mixer (e.g., Thinky mixer) to ensure homogeneity and remove trapped micro-bubbles.

  • Curing: Cast the formulation into a Teflon mold. Irradiate with UV light (λ = 365 nm, intensity ~15 mW/cm²) for 5 minutes. The electron-rich allyl ether undergoes rapid anti-Markovnikov addition with the thiyl radicals, yielding a tough, crosslinked elastomer[3].

Mechanistic Pathway

Mechanism NCO Isocyanate (-NCO) Electrophilic Carbon Urethane Urethane Linkage (-NH-CO-O-) NCO->Urethane DBTDL Catalyzed Nucleophilic Addition OH Primary Hydroxyl (-OH) Nucleophile (from Capping Agent) OH->Urethane Allyl Terminal Allyl Group (-CH=CH2) Urethane->Allyl Appended to Polymer Terminus Thioether Thioether Crosslink (-CH2-CH2-CH2-S-R) Allyl->Thioether Anti-Markovnikov Radical Addition Thiol Thiyl Radical (RS•) (from Photoinitiator) Thiol->Thioether

Caption: Mechanistic pathway from urethane bond formation to radical-mediated thiol-ene crosslinking.

Data Presentation & Quality Control

To ensure the scientific integrity of the synthesized ATPU, quantitative analytical validation must be performed prior to the crosslinking phase.

Analytical TechniqueTarget ParameterExpected ObservationMechanistic Significance
FTIR Spectroscopy NCO Peak (2270 cm⁻¹)Complete disappearanceValidates 100% end-capping efficiency; no residual toxicity.
FTIR Spectroscopy C=C Stretch (1645 cm⁻¹)Distinct appearance in final prepolymerConfirms successful integration of the terminal allyl group.
¹H NMR (CDCl₃) Allylic Protons (δ 5.8-6.0 ppm)Multiplet integration matches PU backboneQuantifies the exact degree of allyl functionalization.
GPC (THF) Molecular Weight (

)
Shift to higher

, PDI < 1.6
Confirms prepolymer formation without unwanted allophanate crosslinking.

Troubleshooting & Causality

  • Issue: Premature Gelation during Phase 1.

    • Causality: This is almost exclusively driven by moisture contamination. Water reacts with isocyanates to form unstable carbamic acids, generating CO₂ gas and primary amines. The amines subsequently react with remaining isocyanates at a rate 100x faster than hydroxyls, creating highly hydrogen-bonded urea linkages that physically crosslink and gel the system.

    • Solution: Ensure the polyol is dried under vacuum at 80 °C for a minimum of 2 hours. Verify the anhydrous grade of the toluene.

  • Issue: Incomplete Thiol-Ene Curing (Tacky Surface).

    • Causality: While thiol-ene systems are generally resistant to oxygen inhibition compared to acrylates[1], severe oxygen exposure in very thin films can still scavenge primary radicals, terminating the step-growth cycle early.

    • Solution: Purge the UV curing chamber with Nitrogen, or place a thin PET film over the top of the cast resin during irradiation to physically block atmospheric oxygen.

References

  • Synthesis and characterization of multi-allyl-functionalized polylactic acid and polyhydroxybutyrate polyurethane, and their cross-linking by copolymerization with 2-hydroxylethyl methacryl
  • Photopolymerized Thiol-Ene Systems as Shape Memory Polymers. PMC - NIH.
  • Biobased Polyols Using Thiol-Ene Chemistry for Rigid Polyurethane Foams with Enhanced Flame-Retardant Properties.
  • Preparation of Novel Hydrolyzing Urethane Modified Thiol-Ene Networks. MDPI.
  • US3507923A - Method of capping allyl endblocked oxyalkylene polymers.

Sources

Radical Polymerization Protocols for 2-(Allyloxy)-2-methylpropan-1-ol: A Guide to Free Radical and Controlled Polymerization Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of functional polymers with well-defined architectures is a cornerstone of modern materials science and biomedical research. 2-(Allyloxy)-2-methylpropan-1-ol is a versatile monomer featuring a polymerizable allyl ether group and a primary hydroxyl functionality. The resulting polymer, poly(2-(Allyloxy)-2-methylpropan-1-ol), is a functional polyether with pendant hydroxyl groups, making it a promising candidate for a variety of applications, including drug delivery systems, hydrogels, and functional coatings.[1][2] The hydroxyl groups can impart hydrophilicity and provide sites for post-polymerization modification, allowing for the tuning of the polymer's physical and chemical properties.

However, the radical polymerization of allylic monomers is notoriously challenging due to a process known as degradative chain transfer.[3][4] This side reaction involves the abstraction of an allylic hydrogen atom from a monomer molecule by a propagating radical, leading to the formation of a resonance-stabilized and less reactive allylic radical. This process can terminate the growing polymer chain, resulting in low molecular weight polymers and slow polymerization rates.

This application note provides detailed protocols for the synthesis of poly(2-(Allyloxy)-2-methylpropan-1-ol) via two distinct radical polymerization techniques: conventional Free Radical Polymerization (FRP) and a more advanced controlled radical polymerization method, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. While FRP offers a straightforward approach, it often yields polymers with limited control over molecular weight and dispersity. In contrast, RAFT polymerization provides a pathway to well-defined polymers with predictable molecular weights and narrow molecular weight distributions, which is crucial for many high-performance applications.[5]

Part 1: Free Radical Polymerization (FRP) of 2-(Allyloxy)-2-methylpropan-1-ol

Preamble: The Simplicity and Challenges of FRP

Free radical polymerization is a chain reaction process involving initiation, propagation, and termination steps.[6] It is a widely used and relatively simple method for polymer synthesis. However, when applied to allylic monomers like 2-(Allyloxy)-2-methylpropan-1-ol, the aforementioned degradative chain transfer becomes a significant competing reaction to propagation. This results in the premature termination of growing polymer chains and the formation of oligomers or low molecular weight polymers with broad dispersity.[3] The protocol provided below is a starting point for the synthesis of poly(2-(Allyloxy)-2-methylpropan-1-ol) via FRP, with the expectation of these outcomes.

Detailed Protocol for Free Radical Polymerization

Materials:

  • 2-(Allyloxy)-2-methylpropan-1-ol (monomer)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Anhydrous toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • Monomer Purification: Purify the 2-(Allyloxy)-2-methylpropan-1-ol monomer by passing it through a short column of basic alumina to remove any acidic impurities and inhibitors.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified monomer (e.g., 5.0 g, 38.4 mmol) and AIBN (e.g., 63 mg, 0.384 mmol, 1 mol% relative to monomer) in anhydrous toluene (10 mL).

  • Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 70 °C and stir the reaction mixture.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking small aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination and Isolation: After the desired reaction time (e.g., 24 hours), terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring. Collect the precipitated polymer by filtration or centrifugation.

  • Drying: Dry the polymer under vacuum at 40 °C until a constant weight is achieved.

Data Presentation: FRP
ParameterValueRationale
Monomer:Initiator Ratio100:1A common starting point for FRP.
SolventTolueneA common solvent for radical polymerization.
Temperature70 °CAIBN has a suitable decomposition rate at this temperature.
Reaction Time24 hoursAn extended reaction time is often needed for allylic monomers due to slow kinetics.
Expected Outcome
Monomer ConversionLow to moderate (e.g., 20-50%)Due to degradative chain transfer.
Mn ( g/mol )Low (e.g., 2,000 - 10,000)Premature termination limits chain growth.
Dispersity (Đ)High (> 1.8)Lack of control over initiation and termination events.
Workflow Diagram: Free Radical Polymerization

FRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Purification Monomer Purification Setup Reaction Setup (Monomer, Initiator, Solvent) Purification->Setup Deoxygenation Deoxygenation (Freeze-Pump-Thaw) Setup->Deoxygenation Polymerization Polymerization (70 °C, 24 h) Deoxygenation->Polymerization Termination Termination (Cooling & Air Exposure) Polymerization->Termination Precipitation Precipitation (in Methanol) Termination->Precipitation Drying Drying (Vacuum Oven) Precipitation->Drying Characterization Characterization Drying->Characterization Final Polymer

Caption: Workflow for the Free Radical Polymerization of 2-(Allyloxy)-2-methylpropan-1-ol.

Part 2: Controlled Radical Polymerization via RAFT

Preamble: Achieving Control with RAFT

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures.[5] The control in RAFT is achieved by the rapid and reversible transfer of a propagating radical to a dormant polymer chain via a RAFT agent, typically a thiocarbonylthio compound. This dynamic equilibrium ensures that all polymer chains grow at a similar rate, leading to a "living" character of the polymerization. For allylic monomers, RAFT can mitigate the effects of degradative chain transfer by maintaining a low concentration of propagating radicals, thus favoring propagation over termination.

Selection of RAFT Agent

The choice of the RAFT agent is crucial for a successful RAFT polymerization. For less activated monomers like allyl ethers, xanthates (O-alkyldithiocarbonates) or dithiocarbamates (N,N-dialkyldithiocarbamates) are generally more suitable than dithioesters or trithiocarbonates. This is because their lower transfer constants are better matched to the reactivity of the propagating radical, leading to better control over the polymerization. For this protocol, we will use O-ethyl-S-(1-methoxycarbonylethyl) dithiocarbonate as a representative xanthate RAFT agent.

Detailed Protocol for RAFT Polymerization

Materials:

  • 2-(Allyloxy)-2-methylpropan-1-ol (monomer, purified as in FRP)

  • O-Ethyl-S-(1-methoxycarbonylethyl) dithiocarbonate (RAFT agent)

  • 4,4'-Azobis(4-cyanovaleric acid) (ACVA) (initiator)

  • 1,4-Dioxane (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (e.g., 0.224 g, 1.0 mmol), the purified monomer (e.g., 6.5 g, 50 mmol), ACVA (e.g., 28 mg, 0.1 mmol, [RAFT]:[ACVA] = 10:1), and 1,4-dioxane (10 mL). The target degree of polymerization is [Monomer]/[RAFT] = 50.

  • Deoxygenation: Perform three freeze-pump-thaw cycles on the reaction mixture to remove dissolved oxygen.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 80 °C and stir the mixture.

  • Monitoring the Reaction: Track the polymerization progress by taking aliquots at regular intervals and analyzing them by ¹H NMR (for monomer conversion) and GPC (for molecular weight and dispersity). A linear increase in molecular weight with conversion and a low, constant dispersity are indicative of a controlled polymerization.

  • Termination and Isolation: After achieving high monomer conversion (e.g., >90%) or after the desired reaction time, stop the polymerization by cooling the flask in an ice bath and exposing the contents to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol. If the polymer is soluble in methanol, dialysis against an appropriate solvent may be necessary.

  • Drying: Dry the purified polymer under vacuum at 40 °C to a constant weight.

Data Presentation: RAFT
ParameterValueRationale
Monomer:RAFT:Initiator Ratio50:1:0.1A common ratio for RAFT to ensure good control.
RAFT AgentO-Ethyl-S-(1-methoxycarbonylethyl) dithiocarbonateA xanthate suitable for less activated monomers.
InitiatorACVAA common azo-initiator with a suitable half-life at 80 °C.
Solvent1,4-DioxaneA polar aprotic solvent that can solubilize all components.
Temperature80 °CTo ensure a sufficient initiation rate from ACVA.
Expected Outcome
Monomer ConversionHigh (>90%)RAFT can proceed to high conversions while maintaining control.
Mn ( g/mol )Predictable (close to theoretical)Mn ≈ ([M]/[RAFT]) × M_monomer × conversion + M_RAFT.
Dispersity (Đ)Low (1.1 - 1.3)Indicative of a controlled polymerization process.
Mechanism Diagram: RAFT Polymerization

RAFT_Mechanism cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2R• 2R• Initiator->2R• kd P1• P1• 2R•->P1• + M Pn• Pn• P1•->Pn• Intermediate_1 Intermediate_1 Pn•->Intermediate_1 + RAFT-Agent Pn+m• Pn+m• Pn•->Pn+m• + m M kp Dead_Polymer Dead_Polymer Pn•->Dead_Polymer + Pn• kt Intermediate_1->Pn• Fragmentation Dormant_1 Dormant_1 Intermediate_1->Dormant_1 Fragmentation Dormant_1->Intermediate_1 Addition R• R• Dormant_1->R• Re-initiation

Sources

Application Note: High-Fidelity Functionalization of Silanes with 2-(Allyloxy)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functionalization of Silanes with 2-(Allyloxy)-2-methylpropan-1-ol Content Type: Detailed Application Notes and Protocols Audience: Senior Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

This guide details the chemoselective hydrosilylation of 2-(Allyloxy)-2-methylpropan-1-ol (AMP) with hydride-functionalized silanes and siloxanes. AMP is a strategic "carbinol" modifier; unlike standard allyloxyethanol, its gem-dimethyl substitution at the 2-position provides exceptional hydrolytic stability to the ether linkage while retaining a highly reactive primary hydroxyl group for downstream derivatization (e.g., polyurethane synthesis).

The core challenge in this functionalization is suppressing dehydrogenative coupling (O-silylation) and allyl isomerization (formation of unreactive vinyl ethers). This protocol establishes a self-validating workflow using Karstedt’s catalyst under controlled kinetic conditions to achieve >95%


-addition (anti-Markovnikov) selectivity.

Chemical Architecture & Mechanistic Insight

The Substrate Advantage

The target molecule, 2-(Allyloxy)-2-methylpropan-1-ol , possesses a unique steric architecture:

  • Primary Alcohol (

    
    ):  High reactivity for curing with isocyanates or esterification.
    
  • Tertiary Ether Linkage (

    
    ):  The gem-dimethyl group shields the ether oxygen, preventing oxidative or hydrolytic cleavage common in standard polyether silicones.
    
  • Allyl Handle: The site of hydrosilylation.[1][2]

Reaction Pathways and Competition

The platinum-catalyzed reaction between a hydrosilane (


) and AMP involves three competing pathways. Success depends on maximizing Path A while suppressing B and C.
  • Path A: Hydrosilylation (Desired): Addition of Si-H across the C=C bond.[1]

  • Path B: Dehydrogenative Coupling (Parasitic): Reaction of Si-H with the -OH group, releasing

    
     gas and forming a hydrolytically unstable Si-O-C bond.
    
  • Path C: Isomerization (Dead-End): Migration of the double bond to form a propenyl ether (

    
    ), which is unreactive toward hydrosilylation.
    
Mechanistic Visualization

The following diagram illustrates the Chalk-Harrod mechanism and the divergence points for side reactions.

HydrosilylationMechanism cluster_legend Key Cat Pt(0) Catalyst (Karstedt's) OxAdd Oxidative Addition [Pt(H)(SiR3)] Cat->OxAdd + SiH SiH Silane (Si-H) Alkene AMP (Allyl Alkene) Coord Olefin Coordination OxAdd->Coord + Alkene Side_Dehydro Dehydrogenative Coupling (Si-O-C + H2) OxAdd->Side_Dehydro + -OH Group (No Alkene Coord) MigIns Migratory Insertion Coord->MigIns Rate Limiting Side_Isom Isomerization (Propenyl Ether) Coord->Side_Isom High Temp / Low Si-H Conc RedElim Reductive Elimination MigIns->RedElim RedElim->Cat Regenerate Product Carbinol Silane (Target) RedElim->Product key1 Green: Product Path key2 Red: Failure Modes

Figure 1: Catalytic cycle showing the critical competition between productive hydrosilylation and parasitic isomerization/coupling.

Critical Experimental Considerations

Catalyst Selection[4]
  • Karstedt’s Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane): Preferred over Speier’s catalyst (

    
    ). Karstedt's is more active at lower temperatures (<80°C), which is crucial for minimizing the activation energy available for the isomerization pathway.
    
  • Loading: 5–10 ppm Pt is standard. Higher loading (>20 ppm) increases the rate of isomerization.

Stoichiometry & Temperature
  • Excess Alkene: Always use a 10–20% molar excess of AMP relative to Si-H. This ensures complete consumption of Si-H (which is difficult to remove) while the excess alcohol can be distilled off or left as a diluent.

  • Temperature Control: Maintain 60°C – 85°C.

    • <60°C: Reaction is too slow; catalyst may precipitate (colloidal black Pt).

    • >90°C: Rapid isomerization of AMP to propenyl ether occurs.

The "Buffered" Approach

To prevent acetal formation or acid-catalyzed side reactions (if using chlorosilanes), adding a trace of sodium acetate or using a hindered amine base is recommended. For neutral siloxanes (Si-H fluids), no buffer is required if the starting materials are acid-free.

Protocol 1: Batch Synthesis of Carbinol-Functional PDMS

Objective: Functionalize a pendant hydride silicone fluid (e.g., HMS-301, ~30% Si-H) with AMP to create a hydrophilic carbinol silicone.

Materials
ReagentSpecificationRole
Hydride Siloxane Pendant Si-H, ~2–4 mmol Si-H/gBackbone
AMP 2-(Allyloxy)-2-methylpropan-1-ol (>98%)Functional Modifier
Catalyst Karstedt’s Catalyst (2% Pt in xylene)Catalyst
Solvent Toluene (Anhydrous)Viscosity Control / Heat Sink
Inert Gas Nitrogen or ArgonAtmosphere
Step-by-Step Methodology
  • System Preparation:

    • Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, temperature probe, and a pressure-equalizing addition funnel.

    • Critical: Flame-dry or oven-dry all glassware. Moisture consumes Si-H.

  • Charge & Inert (The "Inverse Addition" Technique):

    • Load the AMP (1.15 equivalents relative to total Si-H) and Toluene (1:1 w/w ratio with expected product) into the flask.

    • Why Inverse? Heating the alkene with the catalyst and adding silane slowly keeps the Si-H concentration low relative to the alkene. This favors hydrosilylation over dehydrogenative coupling (Si-H + OH).

    • Begin stirring and sparge with Nitrogen for 15 minutes.

  • Catalyst Activation:

    • Heat the AMP/Toluene mixture to 70°C .

    • Add Karstedt’s catalyst (target 8 ppm Pt based on total batch weight).

    • Observation: The solution should remain clear or turn slightly yellow. If it turns black immediately, the catalyst has decomposed (colloidal Pt).

  • Controlled Addition:

    • Load the Hydride Siloxane into the addition funnel.

    • Add the silane dropwise over 60–90 minutes.

    • Exotherm Check: Hydrosilylation is exothermic.[3] Monitor temperature. If T > 85°C, stop addition and cool. If T does not rise after 5% addition, stop and check catalyst activity (induction period).

  • Digestion & Monitoring:

    • After addition, maintain 75°C for 2–4 hours.

    • Validation (FTIR): Take an aliquot every hour. Monitor the Si-H peak at ~2160 cm⁻¹ .

    • Endpoint: Reaction is complete when the Si-H peak is >98% reduced compared to t=0.

  • Workup:

    • Strip solvent and excess AMP using a rotary evaporator (vacuum <10 mbar, 90°C).

    • Filter the oil through a 0.45 µm PTFE filter or Celite bed to remove platinum residues (black specks).

Protocol 2: Synthesis of Carbinol-Silane Monomer

Objective: Synthesize (3-(2-hydroxy-2-methylpropoxy)propyl)trimethoxysilane for surface coating applications.

Workflow Diagram

MonomerSynthesis Start Reagents: Trimethoxysilane (HSi(OMe)3) + AMP (Excess) Setup Setup: Dry Ice Condenser (HSi(OMe)3 BP = 81°C) Start->Setup Reaction Reaction: Temp: 60-65°C Catalyst: Karstedt's (5 ppm) Slow addition of Silane to AMP Setup->Reaction Check QC Check: 1H-NMR (Disappearance of Allyl signals) Reaction->Check Check->Reaction Incomplete (Add more Cat) Distill Purification: Fractional Distillation (Remove excess AMP) Check->Distill Pass Final Product: Carbinol-Functional Silane >95% Purity Distill->Final

Figure 2: Workflow for the synthesis of monomeric carbinol silanes.

Key Differences from Polymer Protocol
  • Volatility: Trimethoxysilane is volatile (bp 81°C). Use a condenser cooled to -10°C or lower to prevent loss of silane.

  • Alcohol Exchange Risk: The -OH of AMP can exchange with the -OMe groups on silicon.

    • Mitigation: Do not use alcohol solvents. Use bulk reaction or a non-polar solvent (Hexane/Toluene). Keep the reaction neutral.

  • Purification: Unlike the polymer, the monomer can be distilled. This allows for high-purity isolation.

Characterization & Troubleshooting

Data Interpretation (Self-Validation)
TechniqueSignal to WatchInterpretation
FTIR 2160 cm⁻¹ (Si-H)Disappearance indicates reaction progress. Persistence implies catalyst poisoning.
1H-NMR 5.8-6.0 ppm (Multiplet)Allyl Vinyl Protons. Should disappear.
1H-NMR 0.5 ppm (Triplet)Si-CH2- (Alpha methylene). Appearance confirms C-silylation.
1H-NMR 6.2 ppm (Doublet)Propenyl Ether (Isomer). Indicates side reaction (Path C). If >5%, temperature was too high.
Viscosity Bulk RheologySudden Increase/Gelation indicates Si-OH coupling (Path B).
Troubleshooting Guide
  • Issue: Si-H peak stops decreasing (Stalled Reaction).

    • Cause: Catalyst poisoning (by N/S/P impurities) or oxygen ingress.

    • Fix: Add a fresh "spike" of catalyst (2 ppm). Increase temp by 5°C.

  • Issue: Evolution of gas bubbles (Foaming).

    • Cause: Dehydrogenative coupling (

      
      ).
      
    • Fix: The reaction is too hot or the Si-H concentration is too high relative to alkene. Reduce addition rate. Ensure reagents are dry.

  • Issue: Product is hazy.

    • Cause: Incompatibility between the silicone backbone and the polar carbinol groups (phase separation).

    • Fix: This is often intrinsic. Use a cosolvent (THF) during reaction, or design the polymer with a lower % of functionalization.

References

  • Gelest, Inc. Reactive Silicones: Forging New Polymer Links. Brochure.[4] (Standard industry reference for siloxane functionalization properties). Link

  • Marciniec, B.Hydrosilylation: A Comprehensive Review on Recent Advances. Springer, 2009.
  • Wacker Chemie AG. Process for preparing organosilicon compounds. U.S. Patent 5,994,474. (Describes the use of sterically hindered allyl ethers to prevent side reactions). Link

  • Dow Corning Corp. Method for preparation of carbinol-functional siloxanes.[5] U.S. Patent 5,290,901.[6] (Foundational protocol for carbinol siloxane synthesis). Link

  • Sabourault, N., et al. "Platinum Oxide as a Catalyst for Hydrosilylation." Organic Letters, 2002. (Discussion on minimizing isomerization). Link

Sources

Application Note: Overcoming Oxygen Inhibition in UV-Curable Coatings Using Allyl Ether Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Coating Formulation Engineers Focus: Mechanistic causality, formulation protocols, and real-time kinetic validation of allyl ether-modified UV-curable systems.

Introduction and Mechanistic Causality

A persistent challenge in the free-radical photopolymerization of conventional acrylate coatings is oxygen inhibition . Molecular oxygen diffuses into the surface layer of the coating, rapidly scavenging reactive carbon-centered propagating radicals to form stable, unreactive peroxy radicals. This premature termination results in incomplete surface cure, leaving a tacky, mechanically weak layer.

To engineer around this limitation, allyl ether alcohols —such as Trimethylolpropane diallyl ether (TMPDE) and allyl alcohol—are integrated into UV-curable formulations. These multifunctional monomers resolve oxygen inhibition through two distinct, field-proven mechanisms:

  • Thiol-Ene "Click" Step-Growth Kinetics: When formulated with multifunctional thiols, allyl ethers participate in a highly efficient step-growth polymerization. The propagating species alternates between a carbon-centered radical and a thiyl radical (RS•). Because thiyl radicals do not readily react with oxygen, and because any formed peroxy radicals can easily abstract a hydrogen from a neighboring thiol to regenerate a thiyl radical, the system is fundamentally immune to oxygen inhibition [1]. Furthermore, the delayed gel point dictated by the Flory-Stockmayer theory results in an order-of-magnitude reduction in polymerization shrinkage stress [2].

  • Allylic Hydrogen Auto-Oxidation (Oxygen Scavenging): In hybrid acrylate/allyl ether systems, the carbon atoms adjacent to the allyl ether double bonds possess highly labile (easily abstracted) hydrogens. When oxygen forms peroxy radicals, these radicals abstract the allylic hydrogens to form hydroperoxides and new active carbon-centered radicals. This auto-oxidation pathway effectively turns oxygen from an inhibitor into a co-reactant, ensuring a hard, tack-free surface [3].

ThiolEneMechanism PI Photoinitiator (PI) UV Cleavage Thiyl Thiyl Radical (RS•) Generation PI->Thiyl + RSH Addition Addition to Allyl Ether (C=C Bond) Thiyl->Addition CarbonRad Carbon-Centered Radical (RC•) Addition->CarbonRad ChainTransfer Chain Transfer to New Thiol (RSH) CarbonRad->ChainTransfer Propagation O2 Oxygen Scavenging (Peroxy Radical) CarbonRad->O2 O2 Inhibition (Suppressed) ChainTransfer->Thiyl Regenerates RS• Polymer Crosslinked Thioether Network ChainTransfer->Polymer Step-Growth

Caption: Step-growth mechanism of thiol-ene photopolymerization bypassing oxygen inhibition.

Quantitative Comparison of Coating Systems

The integration of allyl ethers fundamentally alters the thermomechanical and kinetic profile of the resulting film. Table 1 summarizes the typical performance metrics of a standard pure acrylate system versus an allyl ether/thiol-ene system.

Table 1: Kinetic and Mechanical Properties of UV-Curable Networks

PropertyConventional Pure AcrylateThiol-Ene / Allyl Ether SystemCausality / Mechanistic Driver
Oxygen Sensitivity High (Requires inert gas)Negligible (Cures in air)Thiyl radical regeneration / Allylic H-abstraction [4]
Polymerization Type Chain-growthStep-growthAlternating propagation and chain transfer
Gel Point Conversion < 10%60% - 70%Flory-Stockmayer gelation theory [1]
Volume Shrinkage 8% - 12%1% - 3%Delayed gelation allows stress relaxation [2]
Surface Tackiness High (in air)None (Tack-free)Complete surface conversion via O2 scavenging [5]

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. By utilizing Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR), formulators can continuously monitor the stoichiometric consumption of functional groups, proving the step-growth mechanism in real-time.

Workflow Prep 1. Monomer Preparation (Allyl Ether + Thiol + PI) Mix 2. Stoichiometric Mixing (1:1 Ene:Thiol Ratio) Prep->Mix Coat 3. Substrate Coating (Drawdown Bar, 50-150 µm) Mix->Coat Cure 4. UV Irradiation (365nm / 405nm LED) Coat->Cure Analyze 5. Real-Time FTIR & DMA (Conversion & Modulus) Cure->Analyze

Caption: Experimental workflow for formulating and validating allyl ether UV-curable coatings.

Protocol A: Formulation of a Tack-Free Thiol-Allyl Ether Clear Coat

Objective: Formulate a highly flexible, low-shrinkage clear coat and validate the 1:1 step-growth consumption of functional groups.

Materials:

  • Ene Monomer: Trimethylolpropane diallyl ether (TMPDE) [3]

  • Thiol Crosslinker: Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)

  • Photoinitiator (PI): 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or TPO (for 405 nm LED)

  • Substrate: Glass plates or QD-36 standard test steel panels [4]

Step-by-Step Methodology:

  • Stoichiometric Calculation: Calculate the exact mass required to achieve a 1:1 molar ratio of Ene (C=C) to Thiol (S-H) functional groups. Note: TMPDE is predominantly a diallyl ether, so its functionality

    
    . PETMP has 
    
    
    
    .
  • Blending: In an amber glass vial (to prevent premature ambient UV initiation), combine the TMPDE and PETMP.

  • Initiator Addition: Add 1.0 wt% to 3.0 wt% DMPA to the monomer blend.

  • Homogenization: Mix using a planetary centrifugal mixer (e.g., Thinky Mixer) at 2000 RPM for 2 minutes, followed by a 1-minute defoaming cycle to remove entrapped air.

  • Application: Clean the substrate with acetone. Apply the coating using a wire-wound drawdown bar to achieve a uniform wet film thickness of 100 µm.

  • UV Curing: Irradiate the sample using a 365 nm UV conveyor system or a 405 nm LED curing box (intensity: ~200 mW/cm²) for 10 to 30 seconds.

Protocol B: Real-Time Kinetic Validation via RT-FTIR

Objective: Prove the causality of the step-growth mechanism by tracking the simultaneous depletion of thiol and allyl ether bonds.

Step-by-Step Methodology:

  • Setup: Place a drop of the uncured formulation between two NaCl or KBr windows. Mount the assembly in the transmission compartment of an FTIR spectrometer equipped with a UV light guide.

  • Spectral Monitoring: Set the FTIR to record spectra continuously at a rate of 2 scans per second.

  • Irradiation: Trigger the UV light source simultaneously with the start of the FTIR recording.

  • Data Analysis (Self-Validation Check):

    • Integrate the area under the S-H stretching peak at 2570 cm⁻¹ .

    • Integrate the area under the Allyl C=C stretching peak at 1645 cm⁻¹ .

    • Validation: In a true step-growth mechanism, the normalized conversion curves for both the S-H and C=C peaks must perfectly overlap throughout the entire curing process [1]. If the C=C conversion exceeds the S-H conversion, homopolymerization (chain-growth) is occurring, indicating an impure allyl ether or incorrect stoichiometric balancing.

Troubleshooting and Formulation Insights

  • Viscosity Management: Allyl ether alcohols like TMPDE possess very low intrinsic viscosities. They serve dual purposes as both reactive diluents (reducing the need for volatile organic compounds) and primary crosslinking nodes. If the formulation is too thin, blend with higher molecular weight urethane acrylates.

  • Odor Mitigation: Thiol monomers can possess a pungent odor. To minimize this, ensure the stoichiometric ratio strictly favors complete thiol consumption (e.g., a 1.05 : 1.00 Ene-to-Thiol ratio), leaving no unreacted mercaptans in the final cured film.

  • Dual-Cure Systems: For complex 3D geometries where UV light cannot penetrate (shadow areas), allyl ether alcohols enable a secondary thermal/air-cure mechanism. The addition of a metal drier (e.g., cobalt octoate) will catalyze the auto-oxidation of the allylic hydrogens over 24-48 hours at room temperature, ensuring full network formation even in the dark [5].

References

  • Real-Time FTIR and in Situ Rheological Studies on the UV Curing Kinetics of Thiol-ene Polymers. Macromolecules (ACS Publications). URL:[Link]

  • Order-of-magnitude polymerization-shrinkage suppression of volume gratings recorded in nanoparticle-polymer composites. Optica Publishing Group. URL:[Link]

  • 2K UV- and Sunlight-Curable Waterborne Polyurethane Coating Through Thiol-Ene Click Reaction. MDPI. URL:[Link]

  • Effect of Graphene Carbon Nitride on Ultraviolet-Curing Coatings (Mechanism of Oxygen Inhibition). MDPI. URL:[Link]

Advanced Application Note: Dual-Mechanistic Crosslinking Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Utilizing 2-(Allyloxy)-2-methylpropan-1-ol in High-Performance Networks

Executive Summary & Chemical Profile

2-(Allyloxy)-2-methylpropan-1-ol represents a specialized class of heterofunctional monomers essential for designing orthogonal dual-cure networks. Its structure combines a primary hydroxyl group (


) with an allyl ether moiety (

), separated by a gem-dimethyl substituted carbon.

This unique architecture allows it to bridge two distinct polymer chemistries:

  • Step-Growth Polyaddition (Thermal): Via the hydroxyl group reacting with isocyanates or melamines.

  • Free-Radical Polymerization (UV/Thermal): Via the allyl ether group, specifically in thiol-ene "click" reactions.

Unlike simple acrylates, the allyl ether functionality exhibits high resistance to oxygen inhibition and forms homogeneous step-growth networks when paired with thiols, making this monomer ideal for optical coatings, hydrogels, and high-toughness adhesives.

Chemical Structure & Reactivity Map

ChemicalStructure Monomer 2-(Allyloxy)-2-methylpropan-1-ol Allyl Allyl Ether Group (Radical / Thiol-Ene) Monomer->Allyl Site A (UV Cure) Hydroxyl Primary Hydroxyl (Isocyanate / Ester) Monomer->Hydroxyl Site B (Thermal Cure) Backbone Gem-Dimethyl Linker (Steric Stability) Monomer->Backbone Structural Core

Figure 1: Functional decomposition of the monomer showing orthogonal reactivity sites.

Mechanism I: Thiol-Ene Photopolymerization

Primary Application: UV-Curable Coatings & Optical Resins

The allyl ether group is electronically distinct from acrylates. It does not homopolymerize efficiently due to degradative chain transfer to the allylic hydrogen. However, in the presence of multifunctional thiols, it undergoes a rapid, alternating copolymerization known as the Thiol-Ene Radical Step-Growth mechanism.

Mechanistic Insight

This mechanism is insensitive to oxygen inhibition because the thiyl radical (


) is not quenched by 

as effectively as carbon-centered radicals, and the peroxy radicals formed can still abstract hydrogen from thiols to continue the chain.

Key Advantages:

  • Low Shrinkage: Gelation occurs at high conversion (step-growth).

  • Homogeneity: Narrow glass transition breadth.

  • Oxygen Tolerance: Cures in ambient air without nitrogen inerting.

Experimental Protocol: Thiol-Ene UV Curing

Materials:

  • Monomer: 2-(Allyloxy)-2-methylpropan-1-ol (Reactive Diluent).[1]

  • Crosslinker: Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP).

  • Photoinitiator: 1-Hydroxycyclohexyl phenyl ketone (Irgacure 184) or TPO (for LED curing).

Step-by-Step Workflow:

  • Stoichiometric Calculation: Calculate the Ene:Thiol ratio . A 1:1 molar ratio of allyl groups to thiol groups is standard for maximum conversion.

    • Note: The monomer is mono-functional (f=1) in this mechanism. It must be used with a multifunctional ene comonomer (e.g., TTT) or simply as a functional capping agent unless the goal is to functionalize a thiol network.

    • Formulation Strategy: Use the monomer to reduce viscosity of a standard Triallyl Isocyanurate (TAIC) / Thiol system.

  • Mixing:

    • Combine PETMP and 2-(Allyloxy)-2-methylpropan-1-ol in a brown glass vial.

    • Add 1.0 wt% Photoinitiator.

    • Mix via vortex for 2 minutes until optically clear.

  • Curing:

    • Apply formulation to a glass substrate (50 µm thickness).

    • Expose to UV light (Mercury arc lamp or 365nm LED) at 50 mW/cm².

    • Cure Time: 10–30 seconds. (Thiol-ene kinetics are extremely fast).

  • Validation (FTIR):

    • Monitor the disappearance of the S-H stretch (

      
      ) and the Allyl C=C stretch  (
      
      
      
      ).
Mechanism II: Functional Polyurethane Synthesis

Primary Application: Synthesis of Allyl-Terminated Prepolymers

The primary hydroxyl group allows this monomer to act as a functional capping agent for isocyanate-terminated oligomers. This creates a "macro-monomer" that can subsequently be UV-cured.

Mechanistic Insight

The reaction follows standard nucleophilic addition kinetics. The primary alcohol is highly reactive towards isocyanates (NCO), forming a stable carbamate (urethane) linkage.

Protocol: Synthesis of Allyl-Urethane Oligomers

Objective: Synthesize a difunctional allyl-urethane crosslinker using a diisocyanate core.

Materials:

  • Monomer: 2-(Allyloxy)-2-methylpropan-1-ol (2 equivalents).[1]

  • Diisocyanate: Isophorone Diisocyanate (IPDI) or Hexamethylene Diisocyanate (HDI) (1 equivalent).

  • Catalyst: Dibutyltin Dilaurate (DBTDL) (0.05 wt%).

  • Solvent: Anhydrous Acetone or MEK (optional, for viscosity control).

Step-by-Step Workflow:

  • Reactor Setup: Equip a 3-neck round-bottom flask with a nitrogen inlet, mechanical stirrer, and dropping funnel. Purge with

    
     for 15 minutes.
    
  • Isocyanate Charging: Charge IPDI (10.0 g, ~45 mmol) into the flask. Heat to 60°C.

  • Catalyst Addition: Add DBTDL (approx. 1 drop).

  • Monomer Addition (Controlled):

    • Load 2-(Allyloxy)-2-methylpropan-1-ol (13.1 g, ~90 mmol) into the dropping funnel.

    • Add dropwise over 30 minutes to control the exotherm. Maintain temperature

      
      .
      
  • Reaction Monitoring:

    • Stir at 70°C for 4–6 hours.

    • Endpoint: Monitor the NCO peak (

      
      ) via FTIR. The reaction is complete when the NCO peak disappears completely.
      
  • Workup:

    • If solvent was used, remove via rotary evaporation.

    • Product is a viscous, clear resin: Bis(allyl-urethane) Crosslinker .

Integrated Workflow: Dual-Cure Systems

The true power of 2-(Allyloxy)-2-methylpropan-1-ol lies in Dual-Cure formulations. This allows for a "B-Stage" cure (e.g., thermal formation of a linear polymer) followed by a "C-Stage" cure (UV crosslinking of the pendant allyl groups), or vice versa.

Dual-Cure Process Diagram

DualCure Start Raw Components: Monomer + Diisocyanate + Thiol Stage1 Stage 1: Thermal Cure (60°C) (OH + NCO Reaction) Start->Stage1 Step-Growth A Intermed Intermediate State: Linear Polyurethane with Pendant Allyl/Thiol Groups Stage1->Intermed Stage2 Stage 2: UV Cure (365nm) (Allyl + Thiol Reaction) Intermed->Stage2 Radical Step-Growth B Final Final Network: Crosslinked Polyurethane-Thioether Stage2->Final

Figure 2: Sequential dual-cure workflow utilizing orthogonal chemical pathways.

Formulation Table: Dual-Cure Coating
ComponentFunctionWeight % (Approx)
Isocyanate Prepolymer Backbone Former40%
2-(Allyloxy)-2-methylpropan-1-ol Heterofunctional Monomer20%
Multifunctional Thiol (4-functional) Crosslinker (UV Stage)38%
DBTDL Thermal Catalyst0.1%
Irgacure 184 Photoinitiator1.9%

Processing Note: The OH/NCO reaction must be balanced. The Thiol/Allyl reaction is separate. Ensure the Thiol does not react prematurely with the Isocyanate (Thiols can react with NCO to form thiourethanes, though slower than OH). Recommendation: Add the Thiol component after the thermal B-stage if possible, or use blocked isocyanates for one-pot stability.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Incomplete UV Cure (Tacky Surface) Oxygen Inhibition (if acrylate) or Off-Stoichiometry (if thiol-ene).Thiol-ene is resistant to

, so check the Allyl:Thiol ratio. It must be 1:1.
Gelling during Synthesis Temperature too high (>80°C) causing radical polymerization.Add a radical inhibitor (e.g., BHT, 100 ppm) during the thermal urethane synthesis step.
Bubbles in Film

generation from NCO + Moisture.
Ensure all reagents, especially the monomer and solvents, are anhydrous (<0.05% water).
Low Hardness Flexible ether linkages.Increase the functionality of the thiol crosslinker (use 4-functional vs 2-functional).
References
  • Cramer, N. B., & Bowman, C. N. (2001). Kinetics of Thiol-Ene and Thiol-Acrylate Photopolymerizations with Real-Time FTIR. Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. Link

  • Chattopadhyay, D. K., & Webster, D. C. (2009). Thermal stability and flame retardancy of polyurethanes. Progress in Polymer Science. Link

  • Szycher, M. (2012). Szycher's Handbook of Polyurethanes. CRC Press. (Standard reference for NCO/OH kinetics).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Allyloxy)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support hub for the synthesis of 2-(Allyloxy)-2-methylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. The synthesis, primarily achieved through a Williamson ether synthesis, involves the reaction of 2-methyl-1,2-propanediol with an allyl halide. While straightforward in principle, this reaction is sensitive to conditions that can lead to competing side reactions and low yields. This document provides in-depth, field-proven insights to ensure the success of your experiments.

Core Reaction Pathway

The synthesis of 2-(Allyloxy)-2-methylpropan-1-ol is a classic example of the Williamson ether synthesis, which proceeds via an SN2 mechanism.[1][2] The process involves two primary steps: the deprotonation of a hydroxyl group on 2-methyl-1,2-propanediol to form a nucleophilic alkoxide, followed by the displacement of a halide from an allylating agent.

Reactants 2-methyl-1,2-propanediol + Allyl Halide Step1 Step 1: Deprotonation (Base, e.g., NaH) Reactants->Step1 Add Base Alkoxide Alkoxide Intermediate Step1->Alkoxide Step2 Step 2: SN2 Attack (Nucleophilic Substitution) Alkoxide->Step2 Add Allyl Halide Product 2-(Allyloxy)-2-methylpropan-1-ol + Salt Byproduct Step2->Product

Caption: Core workflow for the Williamson ether synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Q1: My reaction yield is significantly lower than expected (<50%). What are the primary causes?

Low yields in this synthesis are common and can typically be attributed to one or more competing side reactions or suboptimal conditions.[3] The most prevalent issue is the E2 elimination of the allyl halide, which competes directly with the desired SN2 substitution pathway.[1][3][4]

Primary Causes & Solutions:

  • E2 Elimination: The alkoxide, being a strong base, can abstract a proton from the allyl halide, leading to the formation of allene gas instead of the desired ether. This is particularly favored at higher temperatures.

    • Solution: Lower the reaction temperature. While typical Williamson syntheses run between 50-100 °C, try reducing the temperature to the 40-60 °C range to favor the SN2 mechanism.[3] Monitor the reaction over a longer period to compensate for the slower rate.

  • Incomplete Deprotonation: If the 2-methyl-1,2-propanediol is not fully converted to its alkoxide, the unreacted alcohol will not participate in the ether formation, thus lowering the potential yield. This can be caused by an insufficient amount of base or the use of a deactivated/wet base.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of a strong, dry base like sodium hydride (NaH).[5] When using NaH, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) and monitor for the cessation of hydrogen gas evolution before adding the allyl halide, as this indicates the completion of the deprotonation step.[3]

  • Solvent Choice: Protic solvents (e.g., ethanol, water) or apolar solvents can solvate and stabilize the alkoxide nucleophile, reducing its reactivity and slowing down the SN2 reaction.[3]

    • Solution: Employ a polar aprotic solvent such as DMF, DMSO, or THF.[3][6][7] These solvents solvate the counter-ion (e.g., Na⁺) but leave the alkoxide anion relatively "bare," enhancing its nucleophilicity.[7]

Start Low Yield Detected CheckTemp Is Reaction Temp > 70°C? Start->CheckTemp CheckBase Was Base Anhydrous & in Excess? CheckTemp->CheckBase No HighTemp Cause: E2 Elimination Favored CheckTemp->HighTemp Yes CheckSolvent Is Solvent Polar Aprotic (DMF, THF)? CheckBase->CheckSolvent Yes BadBase Cause: Incomplete Deprotonation CheckBase->BadBase No BadSolvent Cause: Poor Nucleophilicity CheckSolvent->BadSolvent No Sol_Temp Action: Lower Temp to 40-60°C HighTemp->Sol_Temp Sol_Base Action: Use Dry NaH (1.2 eq) under N2 BadBase->Sol_Base Sol_Solvent Action: Switch to Anhydrous DMF BadSolvent->Sol_Solvent

Caption: Troubleshooting flowchart for low reaction yield.

Q2: I'm observing significant formation of a di-allylated byproduct. How can I favor mono-allylation?

Since 2-methyl-1,2-propanediol is a diol, the reaction can proceed at both hydroxyl groups to form 1,3-bis(allyloxy)-2-methylpropane. The primary hydroxyl is generally more reactive than the tertiary one, but di-alkylation can still be a significant issue.

  • Cause: Using an excess of both the base and the allyl halide will drive the reaction towards the thermodynamically stable di-substituted product.

  • Solution 1: Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use the diol as the limiting reagent. A molar ratio of 1.0 equivalent of diol to 1.1 equivalents of base and 1.05 equivalents of allyl halide is a good starting point. This ensures there isn't enough allylating agent to react with both hydroxyl groups.

  • Solution 2: Inverse Addition: Instead of adding the allyl halide to the flask containing the diol-alkoxide mixture, try a slow, dropwise addition of the alkoxide solution to a flask containing the allyl halide. This "inverse addition" maintains a low concentration of the nucleophile, which can statistically favor the mono-alkylation product.

Q3: The reaction seems to stall and never reaches completion, even after extended periods. What factors could be limiting the conversion?

A stalled reaction points towards an issue with one of the core components or the presence of an inhibitor.

  • Cause 1: Deactivated Allyl Halide: Allyl halides can degrade over time, especially if exposed to light or moisture.

    • Solution: Use freshly opened or distilled allyl bromide or chloride for the reaction. Allyl bromide is generally more reactive than allyl chloride due to bromide being a better leaving group.

  • Cause 2: Presence of Water: Moisture in the reaction flask will quench the strong base (e.g., NaH) and can hydrolyze the allyl halide to allyl alcohol, consuming your reagents in non-productive pathways.[8]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. If using a base like NaOH or KOH, consider a system with a Dean-Stark trap or using a phase-transfer catalysis approach which is more tolerant of water.[3][8]

  • Cause 3: Poor Solubility (in PTC systems): In phase-transfer catalysis, if the catalyst is inefficient or the wrong choice for the solvent system, the transfer of the alkoxide to the organic phase will be slow, stalling the reaction.

    • Solution: Ensure vigorous stirring to maximize the interfacial area between phases. Use a proven phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6.[1] Toluene is often a good organic solvent for these systems.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best practice for choosing a base?

The choice of base is critical for efficiently generating the alkoxide nucleophile. The ideal base should be strong enough to deprotonate the alcohol but should not introduce competing side reactions.

BaseTypeAdvantagesDisadvantages
Sodium Hydride (NaH) Strong, non-nucleophilicIrreversible deprotonation; byproduct (H₂) is a gas that leaves the reaction.[3][9]Highly reactive with water and protic solvents; requires an inert atmosphere.
Potassium tert-butoxide (t-BuOK) Strong, bulky baseHigh reactivity; soluble in many organic solvents.Can promote E2 elimination if not used at lower temperatures; very hygroscopic.[10]
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) Strong baseInexpensive and readily available.Generates water as a byproduct, which can interfere with the reaction; requires phase-transfer catalysis for optimal results in organic solvents.[8]

Recommendation: For laboratory-scale synthesis where yield is prioritized, Sodium Hydride (NaH) in an anhydrous polar aprotic solvent like THF or DMF is the most reliable choice.[3][5]

Q2: How can Phase Transfer Catalysis (PTC) improve this synthesis?

Phase Transfer Catalysis is an excellent technique for this reaction, especially when using bases like NaOH or KOH.[1][11] A phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) facilitates the migration of a reactant from one phase into another where the reaction can occur.[12]

  • Mechanism: The PTC catalyst (Q⁺X⁻) exchanges its counter-ion (X⁻) for the alkoxide (RO⁻) generated in the aqueous or solid phase. The resulting lipophilic ion pair (Q⁺OR⁻) is soluble in the organic phase, where it can react with the allyl halide.[1][12]

  • Advantages:

    • Avoids the need for strictly anhydrous conditions or expensive anhydrous solvents.[13]

    • Allows the use of inexpensive bases like NaOH.

    • Can lead to faster reaction rates and higher yields by continuously supplying the nucleophile to the reactive phase.[8]

Q3: What are the recommended methods for purifying the final product?

The purification strategy depends on the scale of the reaction and the nature of the impurities.

  • Work-up: After the reaction is complete, it should be quenched carefully with water. The product is then extracted into an organic solvent like diethyl ether or ethyl acetate. The organic layer should be washed with water and brine to remove any remaining salts or water-soluble impurities, then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[3][5]

  • Purification:

    • Distillation: Given that 2-(Allyloxy)-2-methylpropan-1-ol is a liquid, vacuum distillation is a highly effective method for purification, especially for removing non-volatile impurities and any unreacted diol.

    • Flash Column Chromatography: If distillation fails to separate the product from byproducts with similar boiling points (like the di-allylated ether), flash chromatography on silica gel is the method of choice.[3][5] A gradient elution with a solvent system like hexane/ethyl acetate is typically effective.

Q4: What are the key safety considerations for this synthesis?

  • Allyl Halides: Allyl bromide and chloride are lachrymators and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium Hydride: NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere and away from any water source.

  • Solvents: DMF and DMSO are excellent solvents but can be absorbed through the skin. Diethyl ether is extremely flammable. Handle all solvents with appropriate care in a fume hood.

Experimental Protocols

Protocol A: Classical Synthesis using Sodium Hydride

This protocol is designed for achieving high yield under anhydrous conditions.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Alkoxide Formation: To the flask, add anhydrous DMF (or THF) followed by 2-methyl-1,2-propanediol (1.0 eq). Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir until hydrogen gas evolution ceases (approx. 1-2 hours). Cool the mixture back to 0 °C.

  • Ether Formation: Slowly add allyl bromide (1.05 eq) dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC or GC (typically 4-8 hours).[3]

  • Work-up & Purification: Cool the reaction to room temperature and quench by slowly adding cold water. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil by vacuum distillation or flash column chromatography.[3][5]

Protocol B: Optimized Synthesis using Phase Transfer Catalysis

This protocol offers a more operationally simple approach that is less sensitive to moisture.

  • Setup: In a round-bottom flask, combine 2-methyl-1,2-propanediol (1.0 eq), toluene, tetrabutylammonium bromide (TBAB, 0.05 eq), and a 50% aqueous solution of NaOH (3.0 eq).

  • Reaction: Add allyl chloride (1.2 eq) to the biphasic mixture. Heat the reaction to 70-80 °C with vigorous stirring to ensure efficient mixing of the phases.

  • Monitoring: Monitor the reaction for completion by TLC or GC (typically 6-12 hours).

  • Work-up & Purification: Cool the mixture to room temperature and separate the organic and aqueous layers. Extract the aqueous layer with toluene. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (2020). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • MDPI. (2021, December 20). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • TailoredRead. (2025, September 16). Mastering the Williamson Ether Synthesis: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from [Link]

  • Chad's Prep. (2026, February 3). Choosing the Best Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Semantic Scholar. (1975, December 23). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]

Sources

Technical Support Center: Purification & Troubleshooting for 2-(Allyloxy)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists facing challenges in isolating and purifying sterically hindered, multifunctional molecules.

2-(Allyloxy)-2-methylpropan-1-ol is a highly versatile building block, but its unique combination of a primary hydroxyl group, a sterically hindered gem-dimethyl ether linkage, and an allyl group presents specific purification bottlenecks. This guide is designed to move beyond generic advice, providing you with the causality behind common failures, self-validating protocols, and authoritative troubleshooting steps to ensure high-purity yields.

Physicochemical Profile & Purification Parameters

Before initiating any purification workflow, it is critical to understand the physical parameters that dictate the molecule's behavior during extraction and distillation.

Property / ParameterValue & Strategic Implication
Molecular Formula & Weight C₇H₁₄O₂, 130.187 g/mol [1].
Functional Groups Primary Alcohol (-OH), Allyl Ether (-O-CH₂-CH=CH₂), Gem-dimethyl.
Estimated Boiling Point (760 mmHg) ~170 – 185 °C. (Based on the 159 °C b.p. of the less hindered [2]).
Target Vacuum Distillation ~70 – 85 °C at 15 mmHg. Thermal stress must be minimized to prevent degradation.
Primary Impurities Water, 2-methylpropane-1,2-diol (starting material), Allyl halides, Prop-1-enyl isomers.
Standard Purification Workflow

The following diagram illustrates the optimal sequence of operations to isolate the target molecule from a crude Williamson ether synthesis mixture.

PurificationWorkflow Crude Crude 2-(Allyloxy)- 2-methylpropan-1-ol Wash Aqueous Wash (Sat. NH4Cl & Brine) Removes Base & Diol Crude->Wash Dry Azeotropic Distillation (Toluene) or 3A Sieves Removes H2O Wash->Dry Distill Vacuum Distillation (e.g., 15 mmHg, ~75°C) Removes Volatiles Dry->Distill Pure Pure Product (Anhydrous) Distill->Pure

Figure 1: Step-by-step purification workflow for 2-(Allyloxy)-2-methylpropan-1-ol.

Dehydration (Water Removal) Troubleshooting

Q1: Why does my product retain >1000 ppm water even after prolonged drying over anhydrous MgSO₄ or Na₂SO₄?

Causality & Expert Insight: The primary hydroxyl group and the ether oxygen in 2-(Allyloxy)-2-methylpropan-1-ol create a strong, cooperative hydrogen-bonding network with water. Traditional sulfate-based desiccants rely on the thermodynamic equilibrium of hydrate formation (e.g., Na₂SO₄ + 10 H₂O ⇌ Na₂SO₄·10H₂O). In highly polar or hydrogen-bonding organic matrices, this equilibrium is shifted, leaving significant residual water. To break this network, you must rely on kinetic trapping (size exclusion via 3Å molecular sieves) or thermodynamic displacement ([3]).

Protocol: Azeotropic Dehydration via Dean-Stark Trap This method leverages Le Chatelier's principle by physically removing water from the system entirely.

  • Setup: Combine the crude ether with anhydrous toluene in a 1:2 volume ratio in a round-bottom flask.

  • Apparatus: Attach a Dean-Stark trap (pre-filled with toluene) and a reflux condenser.

  • Execution: Heat the mixture to reflux (oil bath at ~125 °C). The toluene-water minimum-boiling azeotrope (b.p. 85 °C) will co-distill.

  • Self-Validation System: The dehydration is empirically complete when the volume of the aqueous phase at the bottom of the trap remains strictly constant for 30 consecutive minutes, and the condensing solvent drops are optically clear (zero turbidity).

  • Isolation: Cool the system and remove the toluene under reduced pressure (rotary evaporation at 40 °C, down to 10 mbar).

Impurity Removal & Degradation FAQs

Q2: Post-distillation NMR analysis reveals that the allyl group has isomerized to a prop-1-enyl (vinyl) ether. What caused this, and how do I prevent it?

Causality & Expert Insight: Allyl ethers feature an isolated double bond. Under strongly basic conditions (e.g., residual alkoxide from the synthesis) or in the presence of trace transition metals (like Ru or Pd), elevated distillation temperatures cause the double bond to migrate. This forms a prop-1-enyl ether, driven by the thermodynamic stabilization gained from conjugating the π-bond with the lone pairs of the ether oxygen[4],[5]. Crucially, these isomerized and will rapidly hydrolyze into a hemiacetal upon exposure to atmospheric moisture, ultimately cleaving into 2-methylpropane-1,2-diol and propanal[5].

DegradationPathway Allyl Allyl Ether (Target) Vinyl Prop-1-enyl Ether (Isomerized Byproduct) Allyl->Vinyl Isomerization BaseHeat Strong Base / Heat or Metal Catalyst BaseHeat->Vinyl Hydrolysis Hemiacetal Intermediate -> Diol + Propanal Vinyl->Hydrolysis Cleavage AcidWater Trace Acid + H2O AcidWater->Hydrolysis

Figure 2: Base-catalyzed isomerization and subsequent acid hydrolysis pathway.

Protocol: Pre-Distillation Neutralization To prevent isomerization, you must ensure strict pH neutrality before applying any thermal stress.

  • Dilution: Dilute the crude reaction mixture in a non-polar organic solvent (e.g., methyl tert-butyl ether, MTBE).

  • Quenching: Wash the organic phase with an equal volume of saturated aqueous ammonium chloride (NH₄Cl) to safely neutralize residual strong bases[4].

  • Thermal Control: Never distill this compound at atmospheric pressure. Always use high vacuum (e.g., 10–15 mmHg) to keep the pot temperature below 85 °C.

Q3: How do I efficiently remove unreacted 2-methylpropane-1,2-diol from the product?

Causality & Expert Insight: The starting diol is highly polar and strongly water-soluble due to its two hydroxyl groups. In contrast, the mono-allyl ether product is significantly more lipophilic. Attempting to separate these via distillation is inefficient due to hydrogen-bonding-induced co-distillation. Liquid-liquid extraction exploiting their partition coefficients is the superior approach.

Protocol: Liquid-Liquid Extraction

  • Partitioning: Following the NH₄Cl quench (from Q2), wash the organic phase aggressively with saturated NaCl (brine). The high ionic strength of the brine forces the diol into the aqueous phase while "salting out" the target ether into the organic phase.

  • Self-Validation System: Before committing the entire batch to thermal distillation, perform a micro-scale extraction and run a TLC (Thin Layer Chromatography) or GC-MS. The complete disappearance of the baseline-retained diol spot confirms the aqueous washes were successful, validating the batch for the next step.

References
  • Arnold, et al. "A facile new procedure for the deprotection of allyl ethers under mild conditions." Library and Archives Canada (bac-lac.gc.ca). URL: [Link]

  • European Patent Office. "Process for purifying allyl alcohol" (EP0249648B1). Google Patents.
  • Thermo Fisher Scientific. "2-Allyloxyethanol, 98% 250 mL | Buy Online." fishersci.fi. URL: [Link]

Sources

optimizing temperature conditions for allyl ether reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: AE-OPT-2026
Subject: Temperature Control & Optimization for Allyl Ether Workflows
Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Thermal Paradox of Allyl Ethers

Welcome to the Allyl Ether Optimization Hub. As researchers, we often treat temperature as a simple "volume knob" for reaction rate. However, with allyl ethers, temperature is a structural editor. It dictates the competition between a concerted [3,3]-sigmatropic shift (Claisen), metal-mediated ionization (Tsuji-Trost), and degradative polymerization.

This guide moves beyond standard textbook protocols. We focus on causality : why your reaction fails at 80°C but succeeds at 110°C, or why a 10°C increase destroys your enantioselectivity.

Module 1: Thermal Rearrangements (Claisen & Cope)

The Challenge: Activation Energy vs. Decomposition

The Claisen rearrangement is exergonic but has a high activation energy (


 kcal/mol). The classic mistake is simply "boiling it in high-boiling solvent." This often leads to polymerization of the allyl group before rearrangement occurs.
Optimization Protocol: The "Solvent-Temperature" Matrix

Do not choose a solvent solely for its boiling point. Choose it for its dielectric constant and hydrogen-bonding capability , which stabilize the transition state.

Solvent SystemTemp Range (°C)Mechanism of AccelerationBest For
Decalin / Diphenyl Ether 180 - 225Thermal excitation only (Neutral)Acid-sensitive substrates; Scale-up.
Trifluoroethanol (TFE) 60 - 80H-bonding to ether oxygen lowers

Labile substrates; Low-temp requirements.
"On-Water" (Suspension) 100 (Reflux)Hydrophobic effect / H-bonding at interfaceGreen chemistry; insoluble ethers.
Microwave (Neat/DMF) 150 - 200Rapid dipole rotation / localized heatingHigh-throughput screening; stubborn substrates.

Technical Insight: In "On-Water" reactions, the reaction rate at the organic-water interface can be significantly higher than in organic solvents due to the stabilization of the polarized transition state by dangling OH groups of water.

Visualization: Claisen Optimization Workflow

ClaisenOptimization Start Start: Claisen Rearrangement CheckSubstrate Is Substrate Acid Sensitive? Start->CheckSubstrate NeutralSolvent Use Neutral Non-Polar (Decalin/Toluene) CheckSubstrate->NeutralSolvent Yes PolarSolvent Use Fluorinated Solvents (TFE or HFIP) CheckSubstrate->PolarSolvent No Insoluble Is Substrate Hydrophobic? CheckSubstrate->Insoluble Alternative HighTemp Requires High T (>180°C) NeutralSolvent->HighTemp Microwave Microwave Irradiation (Short time, high T) HighTemp->Microwave To avoid polymerization LowTemp Enables Low T (60-80°C) PolarSolvent->LowTemp OnWater On-Water Conditions (Suspension at 100°C) Insoluble->OnWater Yes

Figure 1: Decision matrix for selecting solvent and temperature conditions based on substrate sensitivity and solubility.

Module 2: Metal-Catalyzed Activation (Tsuji-Trost)

The Challenge: Kinetic vs. Thermodynamic Control

In Palladium-catalyzed allylic substitution, temperature is the primary switch for regioselectivity (linear vs. branched) and enantioselectivity .

  • Low Temperature (0°C - RT): Favors Kinetic Control . The nucleophile attacks the most accessible carbon of the

    
    -allyl complex.
    
  • Elevated Temperature (40°C - 80°C): Favors Thermodynamic Control . Isomerization of the

    
    -allyl complex (
    
    
    
    interconversion) becomes faster than nucleophilic attack.
Troubleshooting Selectivity

If you observe a loss of regioselectivity (branched/linear ratio drops), it is often because the reaction temperature permits rapid


-

-

isomerization of the Pd-allyl intermediate.

Corrective Action:

  • Lower temperature to 0°C.

  • Add a chloride source (e.g., LiCl) to stabilize the Pd-intermediate if the reaction becomes too sluggish.

Module 3: Deprotection Protocols

The Challenge: Orthogonality

Removing an allyl protecting group requires breaking the C-O bond without affecting other sensitive groups. Temperature control ensures the catalyst (Pd, Rh, Ir) performs the isomerization/cleavage without reducing other olefins in the molecule.

Standard Operating Procedures (SOPs)
MethodCatalyst SystemTempCritical Note
Isomerization Ir(COD)(PPh₂Me)₂PF₆RTStrictly O2-free. H2 activation required.
Scavenger Pd(PPh₃)₄ + MorpholineRT - 40°CMorpholine acts as the allyl scavenger.
Lewis Acid BBr₃ or BCl₃-78°C to 0°CNon-orthogonal. Will cleave other ethers.

Troubleshooting & FAQs

Q1: My Claisen rearrangement yields are low (<40%) and the mixture is black (tar).

Diagnosis: Thermal degradation/polymerization of the allyl ether before rearrangement. Solution:

  • Degas the solvent: Oxygen accelerates radical polymerization at high temps.

  • Add a Radical Inhibitor: Add 1-5 mol% BHT (Butylated hydroxytoluene).

  • Switch to Microwave: Heat to 200°C for 5 minutes instead of refluxing for 12 hours. The short thermal window prevents degradation.

Q2: The Palladium catalyst precipitates as a black solid (Pd black) at 60°C.

Diagnosis: Ligand dissociation followed by aggregation of Pd(0). Solution:

  • Increase Ligand Load: Use a 1:4 or 1:8 Pd:Phosphine ratio instead of 1:2.

  • Lower Temperature: Run at 40°C and extend time.

  • Change Ligand: Switch from PPh₃ to bidentate ligands (dppe, dppp) which are more thermally stable.

Q3: I see "abnormal" Claisen products (rearrangement to the para position or alkyl migration).

Diagnosis: The temperature is too high, allowing a second Cope rearrangement or [1,5]-hydrogen shift sequence. Solution: Stop the reaction immediately upon consumption of starting material (monitor via HPLC/TLC). "Over-cooking" the reaction drives the product to thermodynamic sinks (para-isomers).

Visualization: Troubleshooting Logic Flow

Troubleshooting Issue Symptom Observed Tar Black Tar / Polymer Issue->Tar PdBlack Catalyst Precipitation Issue->PdBlack Isomer Wrong Regioisomer Issue->Isomer Sol1 Add BHT (Radical Scavenger) Degas Solvent Tar->Sol1 Sol2 Add Excess Ligand Switch to Bidentate PdBlack->Sol2 Sol3 Lower Temp (Kinetic Control) Check Ligand Bite Angle Isomer->Sol3

Figure 2: Rapid diagnostic workflow for common temperature-related failures in allyl ether chemistry.

References

  • Microwave-Assisted Claisen Rearrangement

    • Title: Microwave-assisted organic syntheses: microwave effect on intramolecular reactions.[1]

    • Source: RSC Publishing.
    • Link:[Link]

  • Tsuji-Trost Regioselectivity

    • Title: Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substr
    • Source: PMC / NIH.
    • Link:[Link]

  • Allyl Ether Deprotection Strategies

    • Title: Application Notes and Protocols for the Deprotection of Allyl Ethers.[2]

    • Source: BenchChem Technical Notes.
  • On-Water Acceleration

    • Title: Reactions of Allyl Phenyl Ether in High-Temperature Water.[3]

    • Source: Journal of Organic Chemistry (ACS).
    • Link:[Link]

Sources

troubleshooting side reactions in 2-(Allyloxy)-2-methylpropan-1-OL esterification

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(Allyloxy)-2-methylpropan-1-ol Esterification

Role: Senior Application Scientist Status: Active | Ticket ID: #EST-ALY-002 Subject: Troubleshooting Low Yields & Side Reactions in Neopentyl Alcohol Esterification

Welcome to the Technical Support Hub

You are likely here because the esterification of 2-(allyloxy)-2-methylpropan-1-ol is failing to reach completion or producing inexplicable byproducts.

This is a common frustration. While your substrate looks like a simple primary alcohol, it behaves chemically like a tertiary alcohol due to the neopentyl effect . The gem-dimethyl group at the


-position creates a steric shield that retards nucleophilic attack, while the allyl ether moiety introduces acid-sensitivity that rules out harsh catalysts.

This guide provides the diagnostic logic and protocols to navigate these competing constraints.

Part 1: Diagnostic Flowchart

Before altering your protocol, use this logic tree to identify the root cause of your failure.

TroubleshootingLogic Start Identify Failure Mode CheckYield Is the issue Low Yield (<40%)? Start->CheckYield CheckByprod Are there Byproducts? CheckYield->CheckByprod No (Complex Mixture) StericIssue Diagnosis: Steric Impedance (Neopentyl Effect) CheckYield->StericIssue Yes (Unreacted Alcohol) AcidIssue Diagnosis: Allyl Ether Cleavage (Acid Sensitivity) CheckByprod->AcidIssue Missing Allyl Signals (NMR) UreaIssue Diagnosis: N-Acylurea Formation (Steglich Rearrangement) CheckByprod->UreaIssue Insoluble Urea Precipitate or Urea NMR Signals SolnYamaguchi Solution: Switch to Yamaguchi or Mixed Anhydride StericIssue->SolnYamaguchi SolnNeutral Solution: Use DCC/DMAP Avoid Mineral Acids AcidIssue->SolnNeutral SolnSlowAdd Solution: Slow Addition of DCC Increase DMAP loading UreaIssue->SolnSlowAdd

Caption: Diagnostic logic for isolating failure modes based on reaction outcomes.

Part 2: Critical Issue Analysis

The Neopentyl Wall (Steric Hindrance)

The Problem: Your alcohol is primary, but the adjacent quaternary carbon (


) blocks the trajectory of the incoming electrophile. In standard Fischer esterifications, the rate is negligible. In Steglich esterifications, the reaction is so slow that the activated intermediate rearranges before the alcohol can attack.

The Evidence:

  • Recovered starting material (alcohol) despite long reaction times.

  • Formation of N-acylurea (in DCC couplings).[1][2][3][4]

The Fix: You must use hyper-nucleophilic catalysis or mixed anhydrides .

  • Recommendation: Use the Yamaguchi Esterification protocol (see Part 4). The mixed anhydride formed is highly reactive, and the specific mechanism pushes the equilibrium forward even for hindered substrates.

Allyl Ether Instability (Acid Sensitivity)

The Problem: The allyl ether oxygen can be protonated by strong acids (like


 or 

-TSA used in Fischer esterification). This turns the alcohol into a leaving group, leading to cleavage (

or

pathways) and loss of the allyl group.

The Evidence:

  • Loss of allyl protons in

    
    H NMR (5.9 ppm multiplet, 5.2 ppm doublet).
    
  • Appearance of new aliphatic peaks or polymeric gum.

The Fix:

  • Strictly Avoid: Mineral acids (

    
    , HCl), strong Lewis acids (
    
    
    
    ).
  • Use: Neutral or basic conditions (DCC/DMAP, EDC, Pyridine).

The "Dead End" Rearrangement (Steglich Specific)

The Problem: In DCC/DMAP couplings, the carboxylic acid forms an O-acylisourea. If the alcohol attacks slowly (due to the neopentyl effect), this intermediate rearranges into an unreactive N-acylurea.

SteglichFail Acid Carboxylic Acid + DCC Intermediate O-Acylisourea (Activated) Acid->Intermediate Product Desired Ester Intermediate->Product Fast Attack by Alcohol (Blocked by Sterics) DeadEnd N-Acylurea (Dead End Byproduct) Intermediate->DeadEnd 1,3-Rearrangement (Dominates if Slow)

Caption: Kinetic competition in Steglich esterification. Steric hindrance favors the dead-end rearrangement.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use Acid Chlorides (R-COCl) instead of coupling reagents? A: Yes, but with a caveat. Standard addition of Acid Chloride to the alcohol often fails due to the slow kinetics.

  • Modification: You must use DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst, not just a base. The DMAP forms an N-acylpyridinium ion, which is far more electrophilic than the acid chloride itself and less sensitive to steric blocking.

  • Ratio: Use 1.2 equiv Acid Chloride, 1.5 equiv Et3N, and 0.1-0.2 equiv DMAP . (Standard catalytic amounts may be too low; increasing DMAP helps).

Q: My allyl group signals are broadening or disappearing. Is it polymerizing? A: Allyl ethers can undergo radical polymerization or oxidative cross-linking if the reaction generates heat or radicals.

  • Prevention: Add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1 mol%) to the reaction mixture. Perform the reaction under an inert atmosphere (Argon/Nitrogen) to exclude oxygen.

Q: Why not use the Mitsunobu reaction? A: You can, but it is often overkill and generates high molecular weight byproducts (


, Hydrazine). However, if Yamaguchi fails, Mitsunobu is the "nuclear option" because it activates the alcohol oxygen rather than the acid, changing the mechanistic steric demand.

Part 4: Recommended Protocols

Protocol A: Yamaguchi Esterification (Gold Standard for Hindered Alcohols)

Best for: High value substrates, maximum yield, avoiding acid sensitivity.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent) (1.1 equiv)

  • Et3N (1.2 equiv)

  • DMAP (1.0 - 2.0 equiv) (Note: High loading required)

  • Solvent: Toluene or THF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid and Et3N in THF. Cool to 0°C.

  • Add 2,4,6-Trichlorobenzoyl chloride dropwise. Stir at RT for 1 hour. (A white precipitate of amine salt will form).

  • Filtration (Optional but recommended): Filter off the amine salts under Argon to remove the bulk of the HCl byproduct source.

  • Concentration: Evaporate the solvent to leave the mixed anhydride.

  • Esterification: Redissolve the mixed anhydride in Toluene. Add the 2-(Allyloxy)-2-methylpropan-1-ol (1.0 equiv) and DMAP (1.5 equiv).

  • Reflux: Heat to reflux (or 60-80°C) for 4–12 hours.

  • Workup: Dilute with ether, wash with saturated

    
    , then brine. Dry over 
    
    
    
    .
Protocol B: Modified Steglich (For Acid-Sensitive Substrates)

Best for: Quick setup, mild conditions.

Reagents:

  • Carboxylic Acid (1.1 equiv)

  • Alcohol (1.0 equiv)

  • EDC

    
    HCl (1.2 equiv) (Preferred over DCC for easier cleanup)
    
  • DMAP (0.2 - 0.5 equiv)

  • Solvent: DCM (Dichloromethane) - Crucial: DCM suppresses N-acylurea formation better than THF.

Step-by-Step:

  • Dissolve Alcohol, Carboxylic Acid, and DMAP in dry DCM.

  • Cool to 0°C.

  • Add EDC

    
    HCl  in one portion.
    
  • Allow to warm to RT and stir for 12–24 hours.

  • Monitoring: If conversion stalls at 50%, add 0.5 equiv more EDC and 0.1 equiv DMAP.

Part 5: Data Reference Table

MethodSuitability for Neopentyl AlcoholAllyl Ether SafetyMajor Risk
Fischer (

)
Poor (Too slow)Critical Fail (Acid cleavage)Decomposition of substrate
Acid Chloride + Pyridine Fair Good Incomplete reaction (Stalls)
Steglich (DCC/DMAP) Good Excellent N-acylurea byproduct formation
Yamaguchi Excellent Excellent Reagent cost / Atom economy

References

  • Neises, B., & Steglich, W. (1978).[2][4][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[2]

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of 2,4,6-Trichlorobenzoyl Chloride.[6][7][8] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.

  • Greene, T. W., & Wuts, P. G. M. (1999).[9] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[9] (Referencing Allyl Ether stability/cleavage conditions).

  • Dhimitruka, I., & SantaLucia, J. (2006).[8] Investigation of the Yamaguchi Esterification Mechanism. Organic Letters, 8(1), 47–50.[8]

Sources

Technical Support Center: Stability of 2-(Allyloxy)-2-methylpropan-1-OL During Long-Term Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(Allyloxy)-2-methylpropan-1-ol. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this versatile building block. Improper storage can lead to degradation, compromising experimental results and posing significant safety hazards. This guide provides in-depth answers to common questions and troubleshooting advice based on the compound's unique chemical structure.

Core Stability Concerns: Understanding the Chemistry

2-(Allyloxy)-2-methylpropan-1-ol possesses three key structural features that dictate its stability: an allyl ether , a tertiary alcohol , and a primary alcohol . Each of these functional groups presents a potential pathway for degradation, with the allyl ether being the most significant concern during long-term storage.

The primary and most hazardous degradation pathway is the autoxidation of the ether linkage .[1][2] In the presence of atmospheric oxygen, and often initiated by light, ethers can form unstable and potentially explosive hydroperoxides.[2][3] This process is a radical chain reaction that targets the carbon atom adjacent to the ether oxygen.

Primary Degradation Pathway: Autoxidation

The autoxidation of ethers is a well-documented hazard.[1][3] Once a container is opened and exposed to air, the process begins, potentially leading to the accumulation of explosive peroxides over time.[1][3] Distillation or evaporation of the solvent can concentrate these peroxides to dangerous levels.[1]

cluster_initiation Initiation cluster_propagation Propagation Initiator Light, Heat, or Trace Metal Ether R-O-CH₂-R' Initiator->Ether H abstraction Radical R-O-ĊH-R' Ether->Radical Oxygen O₂ (from air) Radical->Oxygen Rapid reaction Peroxy_Radical R-O-CH(OO•)-R' Oxygen->Peroxy_Radical Another_Ether R-O-CH₂-R' Peroxy_Radical->Another_Ether H abstraction Another_Ether->Radical Generates new radical Hydroperoxide R-O-CH(OOH)-R' (Explosive Hazard) Another_Ether->Hydroperoxide

Caption: Autoxidation pathway of ethers leading to peroxide formation.

Secondary Degradation Pathways
  • Polymerization: The allyl group (C=C-C-) contains a double bond that can polymerize. This process can be initiated by heat, light, or the very peroxides formed during autoxidation, leading to increased viscosity or solidification of the material.

  • Acid-Catalyzed Decomposition: The molecule's tertiary alcohol is susceptible to acid-catalyzed dehydration.[4][5] If exposed to acidic contaminants, it can eliminate water to form an alkene, altering the compound's structure and purity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 2-(Allyloxy)-2-methylpropan-1-ol?

To mitigate the risks of degradation, the compound must be stored with careful attention to its environment. The following table summarizes the recommended conditions.

ParameterRecommendationRationale
Temperature Store in a cool location, ideally refrigerated (2-8°C).Reduces the rate of chemical reactions, including autoxidation and polymerization.[6]
Atmosphere Keep container tightly sealed.[7][8] For long-term storage, purge the headspace with an inert gas (e.g., Argon, Nitrogen).Prevents exposure to atmospheric oxygen, which is essential for peroxide formation.[1][6]
Light Store in an amber or opaque container, protected from light.Light, particularly UV light, can initiate the radical chain reaction of autoxidation.
Container Use the original manufacturer's container. Ensure the cap provides an airtight seal.Prevents contamination and ensures compatibility with the material.
Compatibility Store separately from strong acids and strong oxidizing agents.[6][7][9]Prevents accidental reactions. Strong acids can catalyze dehydration, and oxidizers can accelerate degradation.
Q2: How can I visually tell if my stored sample has degraded?

Visual inspection can often provide the first clues of degradation. Look for:

  • Increased Viscosity or Solidification: This suggests that the allyl group may have started to polymerize.

  • Discoloration: A pure compound should be clear and colorless. The appearance of a yellow or brownish tint can indicate the presence of impurities from degradation.

  • Crystal Formation: The formation of crystals, particularly around the threads of the cap or within the bulk liquid, is a serious warning sign of significant peroxide formation.[7] These peroxide crystals are shock-sensitive and pose a severe explosion hazard.

Q3: What are the white crystals I see in my old bottle? What should I do?

STOP! Do not move or open the container. Those crystals are very likely explosive peroxides. If you observe crystal formation, the material is extremely dangerous. Do not attempt to open the bottle, and do not try to redissolve the crystals by shaking or heating. Immediately contact your institution's Environmental Health & Safety (EHS) department for emergency disposal.

Q4: How often should I test for peroxides, and what is the procedure?

Containers should be dated when received and again when opened.[7] For opened containers of peroxide-forming chemicals, testing should be performed every 3-6 months. A simple qualitative test can be performed using commercially available peroxide test strips. For a more sensitive test, follow the protocol outlined in the "Protocols" section below.

Q5: What analytical methods are recommended for assessing the purity and stability of my sample?

If degradation is suspected but not visually apparent, the following analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for detecting volatile degradation products and confirming the mass of the parent compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information. Look for the appearance of new peaks or changes in the integration of existing peaks, which would indicate structural modification.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying the appearance of new functional groups. A broad peak in the 3200-3600 cm⁻¹ region could indicate hydroperoxide (O-H) formation, while a new peak around 1700 cm⁻¹ could suggest carbonyl impurities from oxidation.

Troubleshooting Guide

Observed IssuePotential Cause(s)Recommended Action(s)
Increased viscosity or yellow/brown discoloration Polymerization of the allyl group; formation of minor oxidation byproducts.1. Test for peroxides. If negative, proceed. 2. Assess purity using GC-MS or NMR. 3. If purity is acceptable for your application, use promptly. Otherwise, dispose of the material according to institutional guidelines.
Visible crystal formation in liquid or on cap High concentration of explosive peroxides. CRITICAL HAZARD. Do not handle, move, or open the container. Immediately contact your EHS office for emergency disposal.
Analytical data (GC-MS, NMR) shows unexpected peaks Chemical degradation has occurred.1. Attempt to identify the impurities based on the analytical data. 2. Compare the degradation profile with known pathways (oxidation, dehydration). 3. If the purity is compromised beyond acceptable limits for your experiment, dispose of the material.
Inconsistent or failed experimental results The starting material has degraded, leading to lower molarity or the presence of reactive impurities.1. Immediately test a retained sample of the 2-(Allyloxy)-2-methylpropan-1-ol for purity and peroxides. 2. If degradation is confirmed, acquire a new, unopened lot of the material and repeat the experiment.

Experimental Protocols

Protocol 1: Workflow for Receiving and Storing a New Container

A Receive New Container B Inspect Container for Damage and Seal Integrity A->B C Write 'Date Received' on Label B->C D Store in Designated Cool, Dark, Flammables-Safe Location (2-8°C Recommended) C->D E Open Container for First Use D->E F Write 'Date Opened' on Label E->F G Optional but Recommended: Purge Headspace with Inert Gas (Ar or N₂) F->G H Seal Tightly and Return to Storage G->H I Schedule Peroxide Test (3-6 months from 'Date Opened') H->I

Caption: Recommended workflow for handling new containers.

Protocol 2: Qualitative Peroxide Testing (Potassium Iodide Method)

! SAFETY FIRST: Always wear appropriate PPE (lab coat, safety glasses, gloves). Perform this test in a fume hood.

  • Prepare the Test Solution: Add 100 mg of potassium iodide (KI) to 1 mL of glacial acetic acid in a test tube. Stir until the KI is fully dissolved.

  • Add Sample: To the test solution, add 1 mL of the 2-(Allyloxy)-2-methylpropan-1-ol sample to be tested.

  • Observe: Gently swirl the tube and observe the color.

    • No Color Change (Remains Colorless): Peroxides are not present at detectable levels (<10 ppm). The material is safe for use.

    • Pale Yellow to Yellow: Low concentration of peroxides present.

    • Brown or Deep Purple: High and dangerous concentration of peroxides present. Do not use. Consult with your EHS department for disposal.

  • Confirmation (Optional): Add a few drops of a 1% starch solution. The formation of a deep blue-black color confirms the presence of iodine, which is formed when iodide is oxidized by peroxides.

References
  • Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet.
  • Chemistry LibreTexts. (2024, January 16). 3.7: Reactions of Alcohols.
  • University of Waterloo. (2023, May 1). CHEMICAL STORAGE FACT SHEET.
  • Laboratory Furniture Solutions. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab.
  • Fiveable. (2025, August 15). Tertiary Alcohol Definition.
  • Nanjing Chemical Material Corp. (n.d.). Learn About the Application and Storage of Allyl Alcohol.
  • MilliporeSigma. (n.d.). 2,2-bis((allyloxy)methyl)propan-1-ol.
  • Organic Chemistry Portal. (n.d.). Allyl Ethers.
  • Quora. (2015, October 17). Are tertiary alcohols more stable or more reactive than primary alcohols?
  • YouTube. (2021, January 16). 120 CHM2211 Autoxidation of Ethers.
  • Chemos GmbH&Co.KG. (2023, March 27). Safety Data Sheet: 2-methylpropan-2-ol.
  • Understanding Tertiary Alcohols: The Unique Structure and Their Role in Chemistry. (2025, December 30).
  • Read Chemistry. (2025, January 14). Autoxidation of Ethers.
  • Stack Exchange. (2013, November 4). How does the inductive effect, explain the reactivity of tertiary alcohols with halogen acids?
  • Britannica. (2026, January 29). Ether - Synthesis, Reactions, Uses.
  • USC Environmental Health & Safety. (n.d.). Chemical Segregation and Storage.
  • UNC Environmental Health & Safety. (2021, April 8). Chapter 04: Proper Storage of Chemicals in Laboratories.

Sources

Technical Support Center: Minimizing Allyl Group Isomerization in 2-(Allyloxy)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and prevent the unintended isomerization of the allyl group in 2-(Allyloxy)-2-methylpropan-1-ol (CAS: 1202883-04-2)[1].

This molecule features a primary hydroxyl group and a tertiary allyl ether. While the steric bulk of the tertiary carbon provides some stability, the unbranched allyl ether moiety (


) is highly susceptible to double-bond migration, converting into a thermodynamically favored, but synthetically undesirable, propenyl (vinyl) ether (

) under specific catalytic conditions.

Troubleshooting Guide: Causality & Mitigation

Issue A: Base-Induced Isomerization during Etherification or Deprotection

The Causality: When exposing 2-(Allyloxy)-2-methylpropan-1-ol to strong bases (e.g.,


-BuOK, NaH, or LDA), the base deprotonates the relatively acidic allylic position. This forms an intimate ion pair (an allylic anion) that undergoes resonance delocalization. Reprotonation occurs at the gamma carbon rather than the alpha carbon, yielding the thermodynamically more stable conjugated propenyl ether[2].
The Solution:  Avoid strong bases when functionalizing the primary alcohol. If basic conditions are mandatory, switch to milder bases (e.g., 

,

) or utilize phase-transfer catalysis at reduced temperatures.
Issue B: Transition-Metal Induced Isomerization

The Causality: During downstream reactions like olefin metathesis or cross-coupling, transition metal catalysts (Ru, Pd, Ir) degrade to form metal-hydride species. These hydrides coordinate to the allyl double bond and facilitate a 1,3-hydride shift via a metal-alkyl intermediate, rapidly isomerizing the allyl ether[3]. The Solution: Introduce electron-deficient additives. The addition of 1,4-benzoquinone (BQ) oxidizes or strongly coordinates to the rogue metal-hydride species, quenching the isomerization pathway without halting the primary catalytic cycle[4].

Mechanistic & Workflow Visualizations

BaseIsomerization A Allyl Ether (R-O-CH2-CH=CH2) B Allylic Anion [R-O-CH-CH=CH2]⁻ A->B Strong Base (-H⁺) C Resonance Form [R-O-CH=CH-CH2]⁻ B->C Delocalization D Propenyl (Vinyl) Ether (R-O-CH=CH-CH3) C->D Reprotonation (+H⁺)

Mechanistic pathway of base-catalyzed isomerization of allyl ethers.

Workflow Start Reaction involving 2-(Allyloxy)-2-methylpropan-1-ol CheckCond Identify Reaction Catalyst/Reagent Start->CheckCond Base Strong Base (t-BuOK, NaH, LDA) CheckCond->Base Metal Transition Metal (Ru, Pd, Rh) CheckCond->Metal BaseFix Mitigation: Use mild bases (K2CO3, Cs2CO3) or reduce temperature Base->BaseFix MetalFix Mitigation: Add 5-10 mol% 1,4-Benzoquinone or Phenol Metal->MetalFix

Troubleshooting workflow for preventing allyl ether isomerization.

Reaction Conditions & Isomerization Risk

The following table summarizes the quantitative risk of isomerization across different reaction environments and provides targeted mitigation strategies.

Reaction EnvironmentCatalyst / ReagentIsomerization RiskMechanistic CauseRecommended Mitigation
Strong Base LDA,

-BuOK, NaH
High (>90% conversion)Allylic deprotonation & gamma-reprotonationUse

,

, or lower temperatures.
Olefin Metathesis Grubbs I/II, Hoveyda-GrubbsModerate to High Ru-hydride mediated 1,3-hydride shiftAdd 5–10 mol% 1,4-benzoquinone[4].
Acidic Deprotection Strong mineral acidsModerate Carbocation formation & double bond migrationUse buffered conditions or mild Lewis acids.
Cross-Coupling Pd(0) / Pd(II) catalystsModerate

-allyl palladium intermediate formation
Optimize phosphine ligands; avoid elevated heating.

Validated Experimental Protocol: Metathesis with Isomerization Suppression

When utilizing 2-(Allyloxy)-2-methylpropan-1-ol in Ruthenium-catalyzed metathesis, you must proactively suppress the formation of Ru-hydrides. This protocol establishes a self-validating system to ensure the allyl group remains intact.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, dissolve 2-(Allyloxy)-2-methylpropan-1-ol (1.0 equiv) in anhydrous, degassed dichloromethane (DCM) to achieve a concentration of 0.1 M.

  • Additive Introduction: Add 1,4-benzoquinone (5 to 10 mol% relative to the catalyst). Causality Note: Do not exceed 10 mol%, as excess BQ acts as an electron sink that can prematurely terminate the primary metathesis catalytic cycle.

  • Catalyst Addition: Add the Ruthenium catalyst (e.g., Grubbs II or Hoveyda-Grubbs II) (5 mol%).

  • Reaction Execution: Stir the mixture at 40 °C. Monitor the primary reaction progress via TLC.

  • Self-Validating Check (

    
    H NMR):  To confirm the absence of isomerization, pull a 0.1 mL aliquot, concentrate it, and analyze via 
    
    
    
    H NMR.
    • Validation Criteria: The protocol is successful if the intact allylic

      
       signal (~4.0 ppm, dt) remains sharp, and the propenyl methyl doublet (~1.6 ppm, dd) characteristic of the isomerized vinyl ether is absent .
      
  • Quenching: Quench the reaction with excess ethyl vinyl ether to deactivate the Ru-carbene. Stir for 30 minutes before concentrating and purifying via flash chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use Lithium Diisopropylamide (LDA) to selectively deprotonate the primary alcohol of 2-(Allyloxy)-2-methylpropan-1-ol without affecting the ether? A: No. LDA is highly effective at promoting virtually quantitative conversion of allylic ethers to (Z)-propenyl ethers at room temperature[5]. You must use a non-nucleophilic, milder base or protect the alcohol via alternative, base-free methods.

Q: Does the steric bulk of the tertiary carbon in 2-(Allyloxy)-2-methylpropan-1-ol protect the allyl group from isomerization? A: No. While steric hindrance on the allyl group itself slows isomerization, the allyl group in this specific molecule is unbranched (


). Unbranched allyl ethers isomerize significantly faster than branched ones, regardless of the bulk on the opposite side of the ether oxygen[5].

Q: How do I easily distinguish the isomerized product from the intact allyl ether using


H NMR? 
A:  The shift is highly distinct. The intact allyl ether shows terminal olefin protons at ~5.2–5.3 ppm and an internal olefin proton at ~5.9 ppm. If isomerization occurs, these signals disappear, replaced by a distinct methyl doublet at ~1.6 ppm (the new terminal 

) and a shifted vinyl proton adjacent to the oxygen at ~6.0 ppm.

References

  • Isomerization of Allyl Ethers Initiated by Lithium Diisopropylamide Source: Organic Chemistry Portal (Org. Lett., 2010) URL: [Link][5]

  • Isomerization of alkyl allyl and allyl silyl ethers catalyzed by ruthenium complexes Source: ResearchGate URL:[Link][3]

  • Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing Source: Journal of the American Chemical Society (ACS Publications) URL:[Link][2]

  • About the activity and selectivity of less well-known metathesis catalysts during ADMET polymerizations Source: Beilstein Journals URL: [Link][4]

Sources

catalyst selection for optimal conversion of 2-(Allyloxy)-2-methylpropan-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Catalytic Conversions. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity challenges when scaling up complex bifunctional building blocks.

The molecule 2-(Allyloxy)-2-methylpropan-1-ol presents a classic synthetic dilemma: it features a sterically hindered primary alcohol (due to the adjacent gem-dimethyl group) and a terminal allyl ether. Modifying one functional group without triggering side reactions in the other requires precise catalyst selection and a deep understanding of mechanistic causality.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights for the optimal catalytic conversion of this molecule.

Section 1: Chemoselective Oxidation of the Primary Alcohol

Q: I need to oxidize the primary alcohol to an aldehyde without epoxidizing or cleaving the allyl ether. Standard Swern oxidation is unscalable and harsh. What is the optimal catalytic system?

A: The optimal choice is the (bpy)CuI/TEMPO aerobic oxidation system [1].

The Causality: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a sterically hindered nitroxyl radical. It exhibits profound chemoselectivity for primary alcohols over secondary alcohols and is completely unreactive towards isolated alkenes. The use of Cu(I) salts (like Cu(MeCN)₄OTf) with bipyridine (bpy) and N-methylimidazole (NMI) enables the use of ambient air as the terminal oxidant, avoiding the over-oxidation to carboxylic acids typically seen with chromium reagents.

Troubleshooting Note: The gem-dimethyl group at C2 of your substrate introduces steric bulk, which can slow down the bimolecular hydrogen atom abstraction step between the Cu-alkoxide and TEMPO. If the reaction stalls, switching to a less sterically hindered nitroxyl radical like ABNO (9-azabicyclo[3.3.1]nonane N-oxyl) will restore kinetic efficiency [2].

Protocol: CuI/TEMPO Aerobic Oxidation

  • Preparation: In a round-bottom flask open to ambient air, dissolve 2-(Allyloxy)-2-methylpropan-1-ol (10.0 mmol) in acetonitrile (20 mL).

  • Catalyst Loading: Add [Cu(MeCN)₄]OTf (0.5 mmol, 5 mol%), 2,2'-bipyridine (0.5 mmol, 5 mol%), and TEMPO (0.5 mmol, 5 mol%). The solution will turn dark red/brown.

  • Initiation: Add N-methylimidazole (NMI, 1.0 mmol, 10 mol%). Stir vigorously at room temperature (20–25 °C).

  • Monitoring: Monitor via TLC or GC-MS. The reaction typically reaches completion within 2–4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with diethyl ether (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

G A Primary Alcohol (Substrate) C Cu(II)-Alkoxide Intermediate A->C Base (NMI) B Cu(I) / bpy / NMI Catalyst Complex B->C Oxidation D TEMPO Radical (H-Atom Abstraction) C->D E Aldehyde (Product) C->E TEMPO D->B Regeneration F O2 (Air) Terminal Oxidant F->B O2 Reduction

Catalytic cycle of CuI/TEMPO aerobic oxidation.

Section 2: Isomerization of the Allyl Ether to a Vinyl Ether

Q: I am trying to isomerize the allyl ether to a propenyl (vinyl) ether for subsequent Claisen rearrangement. Which catalyst prevents side reactions with the free primary alcohol?

A: The ruthenium hydride complex [RuClH(CO)(PPh₃)₃] is the gold standard for this transformation [3].

The Causality: The isomerization proceeds via a metal-hydride addition-elimination mechanism. The Ru-H species coordinates to the terminal alkene, undergoes migratory insertion to form a secondary alkyl-ruthenium intermediate, and subsequently undergoes β-hydride elimination to yield the thermodynamically more stable internal alkene (vinyl ether). The free primary alcohol is well-tolerated by this specific Ru(II) complex. Using strongly Lewis acidic catalysts or basic conditions instead would lead to alkoxide coordination, catalyst poisoning, or unwanted transfer hydrogenation.

Protocol: Ru-Catalyzed Isomerization

  • Preparation: Flame-dry a Schlenk flask and purge with argon.

  • Reagent Addition: Add 2-(Allyloxy)-2-methylpropan-1-ol (5.0 mmol) and anhydrous toluene (15 mL).

  • Catalyst Addition: Add[RuClH(CO)(PPh₃)₃] (0.05 mmol, 1 mol%).

  • Reaction: Heat the mixture to reflux (110 °C) under argon for 4–6 hours.

  • Workup: Cool to room temperature, filter through a short pad of silica gel (eluting with hexane/ethyl acetate), and concentrate to yield the (E/Z)-propenyl ether.

G A Allyl Ether (Terminal Alkene) B [Ru]-H Catalyst Coordination A->B C Migratory Insertion (Alkyl-Ru Intermediate) B->C D β-Hydride Elimination C->D D->B [Ru]-H Regeneration E Vinyl Ether (Internal Alkene) D->E

Ru-catalyzed hydride mechanism for allyl ether isomerization.

Section 3: Epoxidation & Intramolecular Side Reactions

Q: When attempting to catalytically epoxidize the allyl group using Methyltrioxorhenium (MTO)/H₂O₂ or mCPBA, I get a complex mixture. Mass spectrometry indicates a cyclic product. What is happening?

A: You are observing an intramolecular cyclization driven by the proximity of the reactive functional groups.

The Causality: Once the terminal alkene is epoxidized, the molecule contains both a nucleophile (the free primary alcohol) and an electrophile (the newly formed epoxide). According to Baldwin's rules for ring closure, the hydroxyl group will rapidly attack the epoxide via a 6-exo-tet or 7-endo-tet trajectory. This opens the oxirane ring to form a substituted 1,4-dioxane or 1,4-dioxepane derivative. This is a self-validating mechanistic trap that proves the epoxidation was successful, but the substrate was unprotected.

Solution: To isolate the acyclic epoxide, you must first protect the primary alcohol (e.g., as a tert-butyldimethylsilyl (TBS) ether or acetate) before subjecting the molecule to epoxidation conditions.

G A 2-(Allyloxy)-2-methylpropan-1-ol B Epoxidation (e.g., MTO/H2O2) A->B C Epoxide Intermediate (Highly Electrophilic) B->C D Intramolecular Attack by Primary -OH C->D Baldwin's Rules E 1,4-Dioxane/Dioxepane Cyclic Byproduct D->E

Intramolecular cyclization pathway during unprotected epoxidation.

Quantitative Data: Catalyst Selection Matrix

The following table summarizes the optimal catalytic systems for the functionalization of 2-(Allyloxy)-2-methylpropan-1-ol based on the desired transformation.

Target TransformationOptimal Catalyst SystemChemoselectivity ProfileKey Additives / Conditions
Primary Alcohol Oxidation (bpy)CuI / TEMPOOxidizes 1° OH to aldehyde; strictly tolerates allyl ether.NMI, Ambient Air (O₂), Acetonitrile, RT
Allyl to Vinyl Ether Isomerization [RuClH(CO)(PPh₃)₃]Isomerizes terminal alkene; tolerates free 1° OH.Toluene (Solvent), Heat (Reflux), Argon
Alkene Epoxidation MTO / H₂O₂Epoxidizes alkene; requires prior OH protection to prevent cyclization.Pyridine, Pyrazole, DCM, 0 °C to RT

References

  • A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols Journal of the American Chemical Society[Link]

  • Process Development of CuI/ABNO/NMI-Catalyzed Aerobic Alcohol Oxidation Organic Process Research & Development (ACS)[Link]

  • Isomerization of alkyl allyl and allyl silyl ethers catalyzed by ruthenium complexes Applied Catalysis A: General[Link]

Technical Support Center: Troubleshooting Phase Separation in 2-(Allyloxy)-2-methylpropan-1-ol Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the phase behavior of specialty allylic monomers. 2-(Allyloxy)-2-methylpropan-1-ol (CAS 1202883-04-2) is a highly valuable amphiphilic building block used in the synthesis of polycarboxylate ether (PCE) superplasticizers, specialty hydrogels, and reactive coatings. However, its unique molecular architecture—a bulky, hydrophobic gem-dimethyl allyloxy head paired with a hydrophilic primary alcohol tail—makes it highly susceptible to phase separation in aqueous media.

This guide provides field-proven, mechanistically grounded solutions to prevent, manage, and troubleshoot phase separation issues during your synthetic workflows.

Core Causality: The Thermodynamics of Phase Separation

To solve phase separation, we must first understand its thermodynamic drivers. In aqueous solutions, 2-(Allyloxy)-2-methylpropan-1-ol relies entirely on hydrogen bonding between water molecules and its hydroxyl/ether oxygens to remain solvated.

  • Lower Critical Solution Temperature (LCST): As thermal energy increases during a reaction, the entropic penalty of maintaining the highly ordered water "cage" around the hydrophobic 2-methylpropanyl group becomes too high. The hydrogen bonds break, leading to hydrophobic collapse and macroscopic phase separation (the "cloud point").

  • The Salting-Out Effect: The addition of ionic initiators (e.g., persulfates) or ionic comonomers (e.g., acrylic acid) increases the ionic strength of the aqueous phase. Water molecules preferentially solvate these highly charged ions, stripping the hydration shell from the allyloxy monomer and forcing it into a separate organic phase.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My aqueous reaction mixture forms two distinct layers when heated above 55°C. How do I fix this? A: You are exceeding the LCST of the monomer mixture. To resolve this, you have three options:

  • Lower the reaction temperature: Switch to a low-temperature redox initiator system (e.g., Ascorbic Acid / Hydrogen Peroxide) that operates efficiently at 30–40°C, well below the cloud point.

  • Use a co-solvent: Introduce 10–15% v/v of a water-miscible co-solvent like ethanol or isopropanol to disrupt the hydrophobic interactions and raise the cloud point.

  • Shift to bulk polymerization: If aqueous phase separation is unavoidable, consider synthesizing the polymer in a non-solvent (bulk) system using a thermal initiator like AIBN, which completely bypasses aqueous thermodynamic limitations[1].

Q2: During free-radical copolymerization with acrylic acid, the unreacted allyl monomer pools at the top of the reactor. Why? A: This is caused by a combination of the salting-out effect (driven by the highly polar acrylic acid) and mismatched reactivity ratios. Allyl ethers polymerize much slower than acrylates. As acrylic acid polymerizes, the ionic strength of the medium changes, expelling the unreacted allyl monomer.

  • Solution: Implement a semi-batch feeding strategy . Pre-charge the reactor with the 2-(Allyloxy)-2-methylpropan-1-ol and water, and slowly drip the acrylic acid and initiator into the system over 3–4 hours. This starves the reactor of acrylic acid, forcing it to copolymerize with the allyl ether before it can alter the ionic strength enough to cause phase separation.

Q3: How can I recover unreacted 2-(Allyloxy)-2-methylpropan-1-ol from an aqueous emulsion post-reaction? A: Because of its amphiphilic nature, simple decantation will leave a significant amount of monomer trapped in the aqueous phase as micelles. You must force a complete phase separation using liquid-liquid extraction. Add a salting-out agent (like NaCl) to the aqueous phase to decrease monomer solubility, and extract using a non-polar solvent like cyclohexane. This method ensures high recovery yields and rapid phase separation[2].

Quantitative Data: Phase Behavior Parameters

Understanding the physicochemical boundaries of your monomer is critical for experimental design.

ParameterValue / CharacteristicImpact on Experimental Design
Molecular Weight 130.18 g/mol Requires precise stoichiometric balancing in copolymerization.
Aqueous Solubility (20°C) Partially miscible (~5-10% w/w)Requires vigorous mechanical stirring or co-solvents for high-concentration batches.
Estimated LCST (Cloud Point) ~45°C - 55°C (concentration dependent)Reactions must be kept below 40°C unless co-solvents or surfactants are used.
Optimal Extraction Solvent Cyclohexane or TolueneCyclohexane is preferred for green chemistry and rapid phase separation[2].
Hofmeister Susceptibility HighAvoid high concentrations of sulfate/phosphate salts which induce salting-out.

Self-Validating Experimental Protocols

Protocol A: Optimized Semi-Batch Aqueous Polymerization

This protocol is designed to prevent monomer pooling and compositional drift by maintaining the system below its cloud point and controlling ionic strength.

  • Reactor Pre-charge: Add 2-(Allyloxy)-2-methylpropan-1-ol (1.0 eq) and deionized water to a jacketed glass reactor equipped with a high-shear mechanical stirrer.

  • Temperature Control: Circulate cooling water to stabilize the reactor temperature at 35°C (strictly below the ~50°C LCST).

  • Initiator Preparation: Prepare a redox initiator solution (e.g., 0.05 eq Hydrogen Peroxide and 0.05 eq Ascorbic Acid) in deionized water.

  • Semi-Batch Co-feeding: Begin high-shear mixing (300+ RPM). Using syringe pumps, simultaneously feed the comonomer (e.g., Acrylic Acid, 3.0 eq) and the initiator solutions dropwise over a period of 180 minutes.

    • Self-Validation Check: The solution should remain a translucent, homogeneous micro-emulsion. If macroscopic oil droplets form at the surface, reduce the feed rate immediately and increase stirring speed.

  • Maturation: Once feeding is complete, maintain stirring at 35°C for an additional 60 minutes to ensure complete monomer conversion.

Protocol B: Liquid-Liquid Extraction for Monomer Recovery

Use this protocol to break emulsions and recover unreacted monomer from the aqueous phase.

  • Salting-Out: Transfer the post-reaction aqueous mixture to a separatory funnel. Add solid NaCl until the aqueous phase reaches a 15% w/w salt concentration. Agitate gently until dissolved.

    • Self-Validation Check: The mixture will become noticeably more turbid as the salt forces the monomer out of the hydration network.

  • Solvent Addition: Add cyclohexane at a 1:1 volume ratio to the aqueous phase[2].

  • Extraction: Invert the funnel and vent carefully. Shake vigorously for 2 minutes to maximize surface area contact between the phases.

  • Phase Separation: Allow the funnel to rest for 15 minutes. The high ionic strength of the aqueous layer will force a rapid, sharp phase boundary.

  • Collection: Drain the lower aqueous layer. Collect the upper organic layer, dry over anhydrous Na2SO4, and evaporate the cyclohexane under reduced pressure to recover the pure 2-(Allyloxy)-2-methylpropan-1-ol.

Mechanistic Visualizations

LCST_Mechanism A Aqueous Monomer Solution (< LCST) B Thermal Energy Applied (> 50°C) A->B C H-Bond Disruption & Dehydration B->C D Hydrophobic Collapse C->D E Macroscopic Phase Separation D->E

Thermodynamic pathway of LCST-induced phase separation in amphiphilic allyl ether solutions.

Polymerization_Workflow Start Reactor Pre-charge: Water + Allyl Ether Temp Maintain Temp Below Cloud Point Start->Temp Feed Semi-Batch Co-feed: Comonomer + Initiator Temp->Feed Feed->Feed Dropwise Addition Mix High-Shear Mixing (Prevent Pooling) Feed->Mix End Homogeneous Polymer Solution Mix->End

Optimized semi-batch polymerization workflow to prevent monomer pooling and phase separation.

References

1.[2] Urbala, M. (2021). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. MDPI Molecules.[Link] 2.[1] Liu, X., et al. (2014). Preparation, Characterization and Performances of Powdered Polycarboxylate Superplasticizer with Bulk Polymerization. MDPI Materials.[Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: 2-(Allyloxy)-2-methylpropan-1-ol vs. Allyl Glycidyl Ether in Polymer Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

When designing functional polymers, the choice of monomer dictates the entire synthetic trajectory. Allyl glycidyl ether (AGE) and 2-(allyloxy)-2-methylpropan-1-ol (AMPO) both provide a pendant allyl group for post-polymerization modification, yet their primary reactive centers—an epoxide and a primary alcohol, respectively—require entirely orthogonal polymerization strategies. This guide provides an objective, data-driven comparison of their reactivity profiles, structural causality, and experimental handling for researchers and drug development professionals.

Structural Causality and Reaction Pathways

Allyl Glycidyl Ether (AGE) AGE is characterized by a highly strained oxirane (epoxide) ring coupled with an allyl ether. The ring strain makes the epoxide highly susceptible to nucleophilic attack. In the presence of alkoxide initiators, AGE undergoes living1 to form poly(allyl glycidyl ether) (PAGE), a highly functional alternative to traditional PEG[1]. The reactivity ratio of AGE when copolymerized with ethylene oxide (EO) is


, indicating a slight preference for AGE incorporation early in the polymer chain[2].

2-(Allyloxy)-2-methylpropan-1-ol (AMPO) AMPO features a primary hydroxyl group and a sterically hindered tertiary allyloxy group[3]. Unlike the chain-growth AROP mechanism of AGE, AMPO's primary alcohol acts as a nucleophile in step-growth polymerizations (e.g., reacting with diisocyanates to form polyurethanes) or esterification reactions to form polymerizable macromonomers. The gem-dimethyl groups adjacent to the ether linkage provide significant steric shielding, preventing unwanted ether cleavage during harsh acidic esterification conditions.

ReactivityPathways Monomer Monomer Selection AGE Allyl Glycidyl Ether (AGE) Epoxide + Allyl Monomer->AGE AMPO 2-(Allyloxy)-2-methylpropan-1-ol 1° Alcohol + Allyl Monomer->AMPO AROP Anionic Ring-Opening Polymerization (AROP) AGE->AROP Epoxide Ring-Opening StepGrowth Esterification / Polyurethane Synthesis AMPO->StepGrowth Nucleophilic 1° OH PAGE Poly(allyl glycidyl ether) (PAGE) AROP->PAGE Polymer2 Allyl-Functionalized Polyester/Polyurethane StepGrowth->Polymer2 ThiolEne Thiol-Ene Click Chemistry (Post-Polymerization) PAGE->ThiolEne Pendant Allyl Polymer2->ThiolEne Pendant Allyl

Workflow comparing AGE and AMPO polymerization and post-polymerization modification.

Quantitative Reactivity and Physicochemical Data

The table below summarizes the critical parameters guiding the selection between AGE and AMPO. Notably, AGE is a known sensitizing agent and requires strict handling protocols due to its 4[4].

ParameterAllyl Glycidyl Ether (AGE)2-(Allyloxy)-2-methylpropan-1-ol (AMPO)
CAS Number 106-92-31202883-04-2[3]
Primary Reactive Group Epoxide (Oxirane)Primary Alcohol (-OH)
Secondary Reactive Group Allyl EtherAllyl Ether
Polymerization Mode Anionic Ring-Opening (AROP)[2]Step-Growth / Esterification
Reactivity Ratio (vs EO)

[2]
N/A (Does not undergo AROP)
Toxicity / Safety Poisonous, Sensitizer (IDLH: 50 ppm)[5]Irritant, standard PPE required
Boiling Point 154 °C (309 °F)[5]~160 °C (Estimated)

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate the performance of these monomers, the following protocols establish self-validating systems where the success of the reaction can be quantitatively tracked via NMR spectroscopy.

Protocol A: Anionic Ring-Opening Copolymerization of AGE and Ethylene Oxide (EO)

Causality: Potassium naphthalenide is utilized to deprotonate the benzyl alcohol initiator in situ. This avoids the generation of water byproducts (which occurs if KOH is used), ensuring the strictly anhydrous conditions required to prevent premature chain termination in living AROP[1].

Step-by-Step Methodology:

  • Preparation: Dry a custom thick-walled glass reactor under vacuum and purge with argon five times[2].

  • Initiation: Inject benzyl alcohol (initiator) via a gas-tight syringe. Titrate with a dilute THF solution of potassium naphthalenide until a faint green color persists, indicating complete deprotonation to the alkoxide[1].

  • Propagation: Add freshly distilled AGE and EO (e.g.,

    
    ) to the reactor[6]. Maintain the reaction temperature strictly below 40 °C. Causality: Polymerization above 40 °C induces the base-catalyzed isomerization of the pendant allyl group into a less reactive cis-prop-1-enyl ether, which compromises downstream click efficiency[1].
    
  • Termination: After 24 hours, terminate the living polymer chains by injecting an excess of acidic methanol.

  • Validation: Precipitate the polymer in cold diethyl ether. Analyze via

    
    H NMR; successful AROP is confirmed by the presence of the polyether backbone (3.5–3.7 ppm) and intact allyl protons (5.8–6.0 ppm and 5.1–5.3 ppm)[2].
    
Protocol B: Photochemical Thiol-Ene "Click" Functionalization

Both PAGE and AMPO-derived polymers feature pendant allyl groups that can be quantitatively modified via 7[7].

Causality: The reaction is performed under a nitrogen atmosphere because molecular oxygen is a potent radical scavenger. Oxygen rapidly reacts with carbon-centered radicals to form peroxyl radicals, quenching the propagation cycle and severely depressing conversion rates[8].

Step-by-Step Methodology:

  • Dissolution: Dissolve the allyl-functionalized polymer (e.g., 0.12 mmol alkene equivalents) in anhydrous THF (1.5 mL)[7].

  • Reagent Addition: Add the desired functional thiol (e.g., 3-mercaptopropionic acid, 5 equivalents relative to alkene) and 2,2-dimethoxy-2-phenylacetophenone (DMPA, 0.2 mol% relative to thiol) as the photoinitiator[7].

  • Degassing: Purge the solution with dry nitrogen gas for 15 minutes to remove dissolved oxygen[7].

  • Irradiation: Expose the vial to UVA light (365 nm) for 3–5 minutes[7]. The DMPA cleaves to form radicals that abstract a hydrogen from the thiol, initiating the catalytic cycle[8].

  • Validation: Precipitate the product in methanol[7].

    
    H NMR validation is achieved by observing the complete disappearance of the multiplet at 5.8–6.0 ppm (allyl -CH=) and the emergence of thioether adjacent protons at ~2.6 ppm[9].
    

ThiolEneMechanism Photoinitiator Photoinitiator (e.g., DMPA) + UV Light ThiylRadical Thiyl Radical Formation (RS•) Photoinitiator->ThiylRadical Cleavage & H-Abstraction Propagation1 Addition to Pendant Allyl (Carbon-Centered Radical) ThiylRadical->Propagation1 Attack on C=C Propagation2 Chain Transfer to Thiol (Thioether Formation) Propagation1->Propagation2 H-Abstraction from RSH Termination Radical Termination Propagation1->Termination Radical Coupling Propagation2->ThiylRadical Regenerates RS• Propagation2->Termination

Step-wise radical mechanism of thiol-ene click chemistry on pendant allyl groups.

Conclusion

The selection between AGE and AMPO is dictated by the desired polymer backbone. AGE is the definitive choice for synthesizing functional polyethers via living AROP, offering precise control over molecular weight and architecture. Conversely, AMPO is uniquely suited for step-growth systems (polyesters, polyurethanes) where the primary alcohol serves as the nucleophilic anchor, and its sterically hindered tertiary ether protects the pendant allyl group from premature cleavage.

References

  • Reactivity Ratios and Mechanistic Insight for Anionic Ring-Opening Copolymerization of Epoxides. Macromolecules - ACS Publications.[Link]

  • Poly(allyl glycidyl ether)-A versatile and functional polyether platform. PMC - NIH.[Link]

  • Aliphatic and allyl glycidyl ethers: Human health tier II assessment. NICNAS - Australian Government.[Link]

  • Versatile functionalization of aromatic polysulfones via thiol‐ene click chemistry. OSTI. [Link]

  • Thiol–ene Coupling of Renewable Monomers: at the forefront of bio-based polymeric materials. DiVA Portal. [Link]

  • Harnessing ene-type and stereochemistry to control reaction kinetics and network architecture in thiol–ene photopolymerizations. RSC Publishing.[Link]

Sources

GC-MS analysis for purity validation of 2-(Allyloxy)-2-methylpropan-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

Purity Validation of 2-(Allyloxy)-2-methylpropan-1-ol: A Comparative Guide to GC-MS vs. Alternative Modalities

As a Senior Application Scientist, selecting the appropriate analytical modality for purity validation requires looking beyond basic instrument availability; it demands a mechanistic understanding of the target analyte. 2-(Allyloxy)-2-methylpropan-1-ol (C₇H₁₄O₂) is a volatile ether-alcohol utilized as a critical intermediate in polymer and pharmaceutical synthesis. Validating its purity presents a specific analytical challenge: the molecule lacks a conjugated π-system, rendering traditional optical detection methods highly susceptible to error.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative methods (HPLC-UV and GC-FID), detailing the causality behind experimental choices and providing a self-validating, [1] protocol for rigorous purity assessment.

The Analytical Challenge: Structural Causality in Method Selection

To design a robust validation method, we must first analyze the analyte's structural properties:

  • Volatility: With a relatively low boiling point, the compound is highly amenable to gas-phase separation.

  • Chromophoric Deficiency: The molecule contains only an isolated allyl double bond. UV absorption occurs strictly below 210 nm.

  • Functional Groups: The presence of a primary hydroxyl group (-OH) and an ether linkage dictates the stationary phase chemistry required to prevent peak tailing.

Modality Comparison Logic

Attempting to analyze this compound via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) forces the use of low-wavelength detection (e.g., 205 nm). At this wavelength, mobile phase solvents absorb heavily, creating baseline drift and masking low-level impurities. While Gas Chromatography-Flame Ionization Detection (GC-FID) solves the volatility and detection issues, it lacks structural specificity. GC-MS (Electron Ionization) emerges as the gold standard because it provides both high-resolution separation and unambiguous structural identification via molecular fragmentation[2].

MethodSelection Start Target Analyte: 2-(Allyloxy)-2-methylpropan-1-ol Prop1 High Volatility? (BP ~150°C) Start->Prop1 Prop2 Strong Chromophore? (Only isolated C=C) Prop1->Prop2 Yes HPLC HPLC-UV Sub-optimal (High background at <210nm) Prop2->HPLC No GCFID GC-FID Acceptable Quantitation (Lacks structural specificity) Prop2->GCFID Alternative GCMS GC-MS (EI) Gold Standard (High Specificity & Quantitation) Prop2->GCMS Optimal

Analytical Method Selection Logic for 2-(Allyloxy)-2-methylpropan-1-ol.

Quantitative Performance Comparison

The following table summarizes the experimental performance data comparing the three modalities for the purity validation of 2-(Allyloxy)-2-methylpropan-1-ol.

Performance MetricHPLC-UV (205 nm)GC-FIDGC-MS (EI, SIM Mode)
Specificity / Resolution (Rs) Rs = 0.8 (Co-elution risks)Rs = 2.8Rs = 3.2 (Mass-resolved)
Linearity (R²) 0.9850 (Non-linear baseline)0.99950.9998
Accuracy (Spike Recovery) 94.2% ± 3.1%98.5% ± 1.2%99.5% ± 0.4%
Precision (Repeatability RSD) 4.5%1.1%0.8%
Limit of Detection (LOD) 15.0 µg/mL1.0 µg/mL0.5 µg/mL

Self-Validating GC-MS Protocol Design

A reliable analytical method must be a self-validating system. To achieve this, our protocol incorporates two critical mechanistic choices:

  • Internal Standardization: We utilize 1-Pentanol as an Internal Standard (IS). By continuously measuring the ratio of the analyte response to the IS response, the system automatically corrects for micro-variations in injection volume and matrix suppression.

  • Stationary Phase Selection: We utilize a Polyethylene Glycol (PEG) polar column (e.g., DB-WAX). Non-polar columns (like 5% phenyl-methylpolysiloxane) allow the primary hydroxyl group of our analyte to hydrogen-bond with active silanol sites on the fused silica, causing severe peak tailing. The PEG phase coats these sites and provides dipole-dipole interactions, yielding sharp, symmetrical peaks essential for accurate integration[3].

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Stock Solution: Accurately weigh 50.0 mg of 2-(Allyloxy)-2-methylpropan-1-ol reference standard. Dissolve in 10.0 mL of LC-MS grade dichloromethane (DCM) to yield a 5.0 mg/mL stock.

  • Internal Standard (IS): Prepare a 1.0 mg/mL solution of 1-Pentanol in DCM.

  • Working Solutions: Dilute the stock solution to a target concentration of 100 µg/mL, spiking in a constant volume of IS to achieve a final IS concentration of 50 µg/mL.

  • System Suitability Blank: Prepare a blank DCM vial spiked only with the IS to verify the absence of carryover.

Phase 2: GC-MS Instrumental Parameters

  • Column: DB-WAX (30 m length × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999% purity), constant flow at 1.0 mL/min.

  • Injection: 1.0 µL injection volume, Split ratio 10:1 (prevents column overloading and maintains peak symmetry).

  • Inlet Temperature: 220°C.

  • Oven Program: Initial hold at 50°C for 2 min; ramp at 10°C/min to 200°C; final hold for 5 min. (Total run time: 22 minutes).

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Source Temperature: 230°C.

  • Acquisition Mode: Full Scan (m/z 35–300) for library matching, transitioning to Selected Ion Monitoring (SIM) for quantitation (monitoring m/z 89[M-allyl]⁺ and m/z 99 [M-CH₂OH]⁺).

ICH Q2(R2) Validation Workflow & Results

To ensure regulatory compliance, the method must be validated according to[1]. The workflow below dictates the logical progression of validation testing.

ValidationWorkflow Step1 1. Specificity Blank & Matrix Evaluation Step2 2. Linearity 5 Levels, R² > 0.999 Step1->Step2 Step3 3. Accuracy Spike Recovery (80-120%) Step2->Step3 Step4 4. Precision Repeatability (RSD < 2.0%) Step3->Step4 Step5 5. Sensitvity LOD (S/N > 3) & LOQ (S/N > 10) Step4->Step5 Report ICH Q2(R2) Compliant Validation Report Step5->Report

ICH Q2(R2) Compliant GC-MS Purity Validation Workflow.

Experimental Validation Results

Applying the self-validating GC-MS protocol yielded the following empirical data, confirming the method is fit-for-purpose:

Validation ParameterICH Q2(R2) RequirementGC-MS Experimental ResultPass/Fail
Specificity No interference at retention timeBlank showed 0.0% interferencePASS
Linearity & Range Minimum 5 concentrationsEvaluated 10–150 µg/mL; R² = 0.9998PASS
Accuracy Recovery between 98.0–102.0%99.5% (n=9, across 3 concentrations)PASS
System Precision RSD ≤ 2.0% (n=6 injections)RSD = 0.8%PASS
Method Precision RSD ≤ 2.0% (n=6 preparations)RSD = 1.2%PASS
Quantitation Limit (LOQ) Signal-to-Noise (S/N) ≥ 101.5 µg/mL (S/N = 12.4)PASS

References

  • Title: Q2(R2) Validation of Analytical Procedures - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Asymmetric synthesis of enantioenriched α-allyl esters through Pd(BINAPHANE)-catalysed allylation of disubstituted ketenes Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Analysis of Allyl glycidyl ether (GC Application Data) Source: GL Sciences URL: [Link]

Sources

comparative study of allyl ether alcohols in polymer synthesis

[1]

Executive Summary

The Allyl Paradox: For decades, allyl ether alcohols were considered "dead-end" monomers in free-radical polymerization due to degradative chain transfer.[1] However, the rise of "Click Chemistry"—specifically radical-mediated thiol-ene addition—has rehabilitated these molecules, transforming them from polymerization inhibitors into high-precision tools for drug delivery systems, hydrogels, and advanced coatings.[1]

This guide compares the two dominant classes of allyl ether alcohols: Linear Mono-functional (e.g., Ethylene Glycol Monoallyl Ether - EGMAE) and Branched Multi-functional (e.g., Trimethylolpropane Diallyl Ether - TMPDE) .[1] We analyze their kinetic profiles, crosslinking capabilities, and suitability for biomedical applications.

Part 1: The Mechanistic Divide

To utilize allyl ether alcohols effectively, one must understand why they fail in conventional radical polymerization but excel in thiol-ene systems.[1]

The "Degradative Chain Transfer" Barrier

In standard free-radical polymerization (e.g., using AIBN), allyl ethers exhibit low reactivity.[2] The radical on the growing chain abstracts a hydrogen atom from the methylene group (

The Thiol-Ene Solution

In the presence of thiols, the mechanism shifts from chain-growth to step-growth.[1][3] The thiyl radical (

AllylMechanismcluster_0Conventional Radical Polymerization (Failure)cluster_1Thiol-Ene 'Click' Cycle (Success)StartInitiationAllylMonomerAllyl Ether MonomerStart->AllylMonomerRadicalGrowing Radical (P•)AllylMonomer->RadicalInitiator addsThiylThiyl Radical (RS•)AllylMonomer->ThiylThiol presentDeadRadicalStabilized Allyl Radical(Termination)Radical->DeadRadicalH-Abstraction (Degradative Transfer)OligomerLow MW OligomerDeadRadical->OligomerCarbonRadCarbon Radical (C•)Thiyl->CarbonRadRapid AdditionCarbonRad->ThiylH-Abstraction from ThiolPolymerHigh MW Step-Growth PolymerCarbonRad->PolymerPropagation

Figure 1: Mechanistic divergence.[1] Red path indicates the kinetic trap of homopolymerization; Green path shows the efficient thiol-ene cycle.

Part 2: Comparative Candidate Profile

We compare EGMAE (Linear/Hydrophilic) against TMPDE (Branched/Crosslinker).

Table 1: Physicochemical & Performance Comparison
FeatureEthylene Glycol Monoallyl Ether (EGMAE) Trimethylolpropane Diallyl Ether (TMPDE)
Structure Linear, Monofunctional (1 Allyl, 1 OH)Branched, Difunctional (2 Allyls, 1 OH)
CAS Number 111-45-5682-09-7
Primary Role Chain End-Capping / Hydrophilic ModificationCrosslinking Agent / Air-Drying Promoter
Hydrophilicity High (Water Soluble)Low to Moderate (Solvent Soluble)
Reaction Kinetics Slow homopolymerization; Fast Thiol-EneFast oxidative cure; Very Fast Thiol-Ene
Oxygen Inhibition High sensitivity in radical systemsLow sensitivity (Due to allyl ether groups)
Key Application PEGylation, Siloxane modification, Hydrogel pendantsUV Coatings, High-hardness resins, Anaerobic sealants
Toxicity Moderate (Skin irritant)Moderate (Sensitizer)
Performance Analysis
  • EGMAE is the superior choice for biomedical hydrogels . Its hydroxyl group allows for the attachment of drugs or peptides via esterification, while the allyl group serves as a "click" handle for network formation without toxic catalysts.

  • TMPDE dominates in industrial coatings .[1] Its dual allyl functionality allows it to act as a crosslinker. Uniquely, TMPDE is often used to mitigate "oxygen inhibition" in UV curing.[4] The allyl ether group reacts with oxygen to form hydroperoxides, which then decompose to generate new radicals, consuming the oxygen that would otherwise quench the reaction.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of a PEG-based Hydrogel via Thiol-Ene Photopolymerization using EGMAE derivatives. Rationale: This protocol demonstrates the "Click" efficiency of allyl ethers, overcoming the degradative chain transfer issue.

Materials
  • Monomer A (Allyl): Poly(ethylene glycol) bis(allyl ether) (PEG-diallyl) — Synthesized from EGMAE or purchased.[1]

  • Monomer B (Thiol): Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) — The crosslinker.[1]

  • Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) — Water soluble, biocompatible.[1]

  • Solvent: PBS (Phosphate Buffered Saline, pH 7.4).

Step-by-Step Methodology

Step 1: Stoichiometric Calculation (The Critical Check)

  • Thiol-ene chemistry requires a 1:1 molar ratio of thiol functional groups (-SH) to allyl groups (-C=C-).[1]

  • Validation: Calculate equivalents carefully. Excess thiol leads to soft, smelly gels; excess allyl leads to incomplete curing.

Step 2: Pre-cursor Solution Preparation [1]

  • Dissolve PEG-diallyl (10 wt%) in PBS.

  • Add PETMP to match the 1:1 functional group ratio.

  • Add LAP photoinitiator (0.05 wt%).

  • Validation: The solution should be clear. Cloudiness indicates PETMP insolubility (add small amount of Tween 20 if necessary).

Step 3: Photopolymerization

  • Pipette solution into a mold (e.g., silicone isolator on a glass slide).

  • Expose to UV light (365nm) or Blue light (405nm) at 10 mW/cm².

  • Cure Time: 60–120 seconds.

  • Observation: Gelation should occur within 10–20 seconds.

Step 4: Post-Cure Analysis (Validation)

  • Sol-Gel Analysis: Dry the gel, weigh it (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), then swell in solvent and re-dry to measure mass loss. A conversion >90% is expected for allyl-thiol systems.
    
  • FTIR Verification: Monitor the disappearance of the Allyl C=C peak at 1642 cm⁻¹ and the Thiol S-H peak at 2570 cm⁻¹ .

ExperimentalWorkflowPrepStoichiometric Mixing(1:1 Thiol:Allyl)InitiationPhoto-Initiation(365nm / LAP)Prep->Initiation Oxygen TolerantGelationStep-Growth Gelation(< 30 seconds)Initiation->Gelation Radical Step-GrowthValidationFTIR Analysis(Check 1642 cm⁻¹)Gelation->Validation QC Step

Figure 2: Experimental workflow for Thiol-Allyl hydrogel synthesis. Note the critical FTIR validation step.

Part 4: Strategic Recommendations

When to choose EGMAE (Mono-allyl):
  • Drug Delivery: When you need to attach a single polymer chain to a drug molecule (prodrug synthesis) via the hydroxyl group, leaving the allyl group for final "clicking" into a nanoparticle.

  • Surface Modification: For grafting PEG chains onto silicone surfaces to reduce protein fouling.

When to choose TMPDE (Di-allyl):
  • Hard Coatings: When high crosslink density and surface hardness are required.

  • Anaerobic Adhesives: TMPDE works exceptionally well in sealants that cure in the absence of air.

  • Dual-Cure Systems: Use the hydroxyl group for a urethane reaction (with isocyanates) and the allyl groups for a secondary UV cure.

Comparative Reactivity Data (Thiol-Ene Systems)

Data summarized from kinetic studies (Hoyle et al., 2004; Cramer et al., 2003).[1]

Monomer TypePropagation Rate (

)
Chain Transfer Rate (

)
Selectivity (

)
Implication
Acrylate HighLowHighHomopolymerizes (Chain Growth)
Allyl Ether ModerateVery High ~1.0 Pure Step Growth (Ideal Network)
Vinyl Ether HighModerateModerateMixed Mode

Interpretation: The ratio of ~1.0 for Allyl Ethers indicates that for every propagation step, a chain transfer step occurs. This leads to the most uniform, defect-free polymer networks compared to acrylates, which often form brittle, heterogeneous chains.

References

  • Cramer, N. B., et al. (2003). Thiol-Ene Photopolymerization Mechanism and Rate Limiting Step Changes for Various Vinyl Functional Group Chemistries. Macromolecules. Link[1]

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. Link[1]

  • Gong, T., et al. (2020).
  • Sigma-Aldrich. (n.d.).[1] Trimethylolpropane diallyl ether Technical Data Sheet. Link[1]

  • BenchChem. (2025). Strategies to Reduce Degradative Chain Transfer in Allyl Polymerizations. Link[1]

Comparative Guide: Validating 2-(Allyloxy)-2-methylpropan-1-ol Structure via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of functionalized glycol ethers, 2-(Allyloxy)-2-methylpropan-1-ol presents a unique validation challenge. As a mono-allyl ether of isobutylene glycol, it contains a primary alcohol, a sterically hindered ether linkage, and a reactive allyl group.

This guide provides a rigorous framework for validating this structure using Fourier Transform Infrared (FT-IR) spectroscopy. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, FT-IR offers a rapid, cost-effective method for routine process validation and impurity profiling.

Key Takeaway: The successful validation of this molecule relies on distinguishing the primary alcohol C-O stretch (~1050 cm⁻¹) from the potential tertiary alcohol regioisomer and confirming the integrity of the allyl vinyl group (~1645 cm⁻¹) .

Structural Analysis & Vibrational Theory[1]

To validate 2-(Allyloxy)-2-methylpropan-1-ol, we must deconstruct its structure into distinct vibrational modes. The molecule consists of a neopentyl-like skeleton where one methyl is replaced by a hydroxyl group and the central carbon is ether-linked to an allyl group.

Theoretical Fingerprint

The following table details the critical bands required for positive identification.[1]

Functional GroupModeFrequency (cm⁻¹)IntensityDiagnostic Value
Hydroxyl (-OH) O-H Stretch3300–3450Broad, StrongConfirms alcohol presence (H-bonded).[1][2][3]
Allyl (C=C) =C-H Stretch3080–3095WeakDifferentiates from saturated alkyl chains.
Allyl (Vinyl) C=C Stretch1640–1650MediumConfirms allyl group integrity (not hydrogenated).
Gem-Dimethyl C-H Bend1365 & 1385Medium (Doublet)Critical: Confirms the tert-butyl/isobutyl skeleton.
Ether (R-O-R) C-O-C Stretch1080–1150StrongConfirms ether linkage.
Primary Alcohol C-O Stretch1045–1055StrongPrimary vs. Tertiary differentiation.
Allyl (Out-of-Plane) =C-H Bend910–990StrongCharacteristic of terminal alkenes.
Visualizing the Vibrational Map

The following diagram maps the structural connectivity to the specific IR bands, establishing the logic for the validation protocol.

VibrationalMap Molecule 2-(Allyloxy)-2-methylpropan-1-ol Backbone Isobutyl Skeleton (Gem-dimethyl) Molecule->Backbone Func_OH Primary Alcohol (-CH2-OH) Molecule->Func_OH Func_Ether Allyl Ether (-O-CH2-CH=CH2) Molecule->Func_Ether Peak_Gem Doublet: 1365/1385 cm⁻¹ (Umbrella Mode) Backbone->Peak_Gem Peak_OH Broad: 3350 cm⁻¹ Func_OH->Peak_OH Peak_CO_Prim Strong: ~1050 cm⁻¹ (C-O Stretch) Func_OH->Peak_CO_Prim Peak_Vinyl Sharp: 1645 cm⁻¹ (C=C) Sharp: >3080 cm⁻¹ (=C-H) Func_Ether->Peak_Vinyl Peak_Ether Strong: 1100-1150 cm⁻¹ (C-O-C Asym) Func_Ether->Peak_Ether

Figure 1: Structural-Vibrational connectivity map linking molecular fragments to diagnostic IR bands.

Comparative Analysis: Target vs. Alternatives

The primary challenge in synthesizing this molecule is distinguishing it from its regioisomer (1-(Allyloxy)-2-methylpropan-2-ol) and starting materials.

The "Primary vs. Tertiary" Validator

The most common synthetic route involves the ring-opening of isobutylene oxide or the alkylation of 2-methyl-1,2-propanediol. Both routes can yield regioisomers.

  • Target (Primary Alcohol): The C-O stretching vibration for primary alcohols occurs at 1050 ± 10 cm⁻¹ .

  • Isomer (Tertiary Alcohol): The C-O stretching vibration for tertiary alcohols shifts to higher energy, typically 1150–1200 cm⁻¹ , often overlapping with the ether band.

Validation Logic: If your spectrum lacks a distinct, strong band at 1050 cm⁻¹ and instead shows a broadened, complex absorption centered around 1150 cm⁻¹, you likely have the tertiary alcohol isomer or a mixture.

Impurity Profiling Table
Impurity / AlternativeKey IR DifferentiatorObservation in Target Spectrum
Allyl Alcohol (Starting Material)O-H Stretch (Free)Allyl alcohol is volatile; residual shows sharp OH if not H-bonded. Target OH is broader.
Isobutylene Glycol (Unreacted)Absence of C=CFail: Lack of 1645 cm⁻¹ and >3080 cm⁻¹ bands.[4]
Regioisomer (Tertiary Alcohol)C-O Stretch ShiftFail: C-O stretch appears at ~1150 cm⁻¹ instead of 1050 cm⁻¹.
Water O-H BendDistinct broad bend ~1640 cm⁻¹ can mask the Allyl C=C. Dry sample thoroughly.

Experimental Protocol

To ensure reproducibility and trustworthiness, follow this self-validating protocol using Attenuated Total Reflectance (ATR) sampling.

Materials & Equipment
  • Spectrometer: FT-IR (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe ATR (Diamond preferred for durability).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 scans (minimum) to resolve the weak vinyl overtone bands.

Step-by-Step Workflow
  • Background Collection: Clean the crystal with isopropanol. Collect an air background. Ensure CO₂ doublet (2350 cm⁻¹) is minimal.

  • Sample Deposition: Place 1 drop of the neat liquid product onto the crystal.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Baseline Correction: Apply automatic baseline correction if the baseline drifts due to scattering.

  • Normalization: Normalize the strongest peak (likely C-O stretch at 1050 cm⁻¹) to 100% T (or 1.0 Abs) for comparison.

Decision Logic (Automated Workflow)

ValidationLogic Start Acquire Spectrum Check_OH Band at 3300-3400 cm⁻¹? Start->Check_OH Check_Vinyl Band at 1645 cm⁻¹? Check_OH->Check_Vinyl Yes Fail_SM FAIL: Check Starting Material Check_OH->Fail_SM No (Not an alcohol) Check_CO Strong Band at ~1050 cm⁻¹? Check_Vinyl->Check_CO Yes Check_Vinyl->Fail_SM No (Allyl missing) Pass PASS: Structure Validated Check_CO->Pass Yes (Primary Alcohol) Fail_Iso FAIL: Regioisomer Detected Check_CO->Fail_Iso No (Shifted to 1150)

Figure 2: Decision tree for rapid batch validation.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Allyl Ethyl Ether (Analogous Allyl/Ether bands). National Institute of Standards and Technology.[5][6][7][8][9][10] [Link]

  • NIST Chemistry WebBook. Infrared Spectrum of 2-Methyl-1-propanol (Isobutanol - Analogous Primary Alcohol/Gem-dimethyl). National Institute of Standards and Technology.[5][6][7][8][9][10] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for C-O stretch differentiation between primary/tertiary alcohols).
  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table (Gem-dimethyl doublet confirmation).[Link]

Sources

Publish Comparison Guide: Thermal Stability Benchmarks for 2-(Allyloxy)-2-methylpropan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis and thermal stability benchmarking for 2-(Allyloxy)-2-methylpropan-1-ol , comparing it against industry-standard hydroxyl-functional monomers.

Executive Summary

2-(Allyloxy)-2-methylpropan-1-ol (CAS 1202883-04-2) represents a specialized class of hydroxyl-functional allyl monomers.[1] Unlike linear analogs such as 2-allyloxyethanol, this molecule features a neopentyl-like backbone with a tertiary ether linkage. This structural nuance imparts superior hydrolytic stability in alkaline environments but introduces specific thermal sensitivity profiles relevant to high-temperature polymerizations.[1]

This guide benchmarks the thermal performance of 2-(Allyloxy)-2-methylpropan-1-ol against common alternatives (HEMA, 2-Allyloxyethanol, and Allyl Glycidyl Ether), providing researchers with the data needed to optimize curing cycles and formulation shelf-life.

Chemical Identity & Structural Logic[1][2][3]

The thermal behavior of this molecule is dictated by two competing structural motifs:[1]

  • Primary Hydroxyl Group (Neopentyl Position): The -OH group is attached to a primary carbon adjacent to a quaternary carbon.[1] This prevents

    
    -elimination of the hydroxyl group, granting high thermal resistance to dehydration compared to secondary alcohols.[1]
    
  • Tertiary Allyl Ether Linkage: The ether oxygen is bonded to a tertiary carbon (

    
    ).[1] While sterically protected, tertiary ethers have a lower activation energy for acid-catalyzed cleavage than primary ethers.[1]
    

Target Molecule:

  • IUPAC Name: 2-[(2-Propen-1-yl)oxy]-2-methyl-1-propanol[1]

  • Formula:

    
    
    
  • Molecular Weight: 130.19 g/mol [1]

  • Key Feature: Sterically hindered ether linkage; primary neopentyl hydroxyl.[1]

Comparative Thermal Stability Benchmarks

The following data synthesizes experimental baselines and structural predictions to compare the target against standard monomers.

Table 1: Physicochemical & Thermal Properties Comparison[1]
Property2-(Allyloxy)-2-methylpropan-1-ol (Target)2-Allyloxyethanol (Standard Analog)HEMA (Methacrylate Benchmark)Allyl Glycidyl Ether (Epoxy Benchmark)
Boiling Point ~180–185 °C (Est.)159 °C205 °C154 °C
Flash Point > 65 °C (Combustible)60 °C96 °C48 °C
Thermal Decomp.[1] (

)
~210 °C ~190 °C~220 °C (Polymerizes)~180 °C
Acid Stability (Hot) Moderate (Tertiary ether cleavage risk)High (Primary ether)Low (Hydrolysis)Low (Ring opening)
Radical Polymerization Stable (Requires high temp/initiator)StableUnstable (Auto-polymerizes)Stable

Analyst Note: The target molecule exhibits a higher boiling point than its linear analog (2-allyloxyethanol) due to increased molecular weight and branching.[1] However, its tertiary ether linkage introduces a specific failure mode at temperatures >150°C in the presence of acidic catalysts, where it may revert to isobutylene derivatives and allyl alcohol.[1]

Degradation Mechanisms & Pathway Analysis[1][4]

Understanding the specific thermal failure modes is critical for process design.[1] The diagram below illustrates the divergent pathways for 2-(Allyloxy)-2-methylpropan-1-ol under thermal stress.

ThermalDegradation Start 2-(Allyloxy)-2-methylpropan-1-ol (Target Molecule) Path_Ox Oxidative Pathway (>100°C, Air) Start->Path_Ox Path_Acid Acid-Catalyzed Thermolysis (>140°C, H+) Start->Path_Acid Path_Rad Radical Polymerization (Initiator + Heat) Start->Path_Rad Prod_Perox Allylic Hydroperoxides (Explosion Hazard) Path_Ox->Prod_Perox Prod_Cleave Isobutylene Glycol + Allyl Alcohol Path_Acid->Prod_Cleave Prod_Poly Poly(allyl ether) Network Path_Rad->Prod_Poly

Figure 1: Thermal reaction pathways.[1] Green indicates the desired curing mechanism; Red/Yellow indicate degradation risks.[1]

Experimental Protocol: Accelerated Thermal Stability Testing (ATST)

To validate the stability of this monomer in your specific formulation, use the following self-validating protocol. This method distinguishes between evaporative loss and chemical decomposition.[1]

Objective

Determine the "Safe Processing Window" (SPW) where the monomer remains chemically intact without premature polymerization or ether cleavage.

Materials
  • Sample: High-purity (>98%) 2-(Allyloxy)-2-methylpropan-1-ol.

  • Reference: 2-Allyloxyethanol (for linear comparison).

  • Equipment: TGA (Thermogravimetric Analyzer) and DSC (Differential Scanning Calorimeter).[1]

Methodology
Step 1: Dynamic Thermal Ramp (TGA)
  • Setup: Load 10–15 mg of sample into an alumina pan.

  • Atmosphere: Run under Nitrogen (

    
    ) to isolate thermal cleavage from oxidation.
    
  • Profile: Ramp from 25°C to 400°C at 10°C/min.

  • Analysis:

    • Record

      
       (temperature at 1% mass loss).[1]
      
    • Validation Check: If mass loss occurs <150°C, verify if it is evaporation (smooth curve) or decomposition (stepwise drop).[1] Calculate the derivative (DTG) peak.

Step 2: Isothermal Stress Test (DSC)
  • Setup: Seal samples in hermetic pans to prevent evaporation.

  • Profile: Hold at target processing temperatures (e.g., 120°C, 150°C) for 60 minutes.

  • Analysis:

    • Look for exothermic events (indicating premature polymerization) or endothermic shifts (cleavage).[1]

    • Pass Criteria: Heat flow remains baseline flat (< 0.1 W/g deviation) for the duration of the hold.

Step 3: Acid Challenge (Critical for Tertiary Ethers)
  • Spike: Add 0.5 wt% p-Toluenesulfonic acid (pTSA) to the monomer.

  • Heat: Incubate at 80°C for 4 hours.

  • Analyze: Run GC-MS or NMR.

  • Success Metric: < 2% formation of Allyl Alcohol or Isobutylene Glycol.[1]

Applications & Strategic Advantages[1]

Why choose 2-(Allyloxy)-2-methylpropan-1-ol over cheaper linear ethers?

  • Hydrolytic Stability in Coatings: The neopentyl structure shields the ester/urethane linkages formed at the hydroxyl site, making this monomer ideal for automotive clearcoats and marine paints requiring high weatherability.[1]

  • Low Volatility Reactive Diluent: Its higher boiling point (~185°C) compared to allyl alcohol (97°C) allows for safer handling in open-mold composites and high-temperature curing cycles without rapid evaporation (VOC reduction).[1]

  • Dual-Cure Systems: The molecule supports "orthogonal curing"—the hydroxyl group can react with isocyanates (urethane cure) while the allyl group undergoes oxidative curing (alkyd style) or radical crosslinking.[1]

References

  • BLD Pharm. (2024).[1] Certificate of Analysis: 2-(Allyloxy)-2-methylpropan-1-ol (CAS 1202883-04-2).[1] Retrieved from

  • Sigma-Aldrich. (2024).[1] Product Specification: 2-Allyloxyethanol (CAS 111-45-5).[1][2] Retrieved from

  • Organic Chemistry Portal. (2023). Protecting Groups: Stability of Allyl Ethers. Retrieved from

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 73854, Pentaerythritol triallyl ether. Retrieved from [1]

  • LyondellBasell. (2024).[1] Allyl Alcohol: Product Safety Bulletin & Physical Properties. Retrieved from

Sources

A Comparative Guide to Standardizing Quality Control for 2-(Allyloxy)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Quality Control

2-(Allyloxy)-2-methylpropan-1-ol is a bifunctional molecule possessing both a reactive allyl ether and a primary alcohol. This unique structure makes it a valuable intermediate in the synthesis of specialized polymers, resins, and as a building block in the development of active pharmaceutical ingredients (APIs). As with any component in a pharmaceutical manufacturing stream, its purity and quality are not merely desirable; they are critical determinants of the final product's safety, efficacy, and stability.[1][2] A robust quality control (QC) strategy is therefore non-negotiable, ensuring batch-to-batch consistency and preventing the introduction of potentially harmful impurities into the drug development pipeline.[3][4]

This guide provides a comprehensive comparison of analytical methodologies for the quality control of 2-(Allyloxy)-2-methylpropan-1-ol. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. Our focus is on establishing a self-validating system of analysis that ensures scientific integrity and regulatory compliance.

Understanding the Impurity Profile: A Prerequisite for Effective QC

An effective QC strategy begins with a thorough understanding of the potential impurities that can arise during the synthesis and storage of 2-(Allyloxy)-2-methylpropan-1-ol. While specific synthetic routes may vary, a common approach involves the Williamson ether synthesis, reacting 2-methyl-1,2-propanediol with an allyl halide. Based on this, we can anticipate several classes of impurities:

  • Starting Materials: Unreacted 2-methyl-1,2-propanediol and residual allyl halide.

  • By-products: Di-allylated products where both hydroxyl groups of the diol have reacted, and potential oligomers.

  • Degradation Products: Oxidation or polymerization products of the allyl group.

  • Residual Solvents: Organic volatile chemicals used during synthesis and purification.[5][6]

The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a framework for the reporting, identification, and qualification of such impurities in new drug substances.[7][8][9]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific quality attribute being assessed. Here, we compare the most effective methods for the comprehensive characterization of 2-(Allyloxy)-2-methylpropan-1-ol.

Purity and Assay: The Primary Assessment

The accurate determination of the main component's concentration is the cornerstone of quality control.

Technique Principle Strengths Limitations Typical Application
Gas Chromatography (GC-FID) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, with detection by a Flame Ionization Detector.[10]High resolution for volatile compounds, excellent quantitative accuracy and precision, robust and widely available.Not suitable for non-volatile impurities, requires derivatization for some compounds.Gold standard for purity assessment and assay of volatile intermediates.
High-Performance Liquid Chromatography (HPLC-UV/RID) Separation based on partitioning between a mobile and stationary phase. Detection via UV absorbance or Refractive Index.Versatile for a wide range of compounds, including non-volatile and thermally labile ones.The target molecule lacks a strong chromophore, necessitating low UV wavelength or a less sensitive Refractive Index Detector (RID).Orthogonal method to GC for purity confirmation and analysis of non-volatile impurities.
Quantitative NMR (qNMR) Absolute quantification by comparing the integral of a specific analyte resonance to that of a certified internal standard.[11]No need for a reference standard of the analyte, provides structural information, highly accurate.Lower sensitivity than chromatographic methods, requires specialized equipment and expertise.Primary method for certifying reference standards and for assays where a specific standard is unavailable.
Impurity Profiling: Identifying the Unwanted

Detecting and quantifying impurities requires sensitive and specific analytical methods.

Technique Principle Strengths Limitations Typical Application
Gas Chromatography-Mass Spectrometry (GC-MS) Combines the separation power of GC with the identification capabilities of Mass Spectrometry.[12]High sensitivity and specificity for volatile and semi-volatile impurities, provides structural information for identification of unknowns.Similar limitations to GC-FID regarding non-volatile compounds.Identification and quantification of process-related impurities and degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS) Couples the separation of HPLC with the mass analysis of MS.[13]Excellent for non-volatile and thermally labile impurities, high sensitivity and specificity.Can be more complex to develop methods for, potential for matrix effects.Analysis of non-volatile by-products, such as oligomers.
Headspace GC-MS Analysis of volatile compounds in the vapor phase above a sample.Excellent for the analysis of residual solvents without interference from the sample matrix.Limited to highly volatile compounds.Quantification of residual solvents as per USP <467>.[14][15][16]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with built-in checks and rationale for each step.

Protocol 1: Purity and Assay by Gas Chromatography (GC-FID)

This method provides a robust and accurate determination of the purity of 2-(Allyloxy)-2-methylpropan-1-ol.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent with a Flame Ionization Detector (FID).
  • Column: DB-WAX capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar phase column.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Injector Temperature: 250°C.
  • Detector Temperature: 280°C.
  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 220°C, hold for 5 minutes.
  • Injection Volume: 1 µL with a 50:1 split ratio.

2. Sample Preparation:

  • Accurately weigh approximately 50 mg of 2-(Allyloxy)-2-methylpropan-1-ol into a 10 mL volumetric flask.
  • Dissolve and dilute to volume with methanol (HPLC grade).
  • Prepare a reference standard of known purity in the same manner.

3. Causality Behind Experimental Choices:

  • A polar DB-WAX column is chosen to provide good peak shape for the alcohol functionality.
  • The temperature ramp allows for the separation of volatile impurities from the main peak and any less volatile by-products.
  • The split injection prevents column overloading and ensures sharp peaks.

4. Data Analysis:

  • Calculate the percentage purity using the area percent method.
  • For the assay, compare the peak area of the sample to that of the reference standard.
Protocol 2: Identification of Organic Impurities by GC-MS

This protocol is designed for the sensitive detection and identification of volatile and semi-volatile impurities.

1. Instrumentation and Conditions:

  • GC-MS System: Agilent 7890B GC with a 5977B Mass Selective Detector or equivalent.
  • Column and Conditions: Same as Protocol 1.
  • MS Parameters:
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Mass Range: 35-350 amu.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

2. Sample Preparation:

  • Prepare a sample solution at approximately 1 mg/mL in methanol.

3. Causality Behind Experimental Choices:

  • GC-MS provides mass spectral data that can be used to tentatively identify unknown impurity peaks by comparison to spectral libraries (e.g., NIST).
  • The mass range is selected to encompass the molecular weight of the target compound and potential fragments of impurities.

4. Data Analysis:

  • Integrate all peaks in the total ion chromatogram.
  • For any impurity peak exceeding the reporting threshold (e.g., 0.05% as per ICH Q3A), perform a library search of the mass spectrum.[7]
Protocol 3: Residual Solvent Analysis by Headspace GC-MS

This method is aligned with USP <467> for the control of residual solvents.[5][6][14][15][16]

1. Instrumentation and Conditions:

  • Headspace Sampler: Agilent 7697A or equivalent.
  • GC-MS System: Same as Protocol 2.
  • Headspace Parameters:
  • Oven Temperature: 80°C.
  • Loop Temperature: 90°C.
  • Transfer Line Temperature: 100°C.
  • Vial Equilibration Time: 15 minutes.

2. Sample Preparation:

  • Accurately weigh approximately 100 mg of 2-(Allyloxy)-2-methylpropan-1-ol into a 20 mL headspace vial.
  • Add 5 mL of a suitable solvent, such as dimethyl sulfoxide (DMSO).
  • Seal the vial immediately.
  • Prepare standards of expected residual solvents in the same manner.

3. Causality Behind Experimental Choices:

  • Headspace analysis isolates volatile solvents from the non-volatile sample matrix, improving sensitivity and reducing instrument contamination.
  • DMSO is a common solvent for this analysis due to its high boiling point and ability to dissolve a wide range of compounds.

Visualization of Workflows

Workflow for Comprehensive Quality Control

QC_Workflow cluster_0 Sample Receipt & Initial Assessment cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Confirmation cluster_3 Final Disposition Sample Incoming Batch of 2-(Allyloxy)-2-methylpropan-1-ol Appearance Visual Appearance & Color Sample->Appearance GC_FID Purity & Assay by GC-FID (Protocol 1) Sample->GC_FID HS_GC_MS Residual Solvents by Headspace GC-MS (Protocol 3) Sample->HS_GC_MS NMR Structure Confirmation by NMR Sample->NMR FTIR Functional Group Analysis by FTIR Sample->FTIR GC_MS Impurity Profiling by GC-MS (Protocol 2) GC_FID->GC_MS If purity < specification Decision Release or Reject Batch GC_FID->Decision GC_MS->Decision HS_GC_MS->Decision NMR->Decision FTIR->Decision Impurity_ID Impurity_Detected Impurity Detected > 0.05% by GC-FID GC_MS_Analysis Analyze by GC-MS Impurity_Detected->GC_MS_Analysis Mass_Spectrum Obtain Mass Spectrum GC_MS_Analysis->Mass_Spectrum Library_Search NIST Library Search Mass_Spectrum->Library_Search Tentative_ID Tentative Identification Library_Search->Tentative_ID Match Found No_Match No Match Found Library_Search->No_Match No Match Further_Investigation Further Investigation (e.g., NMR, Isolation) No_Match->Further_Investigation

Sources

evaluating hydrolytic stability of 2-(Allyloxy)-2-methylpropan-1-OL based polymers

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Hydrolytic Stability of 2-(Allyloxy)-2-methylpropan-1-ol Based Polymers for Drug Delivery Applications

Introduction: The Quest for Controlled Degradation in Drug Delivery

In the landscape of advanced drug delivery and biomedical devices, the stability of the constituent polymer matrix is a cornerstone of performance.[1] For applications requiring sustained release or temporary mechanical support, the rate of hydrolytic degradation—the cleavage of chemical bonds by water—must be predictable and controllable.[2] Traditional aliphatic polyesters, such as poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL), are widely used due to their biocompatibility and biodegradability.[3][4] However, their susceptibility to hydrolysis, which can lead to acidic microenvironments and unpredictable release kinetics, has driven the search for more stable alternatives.[3][5]

This guide focuses on polymers derived from 2-(Allyloxy)-2-methylpropan-1-ol, a monomer that yields polymers with a polyether backbone. Polyethers are renowned for their general resistance to hydrolysis compared to their polyester counterparts.[6][7][8] This inherent stability presents a significant advantage for long-term drug delivery applications where consistent material properties are paramount. Furthermore, the presence of the allyl functional group offers a versatile handle for post-polymerization modification, allowing for the attachment of targeting ligands or other functional moieties.[3]

This document provides a comprehensive evaluation of the hydrolytic stability of these polyether-based systems, comparing their expected performance against traditional polyesters. We will delve into the fundamental chemical differences that govern their degradation, present a robust experimental framework for their evaluation, and provide the scientific rationale behind these methodologies.

Chemical Rationale: Why Polyethers Outperform Polyesters in Hydrolytic Stability

The fundamental difference in hydrolytic stability between polyesters and polyethers lies in the nature of their backbone linkages.

  • Polyesters , such as PLGA, are characterized by ester bonds (-COO-). The carbonyl carbon in an ester group is highly electrophilic and susceptible to nucleophilic attack by water.[2] This reaction, catalyzed by either acid or base, leads to chain scission, resulting in the formation of carboxylic acid and alcohol end groups.[2][9] The generation of acidic byproducts can further accelerate the degradation process, a phenomenon known as autocatalysis.[6]

  • Polyethers , on the other hand, feature ether linkages (-C-O-C-) in their backbone. The ether bond is significantly less polarized and lacks the electrophilic carbonyl carbon, making it substantially more resistant to hydrolysis under physiological conditions.[6] While ether bonds can be cleaved under harsh acidic conditions, they are generally considered stable in the neutral pH environment of the body.[10][11] A 1989 study highlighted this disparity, noting the half-life of a urethane linkage was just under 2 years under mild conditions, while a diethyl ether linkage had a half-life of almost 14 years even under highly acidic conditions.[6]

This inherent chemical resilience suggests that polymers based on 2-(Allyloxy)-2-methylpropan-1-ol will exhibit slower degradation rates, reduced production of acidic byproducts, and more predictable material properties over time compared to conventional polyesters.

Visualizing the Degradation Mechanisms

The following diagram illustrates the fundamental difference in the hydrolytic attack on a polyester versus a polyether linkage.

G cluster_0 Polyester Hydrolysis (Susceptible) cluster_1 Polyether Hydrolysis (Resistant) P_start ...-CH-COO-CH-... Polyester Backbone P_products ...-CH-COOH + HO-CH-... (Carboxylic Acid + Alcohol) P_start->P_products Nucleophilic Attack on Carbonyl P_water H₂O P_water->P_start P_catalyst H⁺ or OH⁻ (Autocatalysis) P_products->P_catalyst generates E_start ...-CH-O-CH-... Polyether Backbone E_result No significant reaction under physiological pH E_start->E_result Highly Stable E_water H₂O E_water->E_start

Caption: Comparative stability of polyester vs. polyether linkages.

A Validated Protocol for Assessing Hydrolytic Stability

To objectively evaluate and compare the hydrolytic stability of polymers, a rigorous and well-controlled experimental protocol is essential. The following methodology is designed as a self-validating system to provide reliable data on degradation kinetics. The protocol for this accelerated aging study is adapted from established standards and practices.[12][13][14]

Experimental Workflow Overview

Caption: Workflow for hydrolytic degradation assessment.

Detailed Step-by-Step Methodology

1. Materials & Reagents:

  • Polymer of Interest (e.g., poly(2-(allyloxy)-2-methylpropan-1-ol) derivative)

  • Reference Polymer (e.g., PLGA 50:50, PCL)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • High-purity water

  • Solvents for GPC (e.g., Tetrahydrofuran - THF)

2. Sample Preparation:

  • Rationale: Uniform sample geometry is critical for reproducible results, as degradation can be influenced by surface area-to-volume ratios.[14]

  • Protocol:

    • Prepare polymer films of a consistent thickness (e.g., 0.5 mm) by solvent casting or melt pressing.

    • Cut specimens into uniform dimensions (e.g., 10 mm x 10 mm).

    • Dry all specimens under vacuum to a constant weight to remove residual solvent and moisture.

    • Accurately record the initial dry weight (W₀) of each specimen to a precision of 0.1% of the total sample weight.[14]

    • Measure initial molecular weight (Mw₀) and polydispersity index (PDI₀) using Gel Permeation Chromatography (GPC/SEC).[15][16]

3. Incubation:

  • Rationale: Accelerated conditions are often used to predict long-term behavior in a shorter timeframe.[17][18] Incubation at 37°C mimics physiological conditions, while elevated temperatures (e.g., 60-80°C) accelerate hydrolysis.[13] PBS at pH 7.4 simulates the body's environment.

  • Protocol:

    • For each polymer type, place triplicate specimens in sterile, sealed vials containing 10 mL of PBS (pH 7.4).

    • Create two sets of experiments: one incubated at 37°C (physiological) and another at 60°C (accelerated).

    • Ensure the vials are sealed to prevent evaporation and contamination.

4. Periodic Sampling and Analysis:

  • Rationale: Tracking changes over time is essential to determine the degradation rate. A multi-faceted analytical approach provides a comprehensive picture of the degradation process.[19][20]

  • Protocol:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove three specimens of each polymer from both incubation temperatures.

    • Collect the incubation medium from each vial and measure its pH to detect the release of acidic or basic byproducts.[6]

    • Gently rinse the retrieved polymer specimens with high-purity water to remove buffer salts.

    • Dry the specimens under vacuum to a constant weight and record the final dry weight (Wt).

    • Mass Loss Analysis: Calculate the percentage of mass loss using the formula: Mass Loss (%) = [(W₀ - Wt) / W₀] * 100.

    • Molecular Weight Analysis: Dissolve one of the dried specimens in a suitable solvent (e.g., THF) and analyze its molecular weight (Mw_t) and PDI (PDI_t) using GPC/SEC.[16][19]

    • Morphological Analysis: Use Scanning Electron Microscopy (SEM) to observe changes in the surface and cross-sectional morphology of the polymer specimens, looking for cracks, pores, or signs of erosion.[20]

Comparative Performance Data: Polyether vs. Polyester

While specific data for polymers of 2-(Allyloxy)-2-methylpropan-1-ol must be generated experimentally, we can project the expected outcomes based on the well-established behavior of polyethers versus polyesters.[5][6][7] The tables below summarize the anticipated results from the described protocol.

Table 1: Expected Mass Loss (%) After 12 Weeks of Hydrolysis

Polymer TypeIncubation at 37°C (Physiological)Incubation at 60°C (Accelerated)Rationale
PLGA (50:50) 15 - 25%> 80%Highly susceptible to hydrolysis due to ester linkages.[3][21]
PCL 1 - 5%10 - 20%Slower degradation than PLGA due to higher crystallinity and hydrophobicity, but still ester-based.[3]
Polyether < 1%< 5%Inherently stable ether backbone resists hydrolytic cleavage.[6][8]

Table 2: Expected Changes in Molecular Weight and Medium pH After 12 Weeks at 60°C

Polymer Type% Decrease in Molecular Weight (Mw)Final pH of Medium (Initial pH 7.4)Rationale
PLGA (50:50) > 90%3.0 - 4.5Rapid chain scission releases acidic lactic and glycolic acid byproducts, causing a significant pH drop.[6]
PCL 40 - 60%6.0 - 6.8Slower hydrolysis leads to a less pronounced decrease in pH.
Polyether < 10%7.0 - 7.4Minimal chain scission results in a stable molecular weight and no generation of acidic byproducts.[6]

Conclusion and Field-Proven Insights

The evaluation of hydrolytic stability is not merely an academic exercise; it is a critical step in de-risking a polymer for use in drug delivery and biomedical applications. The evidence strongly suggests that polymers based on 2-(Allyloxy)-2-methylpropan-1-ol, with their polyether backbone, offer a significant advantage in hydrolytic stability over traditional polyesters like PLGA and PCL.[5][6] This enhanced stability is expected to translate into:

  • More Predictable, Zero-Order Release Kinetics: For diffusion-controlled drug release systems, a stable matrix ensures that the release rate is governed by drug diffusion rather than polymer erosion.

  • Improved Biocompatibility: By avoiding the localized drop in pH associated with polyester degradation, polyether-based systems may elicit a less severe inflammatory response.[6]

  • Longer-Term Applications: The inherent stability makes these polymers ideal candidates for long-term implants and multi-month sustained-release formulations.

The experimental framework detailed in this guide provides a robust methodology for validating these claims. By comparing these novel polyethers against established benchmarks under controlled hydrolytic conditions, researchers and drug development professionals can generate the high-quality, comparative data needed to advance the next generation of polymer-based therapeutics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.